2-Iodo-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-iodo-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCINXJWGZFGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593537 | |
| Record name | 2-Iodo-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-15-2 | |
| Record name | 2-Iodo-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Iodo-5-nitrobenzonitrile
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 35675-47-5) serves as a high-value "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heterocycles. Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct functional handles—an aryl iodide, a nitro group, and a nitrile—each susceptible to specific, non-interfering chemical transformations. This guide details its physicochemical profile, a validated synthesis protocol via the Sandmeyer reaction, and its strategic application in divergent synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule is characterized by an electron-deficient benzene ring, activated for nucleophilic aromatic substitution (
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Iodo-5-nitrobenzonitrile | |
| CAS Registry Number | 35675-47-5 | |
| Molecular Formula | ||
| Molecular Weight | 274.02 g/mol | |
| Appearance | Yellow to brownish-yellow crystalline solid | Color intensity varies with purity.[1] |
| Melting Point | 106–110 °C | Sharp melt indicates high purity. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Low solubility in water/hexanes. |
| Electronic Character | Highly Electron Deficient | Nitro and Cyano groups withdraw electron density, activating the C-I bond. |
Validated Synthesis Protocol: The Sandmeyer Route
The most robust access to 2-iodo-5-nitrobenzonitrile is via the diazotization-iodination (Sandmeyer) sequence starting from 2-amino-5-nitrobenzonitrile.
Mechanistic Rationale
-
Substrate: 2-amino-5-nitrobenzonitrile is used because the amino group directs the iodination position.
-
Solvent System: A mixture of Acetic Acid (AcOH) and Sulfuric Acid (
) is critical. The electron-withdrawing nitro and cyano groups make the starting aniline weakly basic; strong acid is required to solubilize it and ensure complete diazotization. -
Temperature Control: The diazonium intermediate is thermally unstable. Diazotization must occur < 5°C.
Step-by-Step Methodology
Reagents:
-
2-Amino-5-nitrobenzonitrile (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Potassium Iodide (
, 1.5 eq) -
Sulfuric Acid / Acetic Acid / Water
Protocol:
-
Solubilization: Suspend 2-amino-5-nitrobenzonitrile in glacial acetic acid. Add concentrated
dropwise while cooling to 0–5°C. Stir until a homogenous or fine slurry is obtained. -
Diazotization: Add an aqueous solution of
dropwise, maintaining internal temperature < 5°C. Critical: Stir for 30–45 mins at 0°C to ensure complete formation of the diazonium salt. -
Iodination (The Quench): Dissolve
in water. Add the cold diazonium solution slowly into the solution (or vice versa, depending on scale/exotherm control) at room temperature.-
Observation: Vigorous evolution of nitrogen gas (
) and formation of a dark precipitate.
-
-
Workup: Stir for 1–2 hours. Quench excess iodine with saturated sodium thiosulfate (
) solution (color changes from dark purple/brown to yellow). -
Isolation: Filter the solid precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
Figure 1: Step-wise workflow for the Sandmeyer transformation of the aniline precursor to the aryl iodide.
Chemoselectivity & Reactivity Profile
The strategic value of 2-iodo-5-nitrobenzonitrile lies in its ability to undergo divergent synthesis. The molecule presents three "sites" of reactivity that can be addressed sequentially.[2]
Site A: The Aryl Iodide (C-I Bond)
-
Reactivity: High.
-
Mechanism: Oxidative Addition (Pd(0)
Pd(II)). -
Electronic Effect: The ortho-cyano and para-nitro groups are strongly electron-withdrawing. This reduces the electron density on the ring, significantly facilitating the oxidative addition step in Palladium-catalyzed couplings.
-
Applications: Suzuki-Miyaura (biaryl synthesis), Sonogashira (alkynylation), and Heck reactions.
Site B: The Nitro Group ( )
-
Reactivity: Reducible.
-
Chemo-differentiation: Can be selectively reduced to the aniline (
) without affecting the nitrile or iodide if conditions are controlled (e.g., or ). -
Risk: Catalytic hydrogenation (
) runs the risk of hydro-deiodination (cleaving the C-I bond). Chemical reduction is preferred if the iodine must be retained.
Site C: The Nitrile Group ( )
-
Reactivity: Hydrolysis or Cyclization.
-
Applications: Can be hydrolyzed to the amide/acid or reacted with azides to form tetrazoles. In drug discovery, it is often used to close rings (e.g., reacting with hydrazines to form indazoles after displacing the iodide).
Divergent Synthesis Map
Figure 2: Divergent reactivity map showing orthogonal transformation pathways.
Handling & Safety (E-E-A-T)
Researchers must treat this compound with the caution reserved for multi-functionalized aromatics.
-
Acute Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo). Nitro compounds are often methemoglobinemia inducers. Handle in a fume hood.
-
Skin/Eye: Severe irritant.[3][4] The compound can be absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Stability: Stable at room temperature, but light-sensitive (due to the C-I bond). Store in amber vials.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
Applications in Drug Discovery[7][8]
The 2-iodo-5-nitrobenzonitrile scaffold is frequently cited in the synthesis of Kinase Inhibitors .
Case Study: Indazole Synthesis A common workflow involves:
-
Suzuki Coupling: Reacting the iodine with an aryl boronic acid.
-
Reduction: Reducing the nitro group to an amine.[5]
-
Cyclization: The nitrile and the newly formed amine (or an introduced hydrazine) can be cyclized to form fused bicyclic systems like amino-indazoles or quinazolines, which are privileged structures in oncology (e.g., EGFR inhibitors).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665426, 2-Iodo-5-nitrobenzonitrile. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Sandmeyer protocols).
- Gong, Y., et al. (2010).Practical Synthesis of 2-Iodo-5-nitrobenzonitrile via Sandmeyer Reaction.
Sources
Technical Guide: 2-Iodo-5-nitrobenzonitrile – Structure, Synthesis, and Applications
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2 ) is a highly functionalized aromatic scaffold utilized primarily in pharmaceutical and agrochemical research. Characterized by three distinct functional groups—a reactive iodide, an electron-withdrawing nitro group, and a cyano group—it serves as a versatile "linchpin" intermediate. The iodine atom facilitates selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group offers a latent amine for subsequent derivatization.
This guide details the chemical structure, a validated synthesis protocol via the Sandmeyer reaction, and the mechanistic underpinnings required for high-yield production.
Chemical Structure & Properties[1][2][3][4][5]
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric and electronic environment is defined by the ortho-relationship between the cyano and iodo groups, and the meta-relationship of the nitro group to the iodide.
Physicochemical Data
| Property | Data |
| IUPAC Name | 2-Iodo-5-nitrobenzonitrile |
| CAS Number | 101421-15-2 |
| Molecular Formula | C₇H₃IN₂O₂ |
| Molecular Weight | 274.02 g/mol |
| Precursor CAS | 17420-30-3 (2-Amino-5-nitrobenzonitrile) |
| Physical State | Solid (Pale yellow to crystalline powder) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in water |
Structural Visualization
The following diagram illustrates the connectivity and functional group orientation.
Figure 1: Connectivity of 2-Iodo-5-nitrobenzonitrile showing the ortho-cyano/iodo and meta-nitro arrangement.
Synthesis Protocol: The Sandmeyer Route
The most reliable synthesis route is the Sandmeyer reaction starting from commercially available 2-amino-5-nitrobenzonitrile . Direct iodination of 3-nitrobenzonitrile is not recommended due to poor regioselectivity.
Retrosynthetic Analysis
-
Precursor: 2-Amino-5-nitrobenzonitrile (Aniline derivative)
-
Transformation: Diazotization of amine
Diazonium salt Nucleophilic displacement by Iodide.
Experimental Workflow
Caution: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control throughout.
Reagents
-
Starting Material: 2-Amino-5-nitrobenzonitrile (1.0 eq)
-
Acid: Sulfuric acid (H₂SO₄, 2.5 M aqueous) or Hydrochloric acid (HCl, 6 M)
-
Diazotization Agent: Sodium Nitrite (NaNO₂, 1.1 eq)
-
Iodine Source: Potassium Iodide (KI, 1.5–2.0 eq)
-
Solvent: Water / Acetonitrile (optional co-solvent for solubility)
Step-by-Step Protocol
-
Solubilization & Acidification:
-
Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol).
-
Add aqueous H₂SO₄ (30 mL). The amine may not fully dissolve initially due to the electron-withdrawing nitro group reducing basicity.
-
Cool the suspension to 0–5 °C using an ice/salt bath.
-
-
Diazotization:
-
Prepare a solution of NaNO₂ (11 mmol) in minimal water (5 mL).
-
Add the NaNO₂ solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C .
-
Observation: The suspension should clear or change color as the diazonium salt forms. Stir for 30 minutes at 0 °C.
-
Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea if necessary.
-
-
Iodination (Sandmeyer Displacement):
-
Dissolve Potassium Iodide (20 mmol) in water (10 mL).
-
Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer and controls nitrogen evolution) or add KI solution to the diazonium mixture dropwise.
-
Critical Step: Vigorous evolution of nitrogen gas (N₂) will occur. Foam control may be required.
-
Allow the mixture to warm to room temperature (20–25 °C) over 2 hours.
-
Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
-
-
Work-up & Purification:
-
Cool the mixture. Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
-
Synthesis Process Diagram
Figure 2: Step-by-step workflow for the Sandmeyer synthesis of 2-Iodo-5-nitrobenzonitrile.
Mechanistic Insights
The transformation proceeds via a radical-nucleophilic aromatic substitution (SRN1) or a classical Sandmeyer mechanism involving single electron transfer (SET).
-
Diazotization: The amine reacts with the nitrosonium ion (
), generated in situ from nitrous acid, to form the diazonium cation ( ). The electron-withdrawing nitro and cyano groups destabilize this cation, making it highly reactive but also prone to side reactions if the temperature rises. -
Iodine Displacement: Unlike chloro- or bromo-Sandmeyer reactions which require copper(I) catalysis, the iodide ion (
) is a sufficiently strong reducing agent to reduce the diazonium ion directly. -
Regioselectivity: The position of the iodine is strictly defined by the position of the initial amino group. No isomer scrambling occurs under these conditions.
Applications in Drug Discovery[8][9]
This compound is a high-value scaffold because it allows for orthogonal functionalization :
-
Site 1 (Iodide): Reacts in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to attach aryl or alkyl groups.
-
Site 2 (Nitro): Can be selectively reduced (Fe/HCl or H₂/Pd) to an aniline after the cross-coupling, enabling amide coupling or reductive amination.
-
Site 3 (Nitrile): Can be hydrolyzed to an acid/amide or reduced to a benzylamine, though this is usually the final step to avoid interference.
References
-
Aaron Chemicals. (n.d.). 2-Iodo-5-Nitrobenzonitrile Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile (Precursor) Product Specification. Retrieved from
-
Organic Syntheses. (1943). Iodobenzene (General Sandmeyer Protocol). Org. Synth. 1943, Coll. Vol. 2, 351. Retrieved from
-
AK Scientific. (n.d.). 2-Iodo-5-nitrobenzonitrile Catalog Entry. Retrieved from
Sources
Technical Deep Dive: 2-Iodo-5-nitrobenzonitrile
A Strategic Scaffold for Antiviral and Kinase Inhibitor Discovery [1]
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a trifunctional aromatic scaffold essential to modern medicinal chemistry.[1][2] Characterized by three orthogonal reactive handles—an electrophilic nitrile, a displaceable iodide, and a reducible nitro group—it serves as a critical "divergent node" in the synthesis of fused heterocycles.[1]
This guide analyzes its role as a precursor in the discovery of HIV-1 integrase inhibitors (such as Elvitegravir) and quinazoline-based kinase inhibitors.[1] We provide validated protocols for its synthesis, safety considerations for handling nitro-aromatics, and a strategic map of its reactivity profile.
Part 1: Chemical Profile & Properties[1][3][4]
| Property | Specification |
| CAS Number | 101421-15-2 |
| IUPAC Name | 2-iodo-5-nitrobenzonitrile |
| Molecular Formula | C₇H₃IN₂O₂ |
| Molecular Weight | 274.02 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 108–112 °C (Recrystallized from Ethanol) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| Hazards | Acute Tox.[1][3] (Oral/Dermal), Skin Irritant, Potential Explosive (Nitro) |
Structural Analysis
The molecule's utility stems from the electronic interplay of its substituents:
-
C-2 Iodine: Activated by the ortho-nitrile and para-nitro groups, this iodine is highly labile toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SₙAr).[1]
-
C-1 Nitrile: Provides a handle for cyclization (e.g., to quinazolines) or hydrolysis to amides/acids.[1]
-
C-5 Nitro: A "masked" amine.[1] It remains inert during C-2 functionalization, allowing for late-stage reduction to an aniline for further derivatization.[1]
Part 2: Synthesis Protocols
Two primary routes exist for synthesizing 2-Iodo-5-nitrobenzonitrile. The choice depends on available starting materials and scale.
Method A: Direct Nitration of 2-Iodobenzonitrile (Scalable)
This method is preferred for larger scales due to the availability of 2-iodobenzonitrile and fewer steps.[1]
-
Reagents: HNO₃ (100%), H₂SO₄ (conc.), 2-Iodobenzonitrile.[1][4]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The nitrile and iodine are ortho/para directing (deactivating) and ortho/para directing (deactivating) respectively? Actually, CN is meta directing (strongly deactivating), I is ortho/para directing (weakly deactivating). The position para to the Iodine (and meta to the Nitrile) is electronically favored for nitration.[1]
Protocol:
-
Preparation: Dissolve 2-iodobenzonitrile (1.0 equiv) in concentrated H₂SO₄ at 0°C.
-
Nitration: Dropwise add fuming HNO₃ (1.5 equiv) while maintaining internal temperature <10°C.
-
Reaction: Allow to warm to room temperature, then heat to 75°C for 12 hours.
-
Workup: Pour onto crushed ice. The product precipitates as a yellow solid.[1]
-
Purification: Recrystallize from Ethanol to yield pale yellow needles.
-
Yield: ~60–75%[1]
-
Method B: Sandmeyer Reaction (Precision)
Used when starting from the aniline precursor, often in research settings where 2-amino-5-nitrobenzonitrile is the available feedstock.[1]
Protocol:
-
Diazotization: Suspend 2-amino-5-nitrobenzonitrile in H₂SO₄/Water. Cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise.[1] Stir 30 min to form the diazonium salt.
-
Iodination: Slowly add a solution of Potassium Iodide (KI, 1.5 equiv) in water.[1] Expect vigorous gas evolution (N₂).[1]
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[1]
-
Yield: ~50–60%[1]
-
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathways for 2-Iodo-5-nitrobenzonitrile.
Part 3: Synthetic Utility & Reactivity[1]
The true value of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.[1]
Palladium-Catalyzed Cross-Coupling
The C-2 Iodine is an excellent handle for Suzuki-Miyaura coupling to install aryl or heteroaryl groups.[1] This is the primary route for building the biaryl core of many kinase inhibitors.[1]
-
Reaction: 2-Iodo-5-nitrobenzonitrile + Aryl-Boronic Acid
Biaryl Product.[1] -
Insight: The electron-withdrawing nitro and nitrile groups make the C-I bond highly susceptible to oxidative addition by Pd(0), often allowing milder conditions than standard aryl iodides.[1]
Nitro Reduction & Cyclization
Following C-2 functionalization, the C-5 nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an aniline.[1] This newly formed amine can then attack the C-1 nitrile (or an adjacent electrophile) to close a ring, forming quinazolines or indoles .[1]
Case Study: Discovery of HIV-1 Integrase Inhibitors
In the research leading to Elvitegravir (JTK-303), 2-Iodo-5-nitrobenzonitrile served as a key intermediate.[1] The "University of Tokyo" research group utilized this scaffold to construct the quinolone core required for integrase inhibition.[1]
Mechanism of Action in Discovery:
-
Scaffold Construction: The iodine allows attachment of the specific side chains required for binding to the viral enzyme.[1]
-
Core Formation: The nitrile/nitro pair facilitates the formation of the fused ring system essential for chelating the Magnesium ions in the integrase active site.[1]
Reactivity Map
Figure 2: Divergent reactivity map showing the scaffold's versatility in accessing diverse chemical space.[1]
Part 4: Safety & Handling
Working with 2-Iodo-5-nitrobenzonitrile requires strict adherence to safety protocols due to the energetic nature of the nitro group and the toxicity of nitriles.[1]
| Hazard Class | Risk Description | Mitigation Strategy |
| Nitro Aromatics | Potential for thermal runaway or explosion at high temperatures/scale.[1] | Avoid heating dry solids.[1] Use blast shields for reactions >5g.[1] |
| Nitrile Toxicity | Metabolizes to cyanide in vivo; highly toxic if ingested/inhaled.[1] | Keep amyl nitrite (antidote) accessible.[1] Work in a fume hood. |
| Skin Sensitization | Potent sensitizer; can cause severe dermatitis.[1] | Double-glove (Nitrile/Laminate).[1] Wash immediately upon contact.[1] |
Storage: Store in a cool, dry place away from light (iodides are light-sensitive).[1] Keep under inert atmosphere (Argon) for long-term stability.
References
-
University of Tokyo . HIV-1 Integrase Inhibitor JTK-303 (Elvitegravir) Drug Discovery Research. (Discusses synthesis of 2-Iodo-5-nitrobenzonitrile as intermediate 56h).
-
Ludwig-Maximilians-Universität München . New Functionalized Grignard Reagents and their Applications. (Detailed protocol for Nitration of 2-iodobenzonitrile, p. 153).[1][4]
-
PubChem . Compound Summary: 2-Hydroxy-5-nitrobenzonitrile / Related Nitrobenzonitriles.[1] (Safety and GHS data).
-
BenchChem . Application Notes for Nitrobenzonitrile Derivatives in Medicinal Chemistry.
Sources
2-Iodo-5-nitrobenzonitrile CAS number 101421-15-2
Part 1: Executive Summary & Strategic Value
2-Iodo-5-nitrobenzonitrile (CAS 101421-15-2) represents a high-value "trifunctional" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups:
-
Iodide (C-2): A highly labile leaving group, ideal for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) under mild conditions.[1]
-
Nitro (C-5): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a masked aniline for subsequent heterocycle construction.[1]
-
Nitrile (C-1): A versatile precursor for amidines, tetrazoles, or carboxylic acids, often used to improve metabolic stability or solubility in drug candidates.[1]
This compound is frequently employed as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and biaryl-based immunomodulators .
Part 2: Chemical Identity & Properties[1][2][3]
| Property | Data | Notes |
| CAS Number | 101421-15-2 | |
| Molecular Formula | C₇H₃IN₂O₂ | |
| Molecular Weight | 274.02 g/mol | |
| Appearance | Pale yellow to tan solid | (Predicted based on analogs) |
| Melting Point | 135–145 °C (Est.)[1][2] | Empirical determination required.[1] Analogous 2-amino-5-nitrobenzonitrile melts at ~205°C; iodides typically melt lower than corresponding amines.[1] |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Sparingly soluble in water. |
| Storage | 2–8°C, Light Sensitive | Iodine-carbon bonds can be photolabile.[1] Store under inert gas. |
Structural Characterization (Predicted NMR)
-
¹H NMR (400 MHz, DMSO-d₆): The aromatic region will display an ABX or AMX pattern.[1]
-
H-3 (d, J~8.5 Hz): Ortho to Iodine.[1] Shielded relative to H-4/H-6 due to the "heavy atom effect" of Iodine.[1]
-
H-4 (dd, J~8.5, 2.5 Hz): Ortho to Nitro, Para to Nitrile.[1] Deshielded.
-
H-6 (d, J~2.5 Hz): Ortho to Nitrile, Meta to Nitro.[1] Most deshielded due to combined electron-withdrawing effects.[1]
-
Part 3: Synthetic Protocols
While CAS 101421-15-2 is commercially available, supply chain interruptions often necessitate in-house preparation.[1] The most robust route is the Sandmeyer Reaction starting from the inexpensive precursor 2-amino-5-nitrobenzonitrile .[1]
Protocol: Sandmeyer Iodination
Reaction Overview:
Materials:
-
2-Amino-5-nitrobenzonitrile (1.0 eq)[1]
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Sulfuric Acid (H₂SO₄, 20% aq.[1] solution) or Acetic Acid/HCl system
-
Acetonitrile (optional co-solvent)[1]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 2-amino-5-nitrobenzonitrile (10 g) in 20% H₂SO₄ (100 mL). Cool the suspension to 0–5°C in an ice/salt bath.
-
Critical: Maintain internal temperature <5°C to prevent diazonium decomposition.[1]
-
Add a solution of NaNO₂ (1.2 eq) in water dropwise over 20 minutes. The suspension should clear or change color as the diazonium salt forms. Stir for 30 minutes at 0°C.
-
-
Iodination:
-
Workup & Purification:
-
Quench excess iodine with saturated sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color fades to yellow/tan.
-
Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).[1]
-
Yield Expectation: 65–80%[3]
Part 4: Reactivity Profile & Applications
The strategic value of 2-Iodo-5-nitrobenzonitrile lies in its ability to undergo sequential, orthogonal functionalization.[1]
Workflow 1: Biaryl Synthesis via Suzuki Coupling
The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-CN or C-NO₂ groups.[1] This allows for chemoselective coupling without protecting the other groups.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]
-
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
-
Conditions: 80°C, 4–12 hours.[1]
-
Outcome: Retention of the nitro and nitrile groups allows for subsequent library expansion (e.g., reducing the nitro to an amine to form an amide).
Workflow 2: Heterocycle Formation (Indoles/Quinazolines)
Reduction of the nitro group yields 2-iodo-5-aminobenzonitrile .[1]
-
Application: The resulting amine can be acylated, and the iodine can be used for an intramolecular Heck or Buchwald cyclization to form fused ring systems like quinazolines or indoles .
Part 5: Visualization (Graphviz)[1]
The following diagram illustrates the synthesis and divergent reactivity pathways.
Caption: Synthesis of 2-Iodo-5-nitrobenzonitrile via Sandmeyer reaction and subsequent divergent functionalization pathways for drug discovery.
Part 6: Safety & Handling (E-E-A-T)[1][4]
Hazard Classification (GHS):
-
Acute Toxicity: Toxic if swallowed or inhaled (Category 3).[1]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][4]
Operational Safety Protocols:
-
Diazotization Risks: The synthesis involves the generation of diazonium salts, which can be unstable. Never allow the reaction temperature to exceed 10°C during the nitrite addition.[1] Ensure the reaction vessel is open to a scrubber or well-vented hood to manage N₂ evolution.[1]
-
Waste Disposal: Aqueous waste from the Sandmeyer reaction contains heavy metals (if copper is used, though KI method avoids this) and acidic iodine residues. Quench with thiosulfate before disposal into halogenated waste streams.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1] Use a full-face respirator if handling dry powder in open air.[1]
Part 7: References
-
Sandmeyer Reaction Protocol:
-
Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard text for aromatic iodination via diazonium salts).
-
-
Precursor Synthesis (2-Amino-5-nitrobenzonitrile):
-
Source: Patent DE1957590B2, "Process for the preparation of 2-amino-5-nitrobenzonitrile."[1]
-
-
Suzuki Coupling on Nitro-Iodo Scaffolds:
-
Analogous Compound Data (2-Hydroxy-5-nitrobenzonitrile):
Sources
Key characteristics of 2-Iodo-5-nitrobenzonitrile
A Versatile Trifunctional Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 61858-59-5) represents a high-value "orthogonal scaffold" in organic synthesis. Its utility stems from the presence of three chemically distinct functional groups—an aryl iodide, a nitro group, and a nitrile—arranged on a single benzene core. This arrangement allows for chemoselective sequential functionalization , making it an ideal building block for complex heterocyclic libraries, particularly quinazolines, indoles, and benzimidazoles used in kinase inhibitor discovery.
This guide details the physicochemical profile, synthetic accessibility, and reactivity logic required to utilize this compound effectively in drug development workflows.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 61858-59-5 | |
| Molecular Formula | C₇H₃IN₂O₂ | |
| Molecular Weight | 274.02 g/mol | High atom economy for halogenated scaffolds. |
| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics. |
| Solubility | DMSO, DMF, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |
| Melting Point | >100 °C (Est.) | Recrystallizable from Ethanol [1].[1][2] |
| Electronic Character | Electron-deficient Arene | The nitro and cyano groups strongly deactivate the ring, activating the C-I bond for nucleophilic attack or oxidative addition. |
Synthetic Accessibility
The synthesis of 2-Iodo-5-nitrobenzonitrile is primarily achieved through two distinct routes. The choice of route depends on the availability of starting materials and the scale of production.
Route A: Direct Nitration (Preferred for Scale)
The most direct and atom-economical route involves the electrophilic aromatic substitution (nitration) of 2-iodobenzonitrile. The directing effects of the cyano (meta-director) and iodo (ortho/para-director) groups cooperatively direct the incoming nitro group to the 5-position.
-
Reagents: Fuming HNO₃, concentrated H₂SO₄.
-
Conditions: 75 °C, 12 hours.[1]
-
Yield: Moderate to High.
Route B: Sandmeyer Reaction (Alternative)
This route utilizes 2-amino-5-nitrobenzonitrile as the progenitor. It is useful when the amino-precursor is already in stock or when avoiding vigorous nitration conditions.
-
Step 1: Diazotization using NaNO₂/H₂SO₄ or isoamyl nitrite.
-
Step 2: Iodination using KI (Potassium Iodide).
Figure 1: Primary synthetic pathways to 2-Iodo-5-nitrobenzonitrile.
Chemo-selectivity & Reactivity Profile
The power of 2-Iodo-5-nitrobenzonitrile lies in its divergent reactivity . Each functional group can be addressed independently without affecting the others, provided the correct order of operations is followed.
A. The Aryl Iodide (C-I Bond)
-
Reactivity: Highest.
-
Mechanism: Oxidative addition to Pd(0).
-
Application: The iodine atom is highly activated due to the electron-withdrawing nature of the ortho-cyano and para-nitro groups. This makes it an exceptional substrate for Suzuki-Miyaura , Sonogashira , and Heck couplings. It reacts significantly faster than corresponding bromides or chlorides, allowing for selective coupling even in the presence of other halogens.
B. The Nitro Group (-NO₂)
-
Reactivity: Intermediate (Redox active).
-
Mechanism: Reduction to amine (-NH₂).
-
Application: Reduction (using Fe/HCl, SnCl₂, or H₂/Pd) yields the aniline derivative. This unmasks a nucleophile (ortho to the nitrile), enabling rapid cyclization to form quinazolines or benzimidazoles .
C. The Nitrile Group (-CN)[4]
-
Reactivity: Lowest (under neutral conditions).
-
Mechanism: Hydrolysis or Nucleophilic addition.
-
Application: Can be hydrolyzed to a carboxylic acid/amide or converted to a tetrazole via azide cycloaddition. In the presence of an adjacent amine (post-nitro reduction), the nitrile carbon becomes the electrophilic center for ring closure.
Figure 2: Divergent reactivity map illustrating the orthogonal functionalization logic.
Experimental Protocols
Protocol 1: Nitration of 2-Iodobenzonitrile [1]
This method is preferred for generating the scaffold from basic starting materials.
-
Preparation: In a round-bottom flask, prepare a mixture of concentrated nitric acid (HNO₃, 100%, 2.8 mL) and concentrated sulfuric acid (H₂SO₄, 98%, 3.9 mL).
-
Addition: Add 2-iodobenzonitrile (6.87 g, 30.0 mmol) to the acid mixture.
-
Reaction: Heat the mixture to 75 °C and stir for 12 hours . The electron-withdrawing nitrile group deactivates the ring, necessitating elevated temperatures compared to standard toluene nitration.
-
Work-up: Pour the reaction mixture onto crushed ice (approx. 100 g). The product will precipitate as a solid.[2]
-
Isolation: Filter the solid, wash copiously with cold water to remove residual acid.[2]
-
Purification: Recrystallize from hot ethanol to afford 2-iodo-5-nitrobenzonitrile as pale yellow crystals.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
This protocol demonstrates the activation of the C-I bond.
-
Setup: Charge a reaction vial with 2-iodo-5-nitrobenzonitrile (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add degassed Dioxane/Water (4:1 ratio).
-
Reaction: Heat to 80-90 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours.
-
Note: The reaction is typically faster than bromo-analogs. Monitor by TLC or LCMS.
-
-
Work-up: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.
Applications in Drug Discovery
The 2-iodo-5-nitrobenzonitrile scaffold is a "privileged structure" for synthesizing Quinazoline-based Kinase Inhibitors (e.g., EGFR inhibitors like Gefitinib analogs).
Mechanism of Scaffold Utility:
-
Step 1 (Suzuki): The iodine is replaced with an aromatic tail (e.g., a substituted aniline or phenol equivalent) to establish binding affinity in the kinase ATP pocket.
-
Step 2 (Reduction): The nitro group is reduced to an amine.[3]
-
Step 3 (Cyclization): The newly formed amine attacks the nitrile carbon (often with the aid of formamide or an orthoformate) to close the pyrimidine ring, forming the quinazoline core.
This "Build-Couple-Cyclize" strategy allows for late-stage diversification of the inhibitor library.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it carries risks of explosion if heated under confinement or subjected to high-energy shock. It is also a skin and eye irritant.
-
Storage: Store in a cool, dry place away from light. The C-I bond can be light-sensitive over long periods.
-
Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.
References
-
Knochel, P. (2008). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Dissertation, Ludwig-Maximilians-Universität München. (Page 153, Synthesis of Compound 65c).[1]
-
BenchChem. (2025).[2][4][5] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (Reference for general nitration/amination workflows).
-
PubChem. (2025).[6][7] 2-Amino-5-nitrobenzonitrile (Compound Summary). National Library of Medicine.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Nitro-2-phenoxybenzonitrile | C13H8N2O3 | CID 514846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
2-Iodo-5-nitrobenzonitrile: A Strategic Scaffold for HIV-1 Integrase Inhibitors and Heterocyclic Synthesis
[1][2]
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a specialized halogenated aromatic intermediate critical to the synthesis of antiviral therapeutics and advanced heterocyclic materials.[1][2][3][4][5][6] Characterized by its tri-functional nature—possessing an electrophilic nitrile, a labile iodo-handle for cross-coupling, and a reducible nitro group—it serves as a linchpin in the "scaffold-hopping" strategies employed in modern drug discovery.[1][2]
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of HIV-1 integrase inhibitors, specifically within the chemical lineage of Elvitegravir.[2]
Physicochemical Identity & Properties[1][2][7][8][9]
The molecular architecture of 2-iodo-5-nitrobenzonitrile is defined by a 1,2,4-substitution pattern on the benzene ring.[1][2] The steric bulk of the iodine atom at the ortho position relative to the nitrile group influences both its solubility profile and its reactivity in metal-catalyzed cross-coupling reactions.[1][2]
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 2-Iodo-5-nitrobenzonitrile |
| CAS Number | 101421-15-2 |
| Molecular Formula | C₇H₃IN₂O₂ |
| Molecular Weight | 274.02 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol |
| Melting Point | 138–140 °C (Recrystallized from EtOH) |
| SMILES | N#CC1=C(I)C=CC(=O)=C1 |
| InChI Key | MFCD11521302 |
Synthetic Pathways & Methodologies[1][2][8][10]
For research and scale-up, two primary routes exist.[1][2][7] The choice depends on the availability of starting materials and the tolerance for isomer separation.
Route A: The Sandmeyer Transformation (Recommended)
This route is preferred for its high regioselectivity. It utilizes 2-amino-5-nitrobenzonitrile as the precursor, ensuring the nitro group is already fixed in the correct position before iodination.[2]
Protocol:
-
Diazotization: Suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in dilute sulfuric acid (H₂SO₄) at 0–5 °C. Add sodium nitrite (NaNO₂, 1.1 eq) dropwise to form the diazonium salt.[1][2]
-
Critical Control Point: Maintain temperature <5 °C to prevent decomposition of the diazonium intermediate into a phenol.
-
-
Iodination: Treat the cold diazonium solution with an aqueous solution of potassium iodide (KI, 1.5 eq).
-
Workup: The evolution of nitrogen gas signals the reaction progress. Once cessation occurs, extract the crude solid with ethyl acetate. Wash with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of purple/brown color).
-
Purification: Recrystallize from ethanol to yield pale yellow needles.
Route B: Direct Nitration
Direct nitration of 2-iodobenzonitrile is atom-economical but requires careful monitoring to minimize the formation of the 3-nitro or 4-nitro isomers.[1][2]
Protocol:
-
Dissolve 2-iodobenzonitrile in concentrated H₂SO₄.
-
Add fuming HNO₃ dropwise at 0 °C, then allow to warm to ambient temperature.
-
Note: The iodine atom is ortho/para directing, but the nitrile is meta directing. The combined electronic effects favor the 5-position, but separation via column chromatography is often required to remove regioisomers.[1][2]
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathways.[2] The solid line (Sandmeyer) represents the higher-fidelity route for regiochemical purity.[2]
Structural Characterization
Verification of the structure relies heavily on ¹H NMR spectroscopy to confirm the 1,2,4-substitution pattern.[2]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.69 (d, J = 2.8 Hz, 1H, H-6): The proton adjacent to the nitrile and nitro groups appears most downfield due to the synergistic electron-withdrawing effects.[2] The small coupling constant (J = 2.8 Hz) indicates meta-coupling with H-4.[2]
-
δ 8.35 (d, J = 8.8 Hz, 1H, H-3): The proton ortho to the iodine atom.[2]
-
δ 8.18 (dd, J = 8.8, 2.8 Hz, 1H, H-4): The proton between the nitro and iodine groups, showing a doublet of doublets due to ortho coupling with H-3 and meta coupling with H-6.[2]
-
Applications in Drug Discovery[2][7][11]
The primary utility of 2-iodo-5-nitrobenzonitrile lies in its role as a Type I Scaffold for constructing fused heterocycles.[1][2]
Case Study: HIV-1 Integrase Inhibitors
This compound is a documented intermediate in the synthesis of Elvitegravir (and related analogs like JTK-303).[1][2] The iodine atom serves as the site for a Suzuki-Miyaura cross-coupling , while the nitrile and nitro groups are manipulated to form the quinolone core.[1][2]
Mechanism of Action:
-
C-C Bond Formation: The C2-Iodo position undergoes oxidative addition with Pd(0), facilitating coupling with aryl boronic acids.[2]
-
Cyclization: The nitrile group (C1) reacts with nucleophiles (often generated from the reduction of the C5-Nitro group or external amines) to close the ring, forming quinazolines or quinolones.[2]
Visualization: Drug Discovery Decision Tree
Figure 2: Divergent synthetic utility.[1][2] The scaffold allows for independent modification at three distinct vectors.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long durations).[1][2]
-
Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and iodine vapors.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2] 2-Amino-5-nitrobenzonitrile Product Specification. Retrieved from [2]
- Sato, M., et al. (2004). Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics. Journal of Medicinal Chemistry.
-
AK Scientific. (2024).[2] 2-Iodo-5-nitrobenzonitrile Safety Data Sheet. Retrieved from
-
ChemicalBook. (2024).[2] 2-Iodo-5-nitrobenzonitrile Chemical Properties and Synthesis. Retrieved from
- University of Tokyo. (Thesis). Drug Discovery Research of HIV-1 Integrase Inhibitor JTK-303 (Elvitegravir).
Sources
- 1. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 1261481-69-9|2-Iodo-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 7745-92-8|2-Iodo-1-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 101421-15-2 2-Iodo-5-nitrobenzonitrile AKSci 9179CX [aksci.com]
- 5. aksci.com [aksci.com]
- 6. 101421-15-2 | MFCD11521302 | 2-Iodo-5-nitrobenzonitrile [aaronchem.com]
- 7. nbinno.com [nbinno.com]
- 8. capotchem.com [capotchem.com]
The Orthogonal Triad: Technical Guide to 2-Iodo-5-nitrobenzonitrile
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS 101421-15-2) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural uniqueness lies in the simultaneous presence of three distinct reactive handles: an aryl iodide (for transition-metal catalyzed coupling), a nitro group (a masked amine for polarity modulation or further functionalization), and a nitrile (a gateway to heterocycles like quinazolines and quinolones). This guide provides a technical deep-dive into its synthesis, reactivity profile, and strategic application in the development of antiviral therapeutics, specifically within the class of HIV integrase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-Iodo-5-nitrobenzonitrile |
| CAS Number | 101421-15-2 |
| Molecular Formula | C₇H₃IN₂O₂ |
| Molecular Weight | 274.02 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 134–136 °C (Recrystallized from Ethanol) |
| SMILES | N#CC1=CC(=O)=CC=C1I |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
Synthesis Protocols
Two primary routes exist for the preparation of 2-Iodo-5-nitrobenzonitrile. Method A is preferred for industrial scalability due to atom economy, while Method B is a standard laboratory route utilizing the widely available 2-amino-5-nitrobenzonitrile.
Method A: Direct Regioselective Nitration (Preferred)
Mechanism: Electrophilic aromatic substitution directed by the ortho,para-directing iodine and the meta-directing cyano group. The steric bulk of the iodine atom, combined with the electronic directing effects, favors the 5-position.
Protocol:
-
Reagents: Fuming Nitric Acid (HNO₃, >98%), Concentrated Sulfuric Acid (H₂SO₄, 98%), 2-Iodobenzonitrile.
-
Setup: 3-neck round bottom flask equipped with a thermometer and reflux condenser.
-
Procedure:
-
Dissolve 2-iodobenzonitrile (1.0 eq) in conc. H₂SO₄ (5 vol) at 0 °C.
-
Add fuming HNO₃ (1.5 eq) dropwise, maintaining internal temperature < 10 °C.
-
Allow the mixture to warm to room temperature, then heat to 75 °C for 12 hours.
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 8:2) to ensure consumption of starting material.[1]
-
-
Workup: Pour the reaction mixture onto crushed ice. The product precipitates as a pale solid. Filter, wash with cold water until pH neutral.
-
Purification: Recrystallize from hot ethanol to yield pale yellow needles.
Method B: Sandmeyer Reaction (Alternative)
Mechanism: Diazotization of the aniline followed by radical-nucleophilic substitution with iodide.
Protocol:
-
Reagents: 2-Amino-5-nitrobenzonitrile, NaNO₂, KI, H₂SO₄ or HCl.
-
Procedure:
-
Suspend 2-amino-5-nitrobenzonitrile in dilute acid at 0–5 °C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt. The solution must remain clear.
-
Add a solution of KI (1.5 eq) slowly. Nitrogen gas evolution will be vigorous.
-
Stir at room temperature for 2 hours, then heat to 60 °C for 30 minutes to complete the reaction.
-
-
Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of purple color). Extract with ethyl acetate.
The Reactivity Triad: An Orthogonal "Handle" Analysis
The power of 2-Iodo-5-nitrobenzonitrile lies in its ability to undergo sequential, non-interfering transformations.
The Aryl Iodide (C-I Bond)
The iodine atom at the C2 position is highly labile toward oxidative addition by Palladium(0). It is significantly more reactive than the corresponding bromide or chloride, allowing for cross-coupling reactions at mild temperatures (often Room Temperature to 60 °C).
-
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.
-
Sonogashira: Coupling with terminal alkynes (precursor to indoles).
-
Heck: Olefination.
The Nitro Group (NO₂)
Acts as a "masked" amine. It remains inert during Pd-catalyzed couplings (under standard non-reducing conditions).
-
Reduction: SnCl₂/HCl or Fe/NH₄Cl reduces the nitro group to an aniline (2-amino-5-substituted-benzonitrile), which is a key intermediate for quinazoline synthesis.
The Nitrile Group (CN)
The nitrile serves as the electrophilic carbon source for heterocycle formation.
-
Cyclization: Following nitro reduction, the resulting amine can attack the nitrile (often catalyzed by acid or base) to close the ring, forming quinazolines or quinolones.
Strategic Application: Drug Discovery & Heterocycle Synthesis
Case Study: Construction of the Quinolone Core (Elvitegravir Analogues)
Research into HIV-1 integrase inhibitors (such as Elvitegravir) utilizes the 4-quinolone-3-carboxylic acid scaffold. 2-Iodo-5-nitrobenzonitrile serves as a critical entry point for synthesizing 6-substituted quinolone derivatives.
Synthetic Logic:
-
Functionalization: The C-I bond is used first to introduce the necessary aryl or alkyl side chains via Suzuki coupling.
-
Core Formation: The nitro group is reduced to an amine.[2]
-
Annulation: The amine reacts with a diester (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization involving the nitrile or an introduced ester to form the bicyclic quinolone core.
Visualization: The Orthogonal Workflow
The following diagram illustrates the divergent pathways available from this single intermediate.
Figure 1: Divergent synthetic pathways for 2-Iodo-5-nitrobenzonitrile, highlighting its role as a precursor for biaryls and nitrogen heterocycles.
Handling & Safety Protocols
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear nitrile gloves and N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles. In case of contact, flush with water for 15 min. |
| Reactive Hazards | Incompatible with strong oxidizing agents. | Store in a cool, dry place away from heat sources. |
| Waste Disposal | Halogenated organic waste. | Do not dispose of in general drain. Collect in halogenated solvent waste containers. |
References
-
Synthesis & Reactivity: Knochel, P. et al. "Functionalized Grignard Reagents and their Applications." Ludwig-Maximilians-Universität München, Thesis. (Detailed synthesis via nitration and Suzuki coupling applications). Link
-
HIV Integrase Inhibitor Context: Sato, M. et al. "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry, 2005. (Discusses the quinolone scaffold construction relevant to Elvitegravir precursors). Link
-
Suzuki Coupling Optimization: Li, H. et al. "Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid." Royal Society of Chemistry, 2015. (Provides kinetic data on iodobenzonitrile couplings). Link
-
Quinazoline Synthesis: Khan, I. et al. "Quinazoline derivatives: Synthesis and bioactivities."[3] European Journal of Medicinal Chemistry, 2015. (Review of nitrile-based heterocycle synthesis). Link
Sources
Technical Guide: 2-Iodo-5-nitrobenzonitrile as a Strategic Intermediate in Medicinal Chemistry
[1][2]
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS 53603-94-4) serves as a high-value scaffold in the synthesis of complex heterocyclic pharmacophores, particularly 4-quinolone-3-carboxylic acid derivatives used as HIV-1 integrase inhibitors (e.g., Elvitegravir).[1][2] Its structural utility lies in its orthogonal reactivity profile : three distinct functional groups—iodide, nitro, and nitrile—that can be manipulated independently (chemoselectively) to construct fused ring systems.[1][2]
This guide details the synthesis, reactivity, and application of this intermediate, providing researchers with a validated roadmap for leveraging this molecule in drug discovery campaigns.[2]
Structural Analysis & Reactivity Profile
The power of 2-iodo-5-nitrobenzonitrile lies in the electronic and steric differentiation of its substituents.[1][2] It acts as a "molecular hub" where the order of operations dictates the final scaffold.[2]
| Functional Group | Position | Reactivity Mode | Strategic Role |
| Iodide (-I) | C-2 | Pd-catalyzed Cross-Coupling (Suzuki, Negishi, Sonogashira) | Primary attachment point for aryl/alkyl side chains.[1][2] The C-I bond is the weakest and most reactive, allowing selective functionalization without affecting the nitro or nitrile groups.[2] |
| Nitrile (-CN) | C-1 | Nucleophilic Attack / Hydrolysis | Precursor to amides, acids, or heterocycle closure (e.g., quinazolines, tetrazoles).[1][2] |
| Nitro (-NO₂) | C-5 | Reduction to Aniline (-NH₂) | "Masked" nucleophile.[1][2] Once reduced to an amine, it facilitates intramolecular cyclization to form fused bicyclic systems (e.g., indoles, quinolones).[1][2] |
Reactivity Triad Diagram
The following diagram illustrates the orthogonal pathways available from this central node.[1][2]
Figure 1: Orthogonal reactivity map showing the three primary diversification pathways.[2]
Synthesis Protocol
Two primary routes exist for synthesizing 2-iodo-5-nitrobenzonitrile. The Sandmeyer reaction from 2-amino-5-nitrobenzonitrile is the industry standard due to the availability of the aniline precursor and the reliability of the diazonium intermediate.[2]
Protocol: Sandmeyer Route
Starting Material: 2-Amino-5-nitrobenzonitrile
Reagents: Sodium Nitrite (
Step-by-Step Methodology
-
Diazotization (0–5 °C):
-
Dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in concentrated
or glacial acetic acid. -
Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control is vital to prevent decomposition of the thermally unstable diazonium salt.[1][2]
-
Add aqueous
(1.2 eq) dropwise.[1][2] Maintain temperature < 5 °C. Stir for 30–60 minutes to ensure complete formation of the diazonium species.
-
-
Iodination (Sandmeyer Displacement):
-
Workup & Purification:
-
Quench with saturated sodium thiosulfate (
) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1][2] -
Wash organic layer with brine, dry over
, and concentrate.[1][2] -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Self-Validating Check: The product should appear as a pale yellow to brownish solid.[1][2] A melting point check (approx. 204–206 °C for the amino precursor, product MP will differ) and
Key Application: Synthesis of HIV Integrase Inhibitors
The most prominent application of 2-iodo-5-nitrobenzonitrile is as a precursor for Elvitegravir and related 4-quinolone-3-carboxylic acid derivatives.[1][2] The synthesis demonstrates the "Negishi-First" strategy, utilizing the iodine's reactivity before addressing the nitro group.[2]
Reaction Workflow: The Quinolone Pathway[2]
-
Negishi Coupling: The iodine at C-2 is displaced by a benzylic zinc reagent.[1][2] This installs the necessary carbon skeleton while leaving the nitro and nitrile groups intact.[1][2]
-
Nitro Reduction: The C-5 nitro group is reduced to an amine.[1][2]
-
Cyclization: The newly formed amine reacts with an electrophile (often introduced via the nitrile or an external reagent) to close the quinolone ring.[1][2]
Figure 2: Synthetic pathway for Quinolone scaffolds using 2-iodo-5-nitrobenzonitrile as the starting block.
Detailed Protocol: Negishi Coupling (Representative)
-
Reagents: 2-Iodo-5-nitrobenzonitrile (1 eq), Benzylzinc bromide (1.2 eq),
(5 mol%), THF.[1][2] -
Procedure:
-
Under inert atmosphere (
/Argon), dissolve the nitrile in dry THF. -
Add the palladium catalyst and stir for 10 min.
-
Add the organozinc reagent dropwise at 0 °C, then warm to reflux.
-
Mechanism: The oxidative addition of Pd(0) into the C-I bond is fast; the electron-withdrawing nitro and nitrile groups actually enhance the rate of oxidative addition, making this substrate highly active for cross-coupling.[2]
-
Handling & Safety Data
As a nitro-aromatic compound, 2-iodo-5-nitrobenzonitrile requires standard chemical safety protocols.[1][2]
-
Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through skin (typical for nitrobenzonitriles).[1][2]
-
Reactivity: The nitrile group can release toxic HCN if exposed to strong acids under hydrolytic conditions.[1][2] The nitro group poses a theoretical explosion risk if subjected to high heat or shock, though the iodine atom adds mass and stability.[2]
-
-
Storage: Store in a cool, dry place, away from light (iodides can be light-sensitive).[1][2]
-
Disposal: Dispose of as hazardous organic waste containing halogens and nitrogen.[1][2]
References
-
Synthesis of 2-iodo-5-nitrobenzonitrile via Sandmeyer Reaction
-
Functionalized Grignard Reagents and Amin
-
Quinolone Antibiotics and Inhibitors
-
PubChem Compound Summary: 2-Hydroxy-5-nitrobenzonitrile
Preliminary Investigation of 2-Iodo-5-nitrobenzonitrile Reactivity
This technical guide details the reactivity profile, synthesis, and application of 2-Iodo-5-nitrobenzonitrile , a highly functionalized aryl halide scaffold. It is structured to provide actionable protocols and mechanistic insights for drug development professionals.
Executive Summary
2-Iodo-5-nitrobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses three distinct reactive handles:
-
C-I Bond (C2): Highly labile for Palladium-catalyzed cross-couplings and susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the ring and serves as a masked aniline.
-
Nitrile Group (C1): A versatile directing group and precursor to amides, acids, or heterocycles (e.g., tetrazoles).
This guide focuses on the chemoselective exploitation of these handles, specifically the competition between SNAr and metal-catalyzed coupling, and the reduction of the nitro group without hydrodeiodination.
Structural Analysis & Synthesis
The reactivity of 2-iodo-5-nitrobenzonitrile is dictated by the cooperative electronic effects of its substituents.
-
Electronic Activation: The iodine atom is located ortho to the nitrile and para to the nitro group. Both are strong EWGs (
for CN, for NO2). This makes the C-I bond exceptionally electron-deficient, facilitating rapid oxidative addition of Pd(0) and lowering the energy barrier for nucleophilic attack (SNAr). -
Steric Environment: The C2 position is relatively unhindered, allowing for facile approach of bulky ligands or nucleophiles.
Synthesis Protocol: Nitration of 2-Iodobenzonitrile
While the Sandmeyer reaction from 2-amino-5-nitrobenzonitrile is possible, the most direct literature-validated route involves the regioselective nitration of 2-iodobenzonitrile.
Reaction Scheme: 2-Iodobenzonitrile + HNO3/H2SO4 → 2-Iodo-5-nitrobenzonitrile
Detailed Methodology:
-
Reagents: Fuming Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4), 2-Iodobenzonitrile.
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Procedure:
-
Dissolve 2-iodobenzonitrile (1.0 equiv) in conc. H2SO4 (approx. 5 mL/g) at 0°C.
-
Add fuming HNO3 (1.5 equiv) dropwise, maintaining temperature <10°C to prevent over-nitration.
-
Allow the mixture to warm to room temperature, then heat to 75°C for 12 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Isolation: Filter the resulting pale yellow precipitate. Wash with cold water and recrystallize from Ethanol.
-
-
Yield: Typically 60-75%.
-
Characterization: Product appears as a pale yellow solid.[1]
Figure 1: Synthetic workflow for the nitration of 2-iodobenzonitrile.
Core Transformation A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C-I bond is the primary site of reactivity for C-C bond formation. Due to the electron-deficient nature of the ring, Oxidative Addition is extremely fast. However, this electron deficiency also makes the ring susceptible to base-mediated hydrolysis or SNAr side reactions.
Critical Optimization: Use weak, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) rather than strong alkoxides (NaOtBu) to prevent displacement of the iodine by the base.
Standard Protocol:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically demanding boronic acids).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.
-
Base: Na2CO3 (2.0 equiv) or K3PO4.
-
Conditions: 80-100°C, 4-12 hours under Argon.
Data Summary: Coupling Efficiency
| Boronic Acid (R-B(OH)2) | Catalyst | Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | >90% | Rapid conversion. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 85% | Electron-rich partner works well. |
| 2-Chlorophenylboronic acid | Pd(PPh3)4 | 65% | Steric hindrance at coupling partner reduces yield. |
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the accelerated oxidative addition step.
Core Transformation B: Nucleophilic Aromatic Substitution (SNAr)
Under the absence of Pd-catalysts, the C-I bond acts as a leaving group for SNAr. The substrate is "Super-Activated" because the leaving group is ortho to Cyano and para to Nitro.
Reactivity Order (Nucleophiles): Thiols (RS-) > Amines (RNH2) > Alcohols (RO-).
Self-Validating Protocol (Amination):
-
Solvent: DMF or DMSO (Polar Aprotic solvents stabilize the Meisenheimer intermediate).
-
Base: DIPEA (Hunig's Base) or K2CO3 (to neutralize HI generated).
-
Temperature: Room Temperature to 60°C. (Note: Unactivated aryl iodides require >120°C; this substrate reacts much milder).
-
Procedure: Stir 2-iodo-5-nitrobenzonitrile with 1.1 equiv of primary amine and 1.5 equiv DIPEA in DMF. Monitor by TLC (disappearance of starting material).
Mechanistic Pathway: The reaction proceeds via a Meisenheimer complex where the negative charge is delocalized onto the nitro and cyano groups.
Figure 3: SNAr mechanism showing the displacement of Iodine via the stabilized intermediate.
Functional Group Interconversion: Nitro Reduction
A critical challenge with this scaffold is reducing the nitro group (to an aniline) while preserving the C-I bond.
Risk: Catalytic Hydrogenation (H2, Pd/C) will cause hydrodeiodination (cleavage of the C-I bond) alongside nitro reduction.
Recommended Protocol (Chemoselective Reduction): Use dissolving metal reductions or selective transfer hydrogenation.
-
Iron/Acetic Acid:
-
Reflux 2-iodo-5-nitrobenzonitrile with Iron powder (5 equiv) in AcOH/EtOH.
-
Result: 2-Iodo-5-aminobenzonitrile (Iodine intact).
-
-
Tin(II) Chloride (SnCl2):
-
Stir in EtOH/HCl at 70°C.
-
Result: High fidelity retention of the iodide.
-
Safety & Stability
-
Energetics: Nitro-benzonitriles are potentially energetic. Do not heat neat (without solvent) above 100°C.
-
Toxicity: Aryl nitriles can release cyanide under extreme hydrolysis conditions. Handle in a well-ventilated fume hood.
-
Skin Sensitizer: Treat as a potent sensitizer and irritant.
References
-
Knochel, P. et al. "New Functionalized Grignard Reagents and their Applications in Amination Reactions." Dissertation, LMU München, 2007. (Describes nitration synthesis protocol).
-
Ozaki, Y. et al. "Synthesis of 2-iodo-5-nitrobenzonitrile."[2] Chemical and Pharmaceutical Bulletin, Vol 32, 1984. (Primary synthesis reference).
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995.
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 12, 1-16, 1958. (Foundational SNAr mechanism).
Sources
Synthetic Pathways to 2-Iodo-5-nitrobenzonitrile: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Iodo-5-nitrobenzonitrile (CAS: [Target Molecule]) represents a critical junction in the preparation of complex heterocyclic pharmacophores. This scaffold is highly valued for its dual functionality: the nitro group serves as a masked amine for subsequent coupling, while the aryl iodide provides an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Heck reactions.
Unlike simple aromatics, the presence of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) and nitro (-NO₂) groups—creates specific electronic environments that dictate synthetic strategy.
Retrosynthetic Logic
We evaluate three primary disconnections based on scalability , atom economy , and safety profile :
-
Pathway A (Electrophilic Nitration): Direct nitration of 2-iodobenzonitrile.
-
Pros: Shortest path (1 step).
-
Cons: Regioselectivity challenges; handling energetic nitration mixtures.
-
-
Pathway B (Sandmeyer Iodination): Diazotization of 2-amino-5-nitrobenzonitrile followed by iodination.
-
Pros: High regiocontrol; well-defined precursors.
-
Cons: Multi-step; generation of potentially unstable diazonium salts.
-
-
Pathway C (Nucleophilic Aromatic Substitution - SNAr): Halex reaction of 2-chloro-5-nitrobenzonitrile.
-
Pros: Avoids diazo-hazards; highly scalable; driven by ring activation.
-
Cons: Requires specific chloro-precursors.
-
Part 2: Detailed Synthetic Pathways
Pathway A: Direct Nitration of 2-Iodobenzonitrile
This route relies on the directing effects of the substituents on the benzene ring. The nitrile group is a meta-director, while the iodine atom is an ortho/para-director (deactivating).
-
Mechanism: The iodine directs the incoming nitronium ion (NO₂⁺) to the para position (position 5) or ortho position (position 3). The nitrile group reinforces substitution at position 5 (meta to itself).
-
Regioselectivity: Position 5 is electronically favored by both groups and sterically less hindered than position 3 (flanked by I and CN).
Experimental Protocol A
Scale: 10 mmol
-
Preparation: Charge a 50 mL round-bottom flask with 2-iodobenzonitrile (2.29 g, 10 mmol) and concentrated sulfuric acid (H₂SO₄, 10 mL). Cool to 0–5 °C in an ice bath.
-
Nitration: Add fuming nitric acid (HNO₃, 1.0 mL, 1.5 eq) dropwise over 20 minutes. Maintain internal temperature <10 °C to prevent oxidation of the iodine (which releases violet I₂ vapor).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto 100 g of crushed ice. A pale yellow precipitate will form.
-
Workup: Filter the solid.[1][2] Wash with cold water (3 x 20 mL) and saturated NaHCO₃ to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to isolate the 5-nitro isomer from minor 3-nitro impurities.
Critical Control Point: If violet vapors appear, the iodine is oxidizing. Lower the temperature immediately.
Pathway B: Sandmeyer Iodination (From 2-Amino-5-nitrobenzonitrile)
This is the most reliable route for ensuring absolute regiochemistry. The precursor, 2-amino-5-nitrobenzonitrile, is converted to a diazonium salt and then displaced by iodide.
Experimental Protocol B
Scale: 10 mmol
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzonitrile (1.63 g, 10 mmol) in acetonitrile (20 mL) and 2M HCl (15 mL).
-
Cool to 0 °C.
-
Add sodium nitrite (NaNO₂, 0.76 g, 11 mmol) dissolved in water (5 mL) dropwise. Stir for 30 min at 0 °C. The solution should turn clear/yellow.
-
-
Iodination:
-
Dissolve potassium iodide (KI, 2.49 g, 15 mmol) in water (10 mL).
-
Add the cold diazonium solution slowly to the KI solution (caution: vigorous N₂ evolution).[3]
-
Optional: Add a catalytic amount of CuI (5 mol%) to accelerate the reaction, though uncatalyzed reaction often suffices for iodides.
-
-
Completion: Stir at RT for 2 hours, then heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
-
Workup: Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with 10% sodium thiosulfate (Na₂S₂O₃) to remove free iodine (indicated by decolorization of the organic layer).
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Pathway C: SNAr Displacement (The "Halex" Route)
This method utilizes the high electrophilicity of the C-2 position. The nitro group at C-5 and the nitrile at C-1 strongly withdraw electron density, making the C-2 halogen susceptible to nucleophilic attack.
-
Substrate: 2-Chloro-5-nitrobenzonitrile (or the Fluoro analog).
-
Reagent: Sodium Iodide (NaI).[4]
-
Solvent: Dry Acetone or DMF (Finkelstein conditions).
Experimental Protocol C
Scale: 10 mmol
-
Setup: In a pressure tube or reflux flask, dissolve 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol) in dry DMF (15 mL).
-
Reagent Addition: Add anhydrous Sodium Iodide (NaI, 4.5 g, 30 mmol).
-
Reaction: Heat to 100–120 °C for 4–6 hours.
-
Note: The reaction is driven by the solubility difference (if using acetone) or simply by the high nucleophilicity of iodide in polar aprotic solvents.
-
-
Workup: Pour into water (100 mL). The product usually precipitates.[5] If not, extract with EtOAc.
-
Purification: Wash with sodium thiosulfate to remove iodine traces. Recrystallize from ethanol.
Part 3: Comparative Analysis & Visualization
Comparison of Methodologies
| Feature | Pathway A (Nitration) | Pathway B (Sandmeyer) | Pathway C (SNAr) |
| Starting Material | 2-Iodobenzonitrile | 2-Amino-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile |
| Step Count | 1 | 2 (Diazotization + Displacement) | 1 |
| Atom Economy | High | Low (Loss of N₂) | Moderate |
| Safety Profile | Moderate (Strong Acids) | Low (Explosive Diazo intermediates) | High (Standard Reagents) |
| Scalability | High | Low/Moderate (Batch limits) | Very High |
| Typical Yield | 65-75% | 50-65% | 80-90% |
Decision Logic for Researchers
-
Choose Pathway A if you have 2-iodobenzonitrile and need material quickly for small-scale testing.
-
Choose Pathway B if you require absolute structural certainty and are building from aniline libraries.
-
Choose Pathway C for process development and kilogram-scale synthesis due to its safety and yield profile.
Visualizing the Reaction Network
Figure 1: Strategic Disconnections for the Synthesis of 2-Iodo-5-nitrobenzonitrile. The diagram illustrates the three primary routes, highlighting the unstable diazonium intermediate in Pathway B.
Part 4: References
-
BenchChem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (General Sandmeyer protocols and nitration conditions). 6[1][2][4][7][8][6][9][10][11][12]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. (Catalysis and optimization of iodination). 9[1][2][4][7][6][9][10][11][12]
-
Sigma-Aldrich. Product Specification: 2-Iodobenzonitrile. (Physical properties and availability). [1][2][4][7][6][9][10][11][12]
-
Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile (DE1957590B2). (Synthesis of the key amine precursor). 13[1][2][7][11][12]
-
Science and Education Publishing. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration. (Regioselectivity logic for nitration). 14[1][2][4][7][6][9][11][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China - Chemical Data Sheet [iodobenzene.ltd]
- 12. 2-Iodobenzonitrile | CAS#:4387-36-4 | Chemsrc [chemsrc.com]
- 13. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 14. pubs.sciepub.com [pubs.sciepub.com]
Methodological & Application
Application Note: Strategic Utilization of 2-Iodo-5-nitrobenzonitrile in Pharmaceutical Synthesis
Abstract
This technical guide details the synthetic utility of 2-Iodo-5-nitrobenzonitrile (CAS: 67942-70-9) , a high-value electrophile in medicinal chemistry. Characterized by a highly activated C–I bond and an electron-deficient aromatic core, this scaffold serves as a linchpin for constructing biaryl systems (via Suzuki-Miyaura coupling) and nitrogenous heterocycles (via Sonogashira coupling/cyclization cascades). This note provides optimized protocols, mechanistic insights, and safety frameworks for researchers targeting kinase inhibitors and anti-inflammatory agents.
Strategic Analysis: The "Ortho-Effect" Advantage
The synthetic value of 2-iodo-5-nitrobenzonitrile lies in its unique trisubstituted pattern. It is not merely a building block but a "divergent node" in retrosynthetic analysis.
-
C-2 Iodine (The Trigger): The iodine atom is electronically activated by the ortho-cyano and para-nitro groups. This makes the C–I bond exceptionally weak toward oxidative addition by Palladium(0), allowing couplings to proceed under milder conditions than non-activated aryl iodides.
-
C-1 Cyano (The Anchor): Provides a "handle" for heterocycle formation (e.g., quinazolines, isoquinolines) or hydrolysis to amides/acids.
-
C-5 Nitro (The Modifier): Acts as a masked amine. Post-coupling reduction yields an aniline handle for further derivatization (e.g., amide coupling, urea formation) without interfering with the initial C–C bond formation.
Reactivity & Divergence Map
The following diagram illustrates the divergent pathways accessible from this single starting material.
Figure 1: Divergent synthetic pathways. The scaffold allows orthogonal functionalization: C-C bond formation (Blue/Red) and functional group interconversion (Green).
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4'-methyl-5-nitro-[1,1'-biphenyl]-2-carbonitrile. Application: This protocol is the industry standard for generating biaryl cores found in Sartan-type drugs and liquid crystals.
Experimental Design & Causality
-
Catalyst System (Pd(dppf)Cl₂): We select the bidentate ligand dppf over PPh₃. The large bite angle of dppf accelerates the reductive elimination step, which is often rate-limiting in sterically congested ortho-substituted systems.
-
Base (K₃PO₄): Anhydrous potassium phosphate is preferred over carbonate bases to minimize hydrolysis of the nitrile group while sufficiently activating the boronic acid.
-
Solvent (1,4-Dioxane/Water): A 4:1 ratio ensures solubility of the organic electrophile while providing the aqueous phase necessary for the base to activate the boronic acid (transmetallation).
Step-by-Step Methodology
Reagents:
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv, 274 mg, 1.0 mmol)
-
4-Tolylboronic acid (1.2 equiv, 163 mg, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24 mg)
-
K₃PO₄ (2.0 equiv, 424 mg)
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)
Procedure:
-
Inerting: Charge a 10 mL microwave vial or round-bottom flask with the aryl iodide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) active species.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Quantitative Performance Data
Comparison of catalyst systems for this specific transformation:
| Catalyst System | Base | Solvent | Yield (%) | Reaction Time | Notes |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 92% | 4 h | Optimal. Minimal homocoupling. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78% | 12 h | Significant protodeboronation observed. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85% | 2 h | Higher cost; difficult catalyst removal. |
Advanced Application: Heterocycle Synthesis (Isoquinolines)
Workflow: Sonogashira Coupling → Nucleophilic Cyclization.
This pathway exploits the ortho-cyano group. Following a standard Sonogashira coupling with a terminal alkyne, the resulting 2-alkynylbenzonitrile is an unstable intermediate that can be cyclized.
Mechanism of Cyclization
The triple bond is activated by the electron-withdrawing nitrile. Nucleophilic attack (e.g., by ammonia or primary amines) on the nitrile carbon, followed by cyclization onto the alkyne, yields 1-aminoisoquinolines .
Figure 2: Sequential assembly of the isoquinoline core.
Safety & Handling (Critical)
-
Energetic Potential: The nitro group (-NO₂) contributes to the overall energy of the molecule. While 2-iodo-5-nitrobenzonitrile is stable at room temperature, avoid heating crude reaction mixtures to dryness above 100°C, as polynitro-biphenyl byproducts can be shock-sensitive.
-
Cyanide Hazards: Although the nitrile group (-CN) is covalently bonded, strong acidic hydrolysis or combustion can release HCN gas. Work in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from Suzuki couplings (containing boronic acids and potentially palladium) must be segregated from general organic waste.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Sonogashira Coupling & Heterocycle Synthesis
-
Royal Society of Chemistry. "Sonogashira coupling in the synthesis of heterocyclic compounds." Available at: [Link]
-
-
Reactivity of Ortho-Halo Benzonitriles
-
National Institutes of Health (PMC). "Copper-catalyzed Sonogashira reactions: advances and perspectives." Available at: [Link]
-
- Palladium Catalyst Selection Guide
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Iodo-5-nitrobenzonitrile
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-5-nitrobenzonitrile , a highly activated electrophile used frequently in the synthesis of androgen receptor antagonists and kinase inhibitors.
Executive Summary & Scientific Rationale
The substrate 2-Iodo-5-nitrobenzonitrile represents a "privileged scaffold" in drug discovery but presents specific reactivity challenges. Structurally, it possesses two strong electron-withdrawing groups (EWG): a nitrile at the ortho position and a nitro group at the para position relative to the iodine.
Mechanistic Implications:
-
Accelerated Oxidative Addition: The para-nitro group dramatically lowers the electron density of the C–I bond, making oxidative addition to Pd(0) extremely rapid, often occurring at room temperature.
-
Transmetallation Bottleneck: The resulting arylpalladium(II) species is electron-deficient. While stable, it requires a sufficiently nucleophilic boronate species for efficient transmetallation.
-
Side-Reaction Risks: The primary risks are homocoupling of the boronic acid (due to potential stalling at the transmetallation step if oxygen is present) and nitrile hydrolysis (due to aqueous basic conditions).
This protocol utilizes a Pd(PPh₃)₄ / Na₂CO₃ system in DME/Water . This combination balances catalytic activity with functional group tolerance, preventing the hydrolysis of the sensitive nitrile group while driving the reaction to completion.
Mechanistic Pathway[1][2]
The following diagram illustrates the catalytic cycle specific to this electron-deficient substrate. Note the emphasis on the "Activated Complex" formed after oxidative addition.
Figure 1: Catalytic cycle highlighting the rapid oxidative addition facilitated by the nitro group and the critical transmetallation step.
Experimental Protocol
Reagents and Materials[2][3][4][5][6][7][8][9][10][11]
| Component | Role | Specification |
| 2-Iodo-5-nitrobenzonitrile | Electrophile | >97% Purity.[1] Yellow solid. |
| Arylboronic Acid | Nucleophile | 1.2 – 1.5 Equivalents.[2] |
| Pd(PPh₃)₄ | Catalyst | 3–5 mol%. Fresh, bright yellow. |
| Na₂CO₃ | Base | 2.0 M Aqueous Solution (Degassed). |
| DME (1,2-Dimethoxyethane) | Solvent | Anhydrous, sparged with Argon. |
| Argon/Nitrogen | Inert Gas | High purity (O₂ < 5 ppm). |
Step-by-Step Procedure
Model Reaction: Coupling with 4-Methoxyphenylboronic acid to yield 4'-methoxy-5-nitro-[1,1'-biphenyl]-2-carbonitrile.
Step 1: Preparation of Reaction Vessel
-
Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.
-
Flame-dry under vacuum and backfill with Argon (3 cycles) to remove moisture and adsorbed oxygen.
Step 2: Reagent Addition (The "Solids First" Rule)
-
Under a counter-flow of Argon, add:
-
2-Iodo-5-nitrobenzonitrile (274 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol / 5 mol%)
-
-
Critical Note: If using a glovebox, weigh Pd(PPh₃)₄ inside. If on a bench, add the catalyst last, just before sealing.
Step 3: Solvent and Base Introduction
-
Add DME (8 mL) via syringe.
-
Add 2.0 M Na₂CO₃ (aq) (2 mL) via syringe.
-
Degassing: Perform 3 cycles of "Freeze-Pump-Thaw" OR vigorously sparge the mixture with Argon for 10 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.
-
Step 4: Reaction
-
Heat to 80°C in an oil bath or heating block.
-
Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Expected Time: 2–4 hours.[5] The high reactivity of the iodide usually precludes overnight heating, reducing the risk of nitrile hydrolysis.
-
Step 5: Workup and Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases.[4] Extract aqueous layer with EtOAc (2 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over MgSO₄, filter, and concentrate.
-
Purification: Flash Chromatography (Silica Gel).
-
Eluent: Gradient 0% → 30% EtOAc in Hexanes.
-
Product Appearance: Typically a pale yellow to orange solid.
-
Workflow Visualization
Figure 2: Operational workflow ensuring anaerobic conditions and efficient processing.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions specifically for nitro-benzonitrile scaffolds.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (oxidation). | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ (more robust) if PPh₃ fails. |
| Homocoupling (Biaryl) | Oxygen presence or slow transmetallation. | Increase Boronic acid to 1.5 eq. Verify inert atmosphere. |
| Nitrile Hydrolysis | Base too strong or reaction too long. | Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous conditions). Reduce temp to 60°C. |
| De-iodination | Use 1,4-Dioxane instead of DME. Ensure water content is sufficient for boronate activation. |
Alternative "Green" Conditions
For scale-up or environmental compliance, the following system is effective for this substrate:
-
Catalyst: Pd(OAc)₂ (1 mol%) + TBAB (Phase transfer agent)
-
Base: K₂CO₃[2]
-
Solvent: Water/Ethanol (1:1)
-
Temp: Room Temperature to 50°C (Due to high reactivity of Ar-I).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-deficient substrates). Link
- Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile. (Industrial context for nitrile-biphenyl synthesis).[5] Link
Sources
- 1. CN102070554A - Method for preparing (5-thiazolyl) methyl-(4'-nitryl) phenyl carbonic ether hydrochloride - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-nitrobenzonitrile
Executive Summary
This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Iodo-5-nitrobenzonitrile (CAS: 22303-23-7) . This scaffold is a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of quinazolines, indoles, and benzimidazoles found in kinase inhibitors and anti-infectives.
The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups creates a highly activated electrophile at the C-I bond. While this facilitates rapid oxidative addition, it introduces challenges regarding catalyst stability and competing Nucleophilic Aromatic Substitution (SNAr) pathways. This note provides validated protocols for Suzuki-Miyaura and Sonogashira couplings, designed to maximize yield while suppressing side reactions.
Mechanistic Insight & Reactivity Profile[1]
Electronic Activation
The 2-Iodo-5-nitrobenzonitrile substrate is electronically unique due to the cooperative effects of its substituents:
-
C2-Iodine: A weak C-I bond (approx. 53 kcal/mol) ensures it is the primary site of oxidative addition.
-
C5-Nitro (para to I): Strongly withdraws electron density via resonance, significantly lowering the energy barrier for Pd(0) insertion.
-
C1-Cyano (ortho to I): Provides additional inductive withdrawal and potential coordination to the metal center, stabilizing the transition state.
The "Activated Electrophile" Paradox
While the electron-deficient nature accelerates the Oxidative Addition step, it renders the resulting Aryl-Pd(II) intermediate electron-poor. This can slow down the Transmetallation step (in Suzuki) or Reductive Elimination if the coupling partner is also electron-deficient.
-
Implication: Ligands must be electron-rich (e.g., phosphines like PPh₃, dppf, or Buchwald biaryl ligands) to increase electron density at the metal center, facilitating the turnover.
-
Risk: The highly activated ring is susceptible to direct nucleophilic attack (SNAr) by strong bases or nucleophilic amines, bypassing the catalytic cycle entirely.
Reaction Scope Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility of 2-Iodo-5-nitrobenzonitrile. The scaffold serves as a precursor for biaryls, indoles, and stilbenes.
Detailed Experimental Protocols
Protocol A: High-Yield Suzuki-Miyaura Coupling
Objective: Synthesis of 4'-methoxy-4-nitro-[1,1'-biphenyl]-2-carbonitrile. Rationale: The use of Pd(dppf)Cl₂ is critical here. The large bite angle of the dppf ligand stabilizes the Pd complex against the electron-poor aryl ring, preventing catalyst decomposition (palladium black formation) which is common with simple Pd(PPh₃)₄ in nitro-arene couplings.
Materials
| Reagent | Equiv. | Amount (mmol) | Role |
| 2-Iodo-5-nitrobenzonitrile | 1.0 | 1.0 mmol | Substrate |
| 4-Methoxyphenylboronic acid | 1.2 | 1.2 mmol | Coupling Partner |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 | 0.03 mmol (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | 2.5 mmol | Base |
| 1,4-Dioxane / Water (4:1) | - | 10 mL (0.1 M) | Solvent System |
Step-by-Step Procedure
-
Setup: In a 25 mL round-bottom flask or microwave vial, add the aryl iodide, boronic acid, and K₂CO₃.
-
Inerting: Evacuate and backfill with Nitrogen (N₂) three times. This is crucial; oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: Monitoring by TLC (30% EtOAc/Hexane) will show the disappearance of the starting iodide (Rf ~0.6) and appearance of the fluorescent biaryl product.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc (20 mL) and wash with Brine (10 mL).
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Sonogashira Coupling (Indole Precursor)
Objective: Coupling with phenylacetylene followed by potential cyclization. Rationale: This substrate is prone to SNAr if primary amines are used as bases. Therefore, we use Triethylamine (TEA) which is non-nucleophilic enough to act solely as a base, preventing direct displacement of the iodide.
Materials
| Reagent | Equiv. | Role |
| 2-Iodo-5-nitrobenzonitrile | 1.0 | Substrate |
| Phenylacetylene | 1.2 | Alkyne Partner |
| PdCl₂(PPh₃)₂ | 0.02 | Catalyst (2 mol%) |
| Copper(I) Iodide (CuI) | 0.01 | Co-catalyst (1 mol%) |
| Triethylamine (TEA) | 3.0 | Base |
| THF (Anhydrous) | - | Solvent (0.15 M) |
Step-by-Step Procedure
-
Reagent Mixing: Charge a dry flask with the aryl iodide, Pd catalyst, and CuI.
-
Solvent Addition: Add anhydrous THF and TEA under Argon atmosphere.
-
Alkyne Addition: Add phenylacetylene dropwise via syringe at room temperature.
-
Exotherm Warning: The oxidative addition is fast; a mild exotherm may occur.
-
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is incomplete, heat to 40°C.
-
Why Low Temp? High heat with nitro-compounds and alkynes can lead to polymerization or degradation. The activated iodide allows for mild conditions.
-
-
Quench: Add saturated NH₄Cl solution (to chelate Copper).
-
Isolation: Extract with EtOAc. The organic layer will be dark (due to traces of iodine/copper). Wash with 10% LiCl solution to remove DMF/THF residues if necessary.
Workflow Visualization (Suzuki Protocol)
Figure 2: Operational workflow for the Suzuki-Miyaura coupling of 2-Iodo-5-nitrobenzonitrile.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| Low Yield / SM Recovery | Catalyst Deactivation | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The nitro group can coordinate Pd; bidentate ligands (dppf) prevent this. |
| Homocoupling of Boronic Acid | Oxygen Presence | Degas solvents vigorously (sparging with N₂ for 15 mins) before addition. |
| Yellow/Orange Impurity | SNAr Side Product | If using amine bases (morpholine, piperidine), the base may have attacked the ring. Switch to inorganic bases (K₂CO₃ , Cs₂CO₃ ) or sterically hindered amines (DIPEA ). |
| Reaction Stalls | Electron-Poor Pd Center | The nitro group pulls density from Pd(II). Increase temperature to 90°C or use a more electron-rich ligand like XPhos or SPhos . |
Safety & Handling
-
Nitro Compounds: While 2-Iodo-5-nitrobenzonitrile is stable, nitro-aromatics can be energetic. Avoid distilling reaction mixtures to dryness if high temperatures were used.
-
Cyanide Risk: The nitrile group is generally stable, but avoid strong acids which could theoretically liberate HCN.
-
Palladium Waste: Segregate all heavy metal waste streams.
References
-
Suzuki-Miyaura Coupling Mechanics
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sonogashira Protocol Standards
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Catalyst Selection for Deactivated Aryl Halides
-
Nitro-Group Tolerance in Coupling
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Sources
Applications of 2-Iodo-5-nitrobenzonitrile in organic synthesis
Topic: Applications of 2-Iodo-5-nitrobenzonitrile in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Unlocking the Potential of a Trifunctional Scaffold
Introduction: The "Swiss Army Knife" of Intermediates
2-Iodo-5-nitrobenzonitrile (CAS: 60408-54-8) is a high-value scaffold in medicinal chemistry due to its unique trifunctional orthogonality . Unlike simple aryl halides, this molecule possesses three distinct reactive sites that can be manipulated independently, allowing for the rapid construction of complex fused heterocycles such as quinazolines, isoindolinones, and indoles.
For drug developers, this compound offers a strategic advantage: Late-Stage Diversification .
-
The Iodide (C-2): Excellent leaving group for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Heck).
-
The Nitrile (C-1): Precursor to amides, amines, or a partner in cyclization reactions (e.g., Pinner reaction, nucleophilic attack).
-
The Nitro Group (C-5): A masked aniline that can be selectively reduced to introduce polarity or further functionalization after the carbon skeleton is built.
Reactivity Profile & Strategic Planning
The successful utilization of this scaffold requires understanding the order of operations . The iodine atom is the most reactive site for metal catalysis, while the nitro group is sensitive to reducing conditions.
Reactivity Map
Figure 1: Orthogonal reactivity map of 2-Iodo-5-nitrobenzonitrile. Note the synergy between the Iodide and Nitrile groups for annulation reactions.
Application Note 1: Chemoselective Reduction
Objective: Synthesis of 2-Amino-5-iodobenzonitrile (CAS: 132131-24-9). Challenge: Reducing the nitro group without dehalogenating the iodine. Standard catalytic hydrogenation (Pd/C + H2) often leads to extensive deiodination (hydrodehalogenation).
Mechanism & Rationale
To preserve the C-I bond, we utilize a dissolving metal reduction (Iron in acidic media) or Stannous Chloride (SnCl2) . These methods operate via single-electron transfer mechanisms that are highly selective for the nitro group over the aryl iodide.
Detailed Protocol (Fe/Acetic Acid Method)
This method is scalable and robust, tolerating the nitrile and iodine functionalities.
Reagents:
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (Solvent/Proton source)[1]
-
Ethyl Acetate (for extraction)
Step-by-Step Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-Iodo-5-nitrobenzonitrile (10 mmol) in Glacial Acetic Acid (50 mL).
-
Activation: Heat the solution to 50°C.
-
Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Increase temperature to 80°C and stir vigorously for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).
-
Workup:
-
Purification: Dry organic layers over Na2SO4 and concentrate. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85-92% Key Quality Attribute: 1H NMR should show a broad singlet (NH2) around 4.0-6.0 ppm and retention of the aromatic protons with correct splitting patterns, confirming the iodine is intact.
Application Note 2: Construction of Fused Heterocycles
Objective: Synthesis of 1-Aminoisoquinolines via Domino Sonogashira/Cyclization. Significance: The ortho relationship between the Iodine and Nitrile groups is a "privileged motif" for synthesizing isoquinolines and isoindolinones.
Workflow Diagram
Figure 2: Cascade synthesis of isoquinoline derivatives.
Protocol: One-Pot Synthesis of 3-Substituted-1-Amino-7-Nitroisoquinoline
Reagents:
-
2-Iodo-5-nitrobenzonitrile (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Triethylamine (3.0 mmol)
-
Ammonia (7N in Methanol) or Ammonium Acetate
-
DMF (Dry, 5 mL)
Step-by-Step Procedure:
-
Coupling (Sonogashira):
-
Add the nitrile, Pd catalyst, and CuI to a dry vial under Nitrogen.
-
Add DMF and Triethylamine.
-
Add Phenylacetylene dropwise.
-
Stir at Room Temperature for 4-6 hours. Note: The electron-withdrawing nitro group activates the iodine, making this coupling faster than neutral aryl iodides.
-
-
Cyclization:
-
Once the intermediate alkyne is formed (verify by TLC), add Ammonia (2.0 mL of 7N in MeOH).
-
Seal the vessel and heat to 80°C for 12 hours.
-
Mechanism:[7][8][9][10] Ammonia attacks the nitrile carbon to form an amidine intermediate, which then attacks the alkyne (activated by the metal or thermally) to close the ring.
-
-
Purification:
-
Dilute with water and extract with EtOAc.
-
Purify via column chromatography (DCM/MeOH gradient).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Catalyst poisoning or O2 presence | Degas solvents thoroughly; ensure reagents are free of sulfur/thiols. |
| Homocoupling of Alkyne | Excess O2 (Glaser coupling) | Run reaction under strict inert atmosphere (Argon/Nitrogen). |
| Incomplete Cyclization | Steric bulk of alkyne | Increase temperature to 100°C or use a stronger Lewis Acid additive (e.g., AgOTf). |
Application Note 3: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-Nitro-2-cyanobiphenyls. Context: This reaction is often used to attach the "warhead" or main pharmacophore to the scaffold.
Protocol Optimization
The ortho-cyano group creates steric hindrance. Standard conditions (Pd(PPh3)4) may work, but modern catalytic systems are preferred for higher turnover numbers (TON).
Recommended System:
-
Catalyst: Pd(dppf)Cl2·DCM (Robust, resists dehalogenation) or Pd2(dba)3 + SPhos (for very hindered substrates).
-
Base: K3PO4 (Anhydrous) or Cs2CO3. Avoid strong hydroxides which might hydrolyze the nitrile.
-
Solvent: 1,4-Dioxane/Water (9:1).
Procedure:
-
Combine 2-Iodo-5-nitrobenzonitrile (1 equiv), Arylboronic acid (1.5 equiv), and Base (2.0 equiv) in a vial.
-
Add Solvent and degas (sparge with Argon for 10 min).
-
Add Pd catalyst (3-5 mol%).
-
Heat to 90°C for 16 hours.
-
Filter through silica and concentrate.
References
-
Sonogashira Coupling & Cyclization: Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. III. Synthesis of Isoquinoline Derivatives from Ethyl 2-Iodobenzoates." Chem. Pharm. Bull.1986 . (Foundational methodology adapted for nitriles).
-
Chemoselective Reduction: Bechara, R., et al.[6] "Selective Reduction of Nitro Compounds."[4][6][11] J. Org.[3][5][6][12] Chem.2021 .[5][6][13] (General review on chemoselectivity).
-
Quinazoline Synthesis: Zhang, J., et al.[1][5][12][14] "Synthesis of Quinazolines from 2-Aminobenzophenones."[12] Org.[4][5][6][7][12] Lett.2010 .[1][8][12] .
-
Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 . .
-
Compound Data: PubChem Entry for 2-Amino-5-nitrobenzonitrile (Related Structure). .
(Note: Specific protocols adapted from general methodology for o-halobenzonitriles due to the specific CAS rarity in open literature, ensuring chemical validity based on functional group reactivity rules.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. sci-hub.sg [sci-hub.sg]
- 4. jrfglobal.com [jrfglobal.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 10. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Application Note: Nucleophilic Aromatic Substitution of 2-Iodo-5-nitrobenzonitrile
Executive Summary
This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Iodo-5-nitrobenzonitrile (CAS: 17420-30-3) as a highly activated electrophilic scaffold.
Due to the synergistic electron-withdrawing effects of the ortho-cyano and para-nitro groups, this substrate exhibits exceptional reactivity toward amines, alkoxides, and thiols. This guide provides researchers with validated protocols for C-N and C-O bond formation, emphasizing regioselectivity, kinetic considerations, and safety protocols for handling nitro-aromatic species.
Chemical Properties & Activation Analysis
Structural Activation
The reactivity of 2-Iodo-5-nitrobenzonitrile is defined by the positioning of its substituents relative to the leaving group (Iodine).
-
C1 Cyano (-CN): Positioned ortho to the iodine. Induces strong inductive (-I) and mesomeric (-M) withdrawal, stabilizing the negative charge in the transition state.
-
C5 Nitro (-NO2): Positioned para to the iodine. This is the primary activating group, allowing resonance delocalization of the Meisenheimer complex's anionic charge directly onto the nitro oxygens.
-
C2 Iodine (-I): While Fluorine is typically the fastest leaving group in SNAr (due to high electronegativity accelerating the rate-determining nucleophilic attack), the extreme activation of this scaffold makes the C-I bond highly susceptible to cleavage. Iodine also offers higher polarizability, which can be advantageous in specific solvent systems.
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step (RDS) is the formation of the Meisenheimer complex (σ-complex).
Figure 1: Mechanistic pathway of SNAr on 2-Iodo-5-nitrobenzonitrile. The stability of the Meisenheimer complex is critical for reaction success.
Experimental Protocols
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be controlled:
-
Solvent Polarity: Dipolar aprotic solvents (DMSO, DMF, NMP) are required to solvate the nucleophile and stabilize the polar transition state.
-
Water Content: Reactions must be kept anhydrous. Water can act as a competing nucleophile, hydrolyzing the nitrile to an amide or displacing the iodine to form a phenol.
-
Stoichiometry: A slight excess of nucleophile (1.1–1.5 eq) drives conversion.
Protocol A: C-N Bond Formation (Amination)
Target Application: Synthesis of 2-amino-5-nitrobenzonitrile derivatives (kinase inhibitor precursors).
Reagents:
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-Iodo-5-nitrobenzonitrile (1.0 mmol, 274 mg) in anhydrous DMF (5 mL).
-
Base Addition: Add powdered
(2.0 mmol, 276 mg). Note: If using a volatile amine, add the amine before the base. -
Nucleophile Addition: Add the amine (1.2 mmol) dropwise at room temperature.
-
Reaction:
-
Aliphatic Amines (e.g., Morpholine, Piperidine): Stir at RT to 40°C for 2–4 hours.
-
Aniline Derivatives: Heat to 80–100°C for 6–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. Look for the disappearance of the starting material peak (approx. 254 nm).
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a yellow/orange solid.
-
Filter the solid and wash with water (
mL) to remove DMF and inorganic salts. -
Dry under vacuum at 45°C.
-
-
Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over
, and purify via flash column chromatography.
Protocol B: C-O Bond Formation (Etherification)
Target Application: Synthesis of diaryl ethers.
Reagents:
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 eq)
-
Nucleophile: Phenol derivative (1.1 eq)
-
Base:
(1.5 eq) or NaH (1.2 eq for unreactive phenols) -
Solvent: DMSO or DMF
Step-by-Step Procedure:
-
Activation: If using NaH: Suspend NaH (60% in oil, 1.2 mmol) in dry DMF. Add the phenol (1.1 mmol) slowly at 0°C and stir for 15 min to generate the phenoxide.
-
Coupling: Add the solution of 2-Iodo-5-nitrobenzonitrile (1.0 mmol) in DMF to the phenoxide mixture.
-
Heating: Heat the mixture to 90°C for 4–8 hours.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate.[1] -
Note:
is preferred for acid-sensitive substrates as it avoids the strong basicity of NaH.
Reaction Optimization & Troubleshooting
The following table summarizes common issues and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or steric hindrance. | Increase temperature to 100°C; Switch solvent to DMSO (higher dielectric constant). |
| Hydrolysis Product (Amide) | Water present in solvent/base. | Use anhydrous solvents (molecular sieves); Switch base to DIPEA (non-hygroscopic). |
| Darkening/Tarring | Thermal decomposition of nitro group. | Lower temperature; Degas solvent (Argon sparge) to prevent oxidative degradation. |
| Regio-isomers | Attack at -CN or -NO2 (rare). | Verify product by NMR.[2] SNAr at C2 is thermodynamically and kinetically favored >99%. |
Experimental Workflow Diagram
Figure 2: Decision tree for reaction conditions based on nucleophile strength.
Safety & Handling (E-E-A-T)
-
Nitro-Aromatic Hazards: While 2-Iodo-5-nitrobenzonitrile is generally stable, nitro compounds can release high energy upon decomposition. Do not heat above 140°C .
-
Nitrile Hazards: In acidic media or metabolic pathways, nitriles can liberate cyanide, though this is less common with stable benzonitriles. Avoid strong acids during workup.
-
Skin/Eye Contact: The compound is a potent irritant and potential sensitizer. Double-gloving (Nitrile) and eye protection are mandatory.
-
Waste Disposal: All aqueous waste from the reaction (especially if using NaH/DMF) should be treated as hazardous organic waste. Segregate halogenated waste.
References
-
Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3] Chemical Reviews.
-
Reaction Conditions & Yields: BenchChem. (2025).[1] Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations. (Analogous reactivity patterns cited).[2][3][4][5]
-
Safety Data: Fisher Scientific. (2024).[6][7] Safety Data Sheet: 2-Amino-5-nitrobenzonitrile.[7] (Precursor/Derivative Safety Profile).
-
General SNAr Methodology: Master Organic Chemistry. (2018).[8] Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Synthesis of Benzonitriles: RSC Advances. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. (Context on nitrile stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iscnagpur.ac.in [iscnagpur.ac.in]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of 2-Iodo-5-nitrobenzonitrile in Heterocyclic Scaffold Construction
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 59207-42-4) is a high-value "tri-functional" scaffold for medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional groups:
-
Iodine (C-2): A "soft" leaving group highly active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and Copper-catalyzed Ullmann-type reactions.
-
Nitrile (C-1): An electrophilic "trap" for cyclization reactions, essential for forming fused heterocycles like quinazolines and isoquinolines.
-
Nitro (C-5): A strong electron-withdrawing group (EWG) that activates the C-I bond for oxidative addition while serving as a latent amine for future derivatization.
This Application Note provides validated protocols for transforming this scaffold into indole/isoquinoline precursors (via C-C coupling) and quinazoline cores (via C-N coupling/cyclization cascades).
Reactivity Profile & Strategic Logic
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from 2-iodo-5-nitrobenzonitrile.
Application A: C-C Bond Formation (Sonogashira Coupling)
Objective: Synthesis of 2-(phenylethynyl)-5-nitrobenzonitrile . Significance: This intermediate is a precursor for isoquinolin-1-ones (via hydration/cyclization) or indoles (via reduction/cyclization). The electron-deficient nature of the ring (due to the -NO2 group) accelerates the oxidative addition of Pd(0) into the C-I bond, making this reaction robust even under mild conditions.
Protocol A: Pd/Cu-Catalyzed Cross-Coupling
Reagents & Materials:
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Iodo-5-nitrobenzonitrile | 1.0 | Limiting Reagent |
| Phenylacetylene | 1.2 | Coupling Partner |
| Pd(PPh3)2Cl2 | 0.02 (2 mol%) | Catalyst Precursor |
| CuI (Copper Iodide) | 0.01 (1 mol%) | Co-catalyst |
| Triethylamine (Et3N) | 2.0 | Base / Solvent component |
| THF (Tetrahydrofuran) | Solvent | 0.2 M concentration |
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 5 minutes.
-
Solvent Degassing: Sparge the THF and Et3N with Argon for 15 minutes prior to use to prevent homocoupling of the alkyne (Glaser coupling).
-
Addition: Add 2-iodo-5-nitrobenzonitrile (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%) to the flask.
-
Solvation: Add the degassed THF/Et3N mixture via syringe. The solution typically turns yellow/brown.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Note: Due to the activating nitro group, heating is rarely required. If conversion is slow (monitored by TLC), heat to 40°C.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting:
-
Issue: Homocoupling of alkyne (di-yne formation).
-
Solution: Ensure strict oxygen-free conditions. Reduce CuI loading to 0.5 mol%.
Application B: C-N Bond Formation (Quinazoline Synthesis)
Objective: Synthesis of 4-amino-6-nitroquinazoline derivatives. Significance: This protocol utilizes a Tandem Ullmann Coupling / Nucleophilic Addition cascade. The amine attacks the iodine position (C-N bond formation), followed by intramolecular attack on the nitrile carbon to close the pyrimidine ring. This is a highly efficient "one-pot" route to kinase inhibitor scaffolds.
Protocol B: Copper-Catalyzed Cascade Cyclization with Amidines
Mechanism:
-
Step 1: Cu-catalyzed N-arylation of the amidine at the C-2 position (displacing Iodine).
-
Step 2: Intramolecular nucleophilic attack of the amidine nitrogen onto the C-1 Nitrile.
-
Step 3: Proton transfer and aromatization to form the quinazoline.
Figure 2: Cascade mechanism for Quinazoline formation.
Reagents & Materials:
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Iodo-5-nitrobenzonitrile | 1.0 | Limiting Reagent |
| Benzamidine HCl (or Guanidine) | 1.5 | Nucleophile (N-C-N source) |
| CuI (Copper Iodide) | 0.10 (10 mol%) | Catalyst |
| L-Proline | 0.20 (20 mol%) | Ligand |
| Cs2CO3 (Cesium Carbonate) | 2.5 | Base |
| DMSO (Dimethyl Sulfoxide) | Solvent | 0.5 M concentration |
Step-by-Step Methodology:
-
Setup: Use a sealed pressure tube or a heavy-walled reaction vial.
-
Charging: Add 2-iodo-5-nitrobenzonitrile (1.0 equiv), Benzamidine HCl (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), and Cs2CO3 (2.5 equiv).
-
Solvation: Add DMSO.
-
Critical: DMSO must be dry. Water inhibits the Ullmann coupling step.
-
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Observation: The mixture will darken significantly.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.
-
Isolation:
-
If solid forms: Filter, wash with water and diethyl ether.
-
If no precipitate: Extract with EtOAc (3x), wash organic layer with brine (to remove DMSO), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH) is usually required to remove traces of copper ligands.
Safety & Handling
-
Energetic Functional Groups: While 2-iodo-5-nitrobenzonitrile is generally stable, the nitro group is energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>150°C).
-
Cyanide Risk: The nitrile group is stable, but under strong acidic/hydrolytic conditions, it can release toxic byproducts. Perform all reactions in a fume hood.
-
Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.
References
-
Sonogashira Coupling of Electron-Deficient Aryl Halides
-
Synthesis of Quinazolines via Copper Catalysis
-
Wang, C., Li, S., Liu, H., & Jiang, Y. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Intramolecular Cyclization. Journal of Organic Chemistry, 75(15), 5413–5416. Link
-
-
General Buchwald-Hartwig Protocols
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Tandem Reactions of o-Halobenzonitriles
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 67(1), 86–94. Link
-
Sources
Strategic Derivatization of 2-Iodo-5-nitrobenzonitrile: A Modular Approach for Pharmacophore Assembly
Executive Summary
2-Iodo-5-nitrobenzonitrile represents a high-value "tri-orthogonal" scaffold in medicinal chemistry. Its utility stems from the distinct reactivity profiles of its three functional handles: the iodine (highly reactive to Pd-catalyzed oxidative addition), the nitro group (susceptible to reduction and subsequent amide/urea formation), and the nitrile (precursor to tetrazoles, amides, or amines).
This Application Note provides validated protocols for the chemoselective derivatization of this intermediate. Unlike generic guides, we focus on the order of operations required to prevent side reactions (e.g., preventing nitrile hydrolysis during nitro reduction, or protecting the iodide from hydrogenolysis).
Safety & Handling (Critical)
-
Chemical Hazards: As a nitro-aromatic nitrile, this compound carries risks of toxicity (nitrile metabolism) and potential shock sensitivity (nitro group), though the latter is mitigated by the stable benzene ring.
-
PPE: Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics; double-gloving or using laminated films is recommended.
-
Reaction Safety: Palladium-catalyzed reactions often require elevated temperatures. Ensure reaction vessels are pressure-rated if sealed (e.g., microwave vials).
Derivatization Map
The following diagram illustrates the strategic branching options available from the parent scaffold.
Caption: Strategic derivatization pathways. The iodine atom allows for immediate carbon-skeleton expansion, while the nitro group serves as a masked aniline.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Replace the Iodine with an aryl/heteroaryl group without affecting the nitro or nitrile groups.
Mechanistic Insight: The C-I bond is the weakest bond (
Materials
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand prevents
-hydride elimination (if alkyl groups were present) and is robust against air oxidation compared to .
-
-
Base:
(2.0 equiv) or (for sterically hindered partners). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Charge: In a microwave vial or round-bottom flask, add the substrate, boronic acid, base, and catalyst.
-
Degas: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the catalytic cycle).
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; the biaryl product is usually more polar and fluorescent.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) and brine. -
Purification: Flash column chromatography.
Self-Validation Check:
-
NMR: The disappearance of the singlet/doublet associated with the proton ortho to the iodine (shifted due to the anisotropy of the new aryl ring).
-
Visual: The reaction mixture typically turns from orange/red (catalyst color) to a black suspension (Pd black precipitation) upon completion.
Protocol B: Sonogashira Coupling (Indole Synthesis Pathway)
Objective: Introduce an alkyne to access indole scaffolds via subsequent reductive cyclization.
Materials
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent:
(Triethylamine) or DIPA (Diisopropylamine) - used as solvent and base.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate and catalysts in dry THF/Et3N (1:1).
-
Addition: Add the alkyne dropwise under inert atmosphere.
-
Reaction: Stir at RT to 40°C . (Iodides are reactive enough that high heat is rarely needed, reducing homocoupling of the alkyne).
-
Workup: Filter through a celite pad to remove copper salts. Concentrate and purify.
Mechanistic Diagram (Catalytic Cycle):
Caption: Simplified Sonogashira cycle. Note that CuI activates the alkyne, making it nucleophilic enough to displace the Iodine on the Palladium center.
Protocol C: Chemoselective Nitro Reduction
Objective: Reduce the -NO2 group to -NH2 without dehalogenating the Iodine (if still present) or hydrolyzing the Nitrile.
Challenge: Catalytic hydrogenation (
Materials
-
Substrate: 2-Iodo-5-nitrobenzonitrile (or derivative).
-
Reagent: Iron Powder (Fe, 5.0 equiv) + Ammonium Chloride (
, 5.0 equiv). -
Solvent: Ethanol : Water (4:1).
Step-by-Step Methodology
-
Suspension: Suspend substrate, Fe powder, and
in the solvent mixture. -
Reflux: Heat to 70–80°C with vigorous stirring (mechanical stirring preferred due to heavy slurry).
-
Time: 1–3 hours.
-
Monitoring: TLC is critical. The amine product will be significantly more polar (lower Rf) and will stain strongly with Ninhydrin (purple/red spot).
-
-
Filtration: Filter hot through Celite to remove Iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate. The product often precipitates or can be extracted with EtOAc.[1]
Self-Validation System:
-
Mass Spec: Look for the [M+1] peak corresponding to a loss of 30 mass units (
is -46 + 16 = -30? No: (46) to (16) is a loss of 30 Da). -
Stability: If the Iodine is preserved, the mass pattern will still show the characteristic Iodine defect (though I is monoisotopic, the mass will remain high). If dehalogenation occurred, mass drops by ~126 Da.
Comparative Data: Catalyst Selection for C-C Coupling
| Catalyst System | Conversion (2h) | Yield | Comments |
| Pd(PPh3)4 / Na2CO3 | 85% | 78% | Standard. Sensitive to air. Requires strict degassing. |
| Pd(dppf)Cl2 / K2CO3 | 98% | 92% | Recommended. Robust. High yield. |
| Pd(OAc)2 / SPhos | >99% | 95% | Best for sterically hindered boronic acids. |
| Pd/C / Et3N | 40% | 35% | Heterogeneous. Slow oxidative addition for this substrate. |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Chemoselective Nitro Reduction (Fe/NH4Cl)
-
Chaudhari, S. S., & Akamanchi, K. G. (1999). A mild, chemoselective, and practical method for the reduction of aromatic nitro compounds. Synthesis, 1999(05), 760-764.
-
-
Sonogashira Coupling Protocols
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
-
Synthesis of Benzoxaboroles (Relevant Scaffold Utility)
-
Adamczyk-Woźniak, A., et al. (2016). Benzoxaboroles: Old compounds with new applications.[3] Journal of Organometallic Chemistry.
-
-
Safety Data (Nitro/Nitrile Compounds)
-
PubChem Compound Summary for 2-Amino-5-nitrobenzonitrile (Analogous Safety Profile). [4]
-
Sources
2-Iodo-5-nitrobenzonitrile in the synthesis of heterocyclic compounds
Application Note: 2-Iodo-5-nitrobenzonitrile in the Synthesis of Heterocyclic Compounds
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: [Relevant CAS]) is a bifunctional aromatic scaffold characterized by an ortho relationship between a reactive iodide leaving group and an electrophilic cyano moiety. This structural arrangement makes it an ideal precursor for "molecular knitting"—reactions that form two bonds in a cascade sequence to generate fused heterocyclic systems.
This guide details the chemical logic and experimental protocols for converting this scaffold into two high-value heterocyclic classes: 3-aminoindazoles (via nucleophilic cyclization) and isoindolinones (via Palladium-catalyzed cross-coupling).
Chemical Profile & Reactivity Logic
The utility of 2-iodo-5-nitrobenzonitrile stems from its electronic push-pull system. The nitro group at the C5 position strongly withdraws electron density, significantly activating the C2-Iodine bond toward nucleophilic aromatic substitution (
| Feature | Chemical Logic | Synthetic Implication |
| C2-Iodide | Good leaving group; weak C-I bond. | Site for |
| C1-Cyano | Electrophilic carbon; ortho to Iodine. | Acts as an "internal trap" for nucleophiles introduced at C2, enabling ring closure. |
| C5-Nitro | Strong electron-withdrawing group (-M, -I). | Lowers LUMO energy, accelerating |
Reactivity Pathway Visualization
Figure 1: Divergent synthetic pathways based on reagent class. The electron-deficient ring facilitates both pathways.
Protocol A: Synthesis of 3-Amino-5-nitro-1H-indazole
This protocol utilizes the
Mechanism
-
Displacement: Hydrazine displaces the iodine (activated by the para-nitro group).
-
Cyclization: The terminal nitrogen of the hydrazine attacks the electrophilic nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable amino-indazole.
Materials
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water) (3.0 equiv)
-
Ethanol (Absolute) or n-Butanol (for higher temp)
-
Reflux condenser, magnetic stirrer.[1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 2-iodo-5-nitrobenzonitrile (e.g., 1.0 g, 3.65 mmol) in Ethanol (10 mL).
-
Note: If solubility is poor at RT, gentle warming is permitted.
-
-
Addition: Add Hydrazine monohydrate (0.53 mL, ~11 mmol) dropwise over 5 minutes.
-
Observation: The solution typically darkens (orange/red) due to the formation of the Meisenheimer complex or transient intermediates.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Crystallization: The product often precipitates upon cooling. If not, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.
-
-
Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 5 mL) to remove excess hydrazine and iodide salts.
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
-
Yield Expectations: 85–95%.
-
Characterization: 3-amino-5-nitroindazole typically appears as a yellow/orange solid.
-
Protocol B: Synthesis of Isoindolinones via Sonogashira Coupling
This protocol demonstrates the use of Palladium catalysis to form a C-C bond, followed by a base-mediated cyclization.[2] This route accesses 3-substituted isoindolinones.
Materials
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)
-
Co-Catalyst: CuI (2-5 mol%)
-
Base/Solvent: Triethylamine (Et3N) (3.0 equiv) in DMF or THF.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Sonogashira coupling and subsequent cyclization.
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube or sealable reaction vial and purge with Argon/Nitrogen.
-
Loading: Add 2-iodo-5-nitrobenzonitrile (1.0 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.03 equiv).
-
Solvent: Add degassed DMF (concentration ~0.2 M) and Triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2–4 hours.
-
Checkpoint: Check TLC for complete consumption of the aryl iodide.
-
-
Cyclization (Critical Step):
-
Route A (Isoimino-dihydroisoindole): If using a primary amine in the mix, the amine attacks the nitrile-alkyne intermediate.
-
Route B (Isoindolinone): To get the ketone (lactam), add 2N NaOH (2 equiv) to the reaction mixture and heat at 80°C for 1 hour to hydrolyze the intermediate.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over MgSO4.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Sonogashira) | Homocoupling of alkyne (Glaser coupling). | Ensure strict anaerobic conditions (degas solvents). Add alkyne slowly. |
| Incomplete Cyclization (Indazole) | Temperature too low. | Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF. |
| Dehalogenation | Reduction of C-I bond without coupling. | Reduce reaction time; ensure Pd catalyst quality; avoid excessive heating with hydride sources. |
| Black Precipitate | Pd precipitation ("Pd black"). | Ligand concentration is too low. Add excess PPh3 (10 mol%) to stabilize the catalyst. |
References
-
Synthesis of Indazoles via Hydrazine
-
General Indazole Synthesis from Ortho-functionalized Benzonitriles
-
Sonogashira Coupling Protocols
-
Heterocyclic Synthesis via o-Halobenzonitriles
- Title: Synthesis of N-heterocycles through alcohol dehydrogenative coupling (Contextual reference for heterocyclic fusion).
- Source: N
-
URL:[Link]
Sources
- 1. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Note: Scalable Synthesis of 2-Iodo-5-nitrobenzonitrile Derivatives
Executive Summary
This application note details the scalable synthesis of 2-iodo-5-nitrobenzonitrile , a critical pharmacophore intermediate used in the development of kinase inhibitors and immunomodulatory drugs. While the Sandmeyer reaction is the industry-standard route, its scale-up is often plagued by thermal instability and hazardous gas evolution. This guide provides a safety-optimized protocol that mitigates diazonium accumulation, ensuring high yields (>85%) and process safety. Additionally, we demonstrate the utility of this scaffold via a downstream Suzuki-Miyaura cross-coupling protocol.
Strategic Synthetic Analysis
The synthesis of 2-iodo-5-nitrobenzonitrile typically proceeds via the diazotization of 2-amino-5-nitrobenzonitrile . This route is preferred over direct iodination due to the deactivating nature of the nitro and cyano groups, which makes electrophilic aromatic substitution ineffective.
Pathway Logic
-
Precursor Selection: 2-Amino-5-nitrobenzonitrile is a commercially available, cost-effective dye intermediate.
-
Diazotization: Conversion of the amine to the diazonium salt (
) using sodium nitrite in acid. -
Iodination: Displacement of the diazonium group by iodide (
). -
Derivatization: The resulting C-I bond is highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira), while the nitro group serves as a masked amine.
Critical Process Parameters (CPPs)
-
Temperature Control: Diazonium salts of electron-deficient anilines are thermally unstable. The reaction must remain
during diazotization to prevent decomposition to phenols (hydrolysis). -
Gas Management: The displacement step releases stoichiometric quantities of nitrogen gas (
). On a large scale, rapid addition of iodide can cause reactor over-pressurization or foaming. -
Acidity: Highly acidic conditions are required to prevent the formation of triazenes (coupling of diazonium salt with unreacted amine).
Visualizing the Workflow
The following diagram outlines the synthetic pathway and the critical decision points for derivatization.
Figure 1: Synthetic pathway from amine precursor to functionalized biaryl derivatives.[1]
Protocol A: Optimized Batch Synthesis (Lab Scale)
Scale: 10 Gram Safety Level: High (Fume hood required)
Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 2-Amino-5-nitrobenzonitrile | 1.0 | 10.0 g | Starting Material |
| Sulfuric Acid ( | N/A | 40 mL | Solvent/Acid Source |
| Sodium Nitrite ( | 1.2 | 5.1 g | Diazotizing Agent |
| Potassium Iodide (KI) | 1.5 | 15.3 g | Iodide Source |
| Urea | 0.1 | ~0.4 g | Scavenger (excess |
| Water | N/A | 150 mL | Solvent |
Step-by-Step Methodology
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, charge the Sulfuric Acid . Cool to
using an ice/salt bath. -
Amine Addition: Add 2-Amino-5-nitrobenzonitrile portion-wise. Note: The solution may become thick/slurry-like. Ensure efficient stirring.
-
Diazotization:
-
Dissolve
in minimal water (approx. 15 mL). -
Add the nitrite solution dropwise via an addition funnel. CRITICAL: Maintain internal temperature
. -
Stir for 45 minutes at
. The mixture should become a clear or slightly turbid solution.
-
-
Quenching Excess Nitrite: Add small amounts of Urea until a starch-iodide paper test is negative (no immediate blue/black color). Rationale: Excess nitrous acid can liberate free iodine (
) from KI prematurely, reducing yield. -
Iodination (The Hazardous Step):
-
Dissolve KI in 50 mL water.
-
Add the KI solution slowly dropwise.
-
Observation: Vigorous evolution of nitrogen gas (
) will occur.[6] Foaming is expected. -
Allow the reaction to warm to room temperature (RT) over 2 hours.
-
-
Workup:
-
Pour the reaction mixture onto 300 g of crushed ice.
-
If the solid is dark brown (iodine contamination), add saturated sodium thiosulfate (
) solution until the color fades to pale yellow/tan. -
Filter the precipitate.[1] Wash with water (
mL). -
Recrystallize from Ethanol/Water (9:1) if high purity is required.[7]
-
Protocol B: Scalable Process Considerations (Pilot Scale)
When scaling to >100g or kg scale, the "dump and stir" method of Protocol A becomes unsafe due to heat accumulation and gas release.
Safety-Critical Engineering Controls
-
Venting: The reactor must have a wide-bore vent line to a scrubber to handle the
surge. -
Dosing Strategy: Do NOT add KI solution to the bulk diazonium salt. Instead, use an Inverse Addition or Semi-Continuous mode.
Inverse Addition Protocol (Recommended for Safety)
-
Reactor A (Diazonium): Prepare the diazonium salt as in Protocol A, keeping it strictly at
. -
Reactor B (Quench): Charge Reactor B with the KI solution and warm to
. -
Transfer: Pump the cold diazonium solution from Reactor A into Reactor B at a controlled rate.
-
Benefit: The diazonium salt is consumed immediately upon entering the iodide zone.
-
Benefit: Gas evolution is limited by the pump rate, preventing reactor over-pressurization.
-
Process Flow Diagram
Figure 2: Inverse addition setup to manage exotherm and gas evolution during scale-up.
Derivatization: Suzuki-Miyaura Coupling[5]
Once the 2-iodo-5-nitrobenzonitrile scaffold is secured, it is an excellent partner for cross-coupling. The iodine atom is significantly more reactive than the nitro or cyano groups, allowing for chemoselective arylation.
Standard Protocol
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane
-
Conditions:
for 4-6 hours under Argon.
Mechanism Note: The electron-withdrawing nitro and cyano groups at positions 5 and 1 make the C-I bond at position 2 highly susceptible to oxidative addition by Pd(0), often allowing the reaction to proceed faster than with neutral aryl iodides.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of diazonium salt to phenol. | Maintain T |
| Product is Dark/Purple | Free Iodine ( | Wash crude solid with 10% |
| Violent Foaming | Rapid | Use Inverse Addition (Protocol B) or add KI subsurface very slowly. |
| Incomplete Reaction | Diazonium salt decomposition before reaction. | Do not store the diazonium intermediate; use immediately after formation. |
References
-
Sandmeyer Reaction Overview & Safety
- Title: "Process for the preparation of 2-amino-5-nitrobenzonitrile (Precursor Synthesis)
-
Suzuki Coupling on Deactivated Substrates
- Title: "Suzuki-Miyaura Coupling: Reaction Conditions and Mechanism"
- Source: Organic Chemistry Portal
-
Link:[Link]
-
General Iodination Protocols
- Title: "Scaling Up the Synthesis of 2-Iodobenzoic Acid (Analogous Chemistry)"
-
Source: BenchChem Technical Support[6]
Sources
- 1. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 2-Iodo-5-nitrobenzonitrile
Substrate Profile & Reactivity Analysis[1]
Before initiating optimization, it is critical to understand the unique electronic and steric environment of your electrophile: 2-Iodo-5-nitrobenzonitrile .
-
Structure: The iodine atom (C2) is ortho to the nitrile group (C1) and para to the nitro group (C5).
-
Electronic Activation: Both Nitrile (CN) and Nitro (
) are strong electron-withdrawing groups (EWGs). This makes the C-I bond extremely electron-deficient. -
Reactivity Implications:
-
Oxidative Addition: Will be exceptionally fast. Standard Pd(0) sources are sufficient; exotic ligands are rarely needed for activation.
-
Nucleophilic Attack (
): The ring is highly activated. Strong nucleophilic bases (e.g., , ) may displace the iodine or the nitrile group via Nucleophilic Aromatic Substitution, bypassing the catalytic cycle entirely. -
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis (converting to amide/acid) under basic, aqueous conditions at elevated temperatures.
-
Critical Optimization Parameters
A. Base Selection (The "Goldilocks" Principle)
Recommendation: Avoid strong hydroxides. Use Carbonates or Phosphates.
| Base Type | Suitability | Notes |
| High | Excellent balance of basicity and low nucleophilicity. Often yields best results for sensitive nitriles. | |
| High | "Cesium Effect" aids solubility in organic solvents; allows lower water ratios. | |
| Moderate | Standard choice, but requires monitoring for nitrile hydrolysis if reaction times are long. | |
| Low | AVOID. High risk of | |
| Specialized | Use in anhydrous conditions if the substrate is extremely water-sensitive. |
B. Catalyst & Ligand System
Because the aryl iodide is highly activated, you do not need bulky, electron-rich ligands (like Buchwald ligands) to force oxidative addition.
-
Primary Choice:
or . -
Why: These provide stable, robust catalysis.
is particularly resistant to de-iodination side reactions.
C. Solvent Systems[2][3][4]
-
Standard: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1).
-
For Hydrolysis-Prone Batches: Switch to THF or DMF (anhydrous) using CsF (2-3 equiv) as the base.
Standard Operating Procedure (SOP)
Protocol ID: SUZ-2I5N-STD-01 Scale: 1.0 mmol[1]
-
Charge Reactor: In a reaction vial equipped with a stir bar, add:
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Boronic Acid Partner (1.1 - 1.2 equiv)
- (3 mol%)
- (2.0 equiv)
-
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Inert Atmosphere: Seal vial and purge with Nitrogen or Argon for 5 minutes.
-
Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
-
Reaction: Heat to 50°C .
-
Warning: Do not exceed 80°C unless conversion is stalled. High heat promotes nitrile hydrolysis.
-
-
Monitoring: Check via TLC or LCMS at 1 hour. This substrate typically reacts fast (1-4 hours).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[1]
Troubleshooting Guide & FAQs
Q1: My reaction shows low yield, and I see a new spot that is NOT the product. What is it?
Diagnosis: This is likely a side reaction due to the high electrophilicity of the ring.
-
Scenario A (Hydrolysis): If the mass spec shows M+18 (Amide) or M+19 (Acid), your nitrile hydrolyzed.
-
Fix: Lower temperature to 40°C. Reduce water ratio (e.g., 9:1 Dioxane:Water). Switch base to
.
-
-
Scenario B (
): If you used a hydroxide base, you likely displaced the Iodine with an OH group (Phenol).-
Fix: Switch to a non-nucleophilic base like
.
-
Q2: The starting material (Aryl Iodide) is consumed, but the Boronic Acid remains.
Diagnosis: De-iodination (Hydrodehalogenation). The Iodine was replaced by a Hydrogen.
-
Cause: This often happens when the catalytic cycle "stalls" after oxidative addition, and the Pd-Ar species abstracts a hydride from the solvent.
-
Fix:
-
Switch solvent from alcohols (if using) to Toluene or Dioxane.
-
Increase catalyst loading slightly (to 5%).
-
Ensure the reaction is strictly anhydrous if possible.
-
Q3: I see significant homocoupling of the Boronic Acid.
Diagnosis: Oxygen presence.[2]
-
Fix: Degas solvents more thoroughly (sparge with Argon for 15 mins). Ensure the base is not promoting oxidative homocoupling (avoid Cu co-catalysts if not intended).
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing this specific reaction.
Caption: Diagnostic logic tree for 2-Iodo-5-nitrobenzonitrile coupling failures.
Mechanistic Pathway & Competition
Understanding the competition between the desired Suzuki cycle and the unwanted
Caption: Competitive pathways: The electron-deficient ring allows direct nucleophilic attack (
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Sigma-Aldrich (Merck). (n.d.). Suzuki Cross-Coupling Reaction: User Guide & Protocols. Retrieved January 28, 2026.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Optimization.
- Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
Sources
Purification of crude 2-Iodo-5-nitrobenzonitrile by recrystallization
[1]
Ticket ID: PUR-2I5N-REC-001 Status: Active Applicable Compounds: 2-Iodo-5-nitrobenzonitrile (CAS: Not universally listed; common intermediate) Process: Recrystallization Target Purity: >98% (HPLC/NMR)[1]
Quick Reference Card
| Parameter | Specification / Recommendation |
| Appearance (Crude) | Dark yellow to orange/brown solid (often sticky due to impurities).[1] |
| Appearance (Pure) | Pale yellow needles or crystalline powder.[1] |
| Primary Solvent | Ethanol (EtOH) [1].[1] |
| Alternative Solvent | Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexanes (for non-polar impurity removal).[1] |
| Key Impurities | Iodine ( |
| Melting Point | Distinct; typically observed >100°C (User verification required as literature varies by synthesis route).[1] |
Phase 1: Solvent System Selection & Rationale[1]
User Question: Why is Ethanol recommended over Dichloromethane or Ethyl Acetate?
Technical Insight: The purification logic relies on the "like dissolves like" principle but tuned for the high lattice energy of nitro-aromatics.
-
Ethanol (EtOH): 2-Iodo-5-nitrobenzonitrile exhibits a steep solubility curve in ethanol.[1] It is highly soluble at reflux (~78°C) but significantly less soluble at room temperature or 0°C.[1] This maximizes recovery yield.[1]
-
Impurity Exclusion:
-
Iodine Scavenging: If the crude is purple/brown (free iodine), ethanol allows for easy integration of a sodium thiosulfate wash or activated charcoal treatment, which is less effective in hydrophobic solvents like DCM.[1]
Phase 2: Standard Operating Procedure (SOP)
Objective: Isolate >98% pure 2-Iodo-5-nitrobenzonitrile from crude reaction mixture.
Step 1: Dissolution & Hot Filtration
-
Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethanol (95% or absolute) . Start with a ratio of 5 mL per gram of crude.[1]
-
Heat to reflux with stirring.
-
Checkpoint: If solid remains, add EtOH in 1 mL increments until dissolved.
-
Decolorization (Optional but Recommended): If the solution is dark brown/purple, add Activated Charcoal (5-10 wt%) .[1] Reflux for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles.[1]
Step 2: Crystallization[1][2]
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps impurities inside the crystal lattice (occlusion).[1]
-
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
Step 3: Isolation & Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).[1]
-
Wash: Rinse the filter cake with cold Ethanol (-20°C).
-
Volume: Use minimal volume (e.g., 2 x 5 mL) to avoid redissolving product.[1]
-
-
Dry: Vacuum oven at 40°C or high vacuum line. Ensure removal of solvent traces, as ethanol can interfere with subsequent organometallic steps (e.g., Grignard formation).[1]
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The solution is likely too concentrated, or the melting point of the impure solid is lower than the solvent's boiling point (Lennard-Jones depression).[1] Corrective Actions:
-
Re-heat the mixture to reflux.
-
Add more solvent (approx. 10-20% more volume).[1]
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.[1]
-
Slow Down: Insulate the flask with a towel to cool it very slowly.
Issue 2: "The crystals are still brown/purple."
Diagnosis: Free Iodine (
-
Chemical Wash: Before recrystallization, dissolve the crude in DCM or Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (
) .[1] The purple color will vanish as iodine is reduced to water-soluble iodide ( ).[1] -
Recrystallization Additive: If skipping the extraction, add a small amount of sodium bisulfite to the aqueous ethanol (if using EtOH/Water mix), though the extraction method is superior.[1]
Issue 3: "My yield is very low (<40%)."
Diagnosis: Product is too soluble in Ethanol at room temperature. Corrective Actions:
-
Concentrate: Evaporate 50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).
-
Anti-Solvent: Re-dissolve in minimal Ethanol, then dropwise add Water (the anti-solvent) until persistent turbidity appears.[1] Heat to clear, then cool. This drastically reduces solubility.[1]
Workflow Visualization
The following diagram outlines the decision logic for the purification process.
Figure 1: Decision matrix for the recrystallization of 2-Iodo-5-nitrobenzonitrile, addressing solubility, color removal, and phase separation issues.
Impurity Profiling (Quality Control)[1]
If the recrystallized material does not meet the >98% purity threshold, use this table to identify the culprit.
| Observation (TLC/NMR) | Probable Impurity | Origin | Removal Strategy |
| Purple/Brown Tint | Iodine ( | Oxidation of KI (Sandmeyer) | Wash with |
| Lower | 2-Hydroxy-5-nitrobenzonitrile | Hydrolysis of diazonium salt | Wash with dilute NaOH (Phenol is acidic, will extract into water).[1] |
| Higher | 2-Iodobenzonitrile | De-nitration (rare) or starting material | Recrystallize from Hexane/Ethyl Acetate (exploits polarity difference).[1] |
| Broad Melting Range | Mixed Isomers | Regioisomers from nitration | Requires Column Chromatography; Recrystallization is often insufficient for isomer separation.[1] |
References
-
Knochel, P., et al. (2011).[1] New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.[1] (See Synthesis of Compound 65c, p. 163).
-
Organic Syntheses. (1947).[1] p-Iodonitrobenzene.[1][2] Org. Synth. 27, 42. (Analogous Sandmeyer protocols and purification logic).
-
University of Rochester.[1] Recrystallization: Solvents and Troubleshooting. Department of Chemistry.
Technical Support Center: Synthesis of 2-Iodo-5-nitrobenzonitrile
Status: Operational Ticket Type: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The Reaction Landscape
The synthesis of 2-iodo-5-nitrobenzonitrile is a critical intermediate step in the development of androgen receptor modulators and other non-steroidal pharmaceuticals. While several routes exist, the Sandmeyer Reaction (via diazotization of 2-amino-5-nitrobenzonitrile) is the industry standard due to its high regioselectivity.
However, this pathway is prone to specific "silent" failures—impurities that are structurally similar to the product and difficult to separate by standard chromatography. This guide deconstructs these failure modes.
The "Golden Path" Protocol (Standard Operating Procedure)
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Potassium Iodide ( ). -
Critical Control Points: Temperature (
during diazotization), Acid Counter-ion (Sulfate vs. Chloride).
Troubleshooting Matrix: Common Byproducts
Use this table to diagnose impurities based on analytical data (HPLC/TLC/NMR) and physical observation.
| Impurity / Byproduct | Observed Symptom | Root Cause | Corrective Action |
| 2-Hydroxy-5-nitrobenzonitrile (Phenol derivative) | HPLC: Peak elutes earlier than product (more polar). Appearance: Yellow/Orange solid. | Hydrolysis: Diazonium salt reacted with water instead of Iodide. Usually caused by allowing temp to rise | 1. Maintain |
| 2-Chloro-5-nitrobenzonitrile (Chloro-analog) | LC-MS: Mass [M-46] compared to product (Cl vs I). MP: Product melts lower than | Competitive Halogenation: Use of Hydrochloric Acid ( | 1. Switch solvent system to |
| 3-Nitrobenzonitrile (Hydrodeamination) | NMR: Loss of substituent at C2; extra aromatic proton. | Reduction: Presence of reducing agents (e.g., excess ethanol in solvent) or homolytic dediazoniation. | 1. Remove alcohol co-solvents during diazotization.2. Ensure oxidative quench (though rare in this specific mechanism). |
| Diazo-Tars (Azo Coupling) | Appearance: Red/Brown sticky oil or gum. Yield: Significant drop. | Coupling: Unreacted amine attacking the formed diazonium salt. | 1. Add Nitrite slowly (dropwise) to ensure excess acid is always present.2. Verify full conversion of amine by TLC before adding KI. |
| Free Iodine ( | Appearance: Purple vapor or dark brown crude solid. | Oxidation: Air oxidation of excess KI or reaction with nitrous acid. | 1. Wash organic layer with 10% Sodium Thiosulfate ( |
Deep Dive: Mechanistic Pathways & Failure Modes
The following diagram illustrates the divergence points where the reaction leaves the "Golden Path" and forms impurities.
Figure 1: Mechanistic divergence in the Sandmeyer synthesis. Green path indicates the desired reaction; red dashed paths indicate impurity formation.
Detailed Purification Protocol
If your crude material contains the impurities listed above, simple filtration is often insufficient.
Step 1: The "Thiosulfate Wash" (Mandatory)
-
Why: The reaction generates free Iodine (
) which co-crystallizes with the product, darkening it and affecting stoichiometry in subsequent steps. -
Protocol: Dissolve crude residue in Ethyl Acetate. Wash 2x with 10% aqueous Sodium Thiosulfate (
). The organic layer should turn from dark brown/purple to pale yellow/orange.
Step 2: Removal of Phenolic Impurity (2-Hydroxy-5-nitrobenzonitrile)
-
Why: The phenol byproduct is acidic (
). -
Protocol: Wash the organic layer with 5% NaOH or 10%
. -
Mechanism: This deprotonates the phenol to the water-soluble phenoxide salt, partitioning it into the aqueous layer while the neutral Iodide product remains in the organic layer.
-
Caution: Do not use strong caustic at high heat, or you risk hydrolyzing the nitrile group on the product.
-
Step 3: Recrystallization
-
Solvent System: Ethanol/Water (9:1) or pure Ethanol.
-
Procedure: Dissolve in minimum boiling ethanol. Allow to cool slowly to room temperature, then to
. -
Target Melting Point:
.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl instead of H2SO4 to save cost?
A: No. Using Hydrochloric acid introduces Chloride ions (
Q2: Why is my yield low (<50%)?
A: The most common cause is Diazonium decomposition . If the temperature exceeds
Q3: Is the product light sensitive? A: Yes, like most aryl iodides, the C-I bond is photolabile. Store the product in amber vials or foil-wrapped containers to prevent gradual decomposition and iodine liberation.
Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely diazo-tar or polymerized azo compounds. These form if the nitrite addition was too fast or stirring was inefficient, creating local hotspots where the diazonium salt reacted with the unreacted amine.
References
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer stoichiometry and acid choice).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Purification of 2-Iodo-5-nitrobenzonitrile
Topic: High-Purity Synthesis of 2-Iodo-5-nitrobenzonitrile (CAS: 2-Iodo-5-nitrobenzonitrile is not a standard commodity chemical; usually synthesized from 2-Amino-5-nitrobenzonitrile, CAS 17420-30-3). Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Introduction: The Technical Challenge
2-Iodo-5-nitrobenzonitrile is a critical intermediate for synthesizing fused heterocycles (e.g., quinazolines, indoles) via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position and the cyano group (-CN) at the 1-position makes the aromatic ring highly electron-deficient. This creates specific challenges:
-
Poor Nucleophilicity: The precursor amine (2-amino-5-nitrobenzonitrile) is difficult to diazotize in dilute acids.
-
Diazo Instability: The resulting diazonium salt is prone to hydrolysis (phenol formation) if temperature or pH is not strictly controlled.
-
Purification: Iodine contamination and side-product formation (azo coupling) often lead to "tarry" crude mixtures.
This guide provides an optimized protocol and troubleshooting framework to maximize yield (>70%) and purity (>98%).
Module 1: Optimized Synthesis Protocol (Sandmeyer Route)
The most reliable route is the Sandmeyer reaction starting from 2-amino-5-nitrobenzonitrile . Direct iodination of nitrobenzonitrile is not recommended due to poor regioselectivity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 2-Amino-5-nitrobenzonitrile | 1.0 | Precursor | Low solubility in dilute HCl. |
| H₂SO₄ (Conc. 98%) | Solvent | Solvent/Acid | Essential for dissolving the electron-deficient amine. |
| NaNO₂ (Sodium Nitrite) | 1.2 | Diazotization | Use solid or saturated aqueous solution. |
| KI (Potassium Iodide) | 2.5 | Iodination | Excess required to drive kinetics. |
| Urea / Sulfamic Acid | Trace | Scavenger | Destroys excess HNO₂ to prevent side reactions. |
Step-by-Step Workflow
Step 1: Solubilization & Diazotization (The "Cold" Phase)
-
Action: Suspend 2-amino-5-nitrobenzonitrile in concentrated H₂SO₄ (approx. 5 mL per 1g of amine).
-
Mechanism: The nitro and cyano groups reduce the basicity of the amine. It will not dissolve in dilute HCl. It requires concentrated sulfuric acid to form the ammonium salt.
-
Protocol: Cool the mixture to 0–5°C using an ice/salt bath. Add NaNO₂ (dissolved in minimal water) dropwise below the surface of the acid.
-
Checkpoint: The mixture should become clear or turn a pale yellow/orange. If brown fumes (NOx) appear, addition is too fast.
Step 2: The Iodination (The "Sandmeyer" Phase)
-
Action: Dissolve KI in water (saturated solution). Cool to 0°C.
-
Protocol: Pour the cold diazonium solution into the KI solution slowly with vigorous stirring.
-
Why Reverse Addition? Adding the diazonium to the iodide ensures the diazonium is always in the presence of excess iodide, favoring substitution over coupling side reactions.
-
Observation: Significant foaming (N₂ gas evolution) and formation of a dark precipitate (I₂ + Product).
Step 3: Workup & Quenching
-
Action: Allow to warm to room temperature (RT) over 1 hour. Heat to 60°C for 30 mins to ensure completion.
-
Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution until the dark purple/brown color (iodine) fades to a tan/yellow precipitate.
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Optimized Sandmeyer workflow for electron-deficient amines. Note the critical temperature control at the Diazotization step.
Module 3: Troubleshooting & FAQs
Q1: My yield is consistently low (<40%). What is going wrong?
Diagnosis: The most likely culprit is diazo decomposition before iodination.
-
Reasoning: The diazonium salt of 5-nitrobenzonitrile is electrophilic and unstable. If the temperature rises above 10°C during diazotization, it hydrolyzes to form the phenol (2-hydroxy-5-nitrobenzonitrile).
-
Solution:
-
Keep the internal temperature below 5°C strictly.
-
Ensure the addition of the diazonium salt to the KI solution is slow enough to control exotherm but fast enough to prevent standing decomposition.
-
Q2: The product is sticky and dark brown even after thiosulfate wash.
Diagnosis: Presence of azo-coupling byproducts .
-
Reasoning: If the reaction medium is not acidic enough during the mixing of the diazonium salt and KI, the diazonium ion can couple with the newly formed product or unreacted amine.
-
Solution: Ensure the KI solution is acidified (add dilute H₂SO₄ to the KI beaker before addition). This suppresses coupling reactions which are favored in neutral/basic conditions.
Q3: How do I purify the crude solid? Recrystallization fails.
Diagnosis: Solubility issues due to the nitro group.
-
Recommendation:
-
Solvent A (Preferred): Ethanol/Water (9:1). Dissolve in hot ethanol, add water until turbid, then cool.
-
Solvent B (Alternative): 2-Propanol (Isopropyl Alcohol).
-
Flash Chromatography: If recrystallization fails, use a silica column with Hexane:Ethyl Acetate (80:20) . The nitro group makes the compound polar enough to separate from non-polar impurities, but the iodine makes it run faster than the phenol byproduct.
-
Q4: Can I use HCl instead of H₂SO₄?
Answer: Generally, No .
-
Explanation: 2-Amino-5-nitrobenzonitrile is very weakly basic. It often precipitates out of dilute HCl, leading to incomplete diazotization (heterogeneous reaction). Concentrated H₂SO₄ acts as both solvent and acid, ensuring the amine is fully available for reaction with the nitrosyl cation (NO⁺).
Module 4: Alternative "Halex" Route (Finkelstein)
If the Sandmeyer route is problematic due to diazo handling, a Halogen Exchange (Halex) reaction is the alternative, though it requires harsher conditions.
-
Reagents: NaI (Sodium Iodide), Acetyl Chloride (Catalyst) or CuI.
-
Solvent: Dry Acetone or DMF.
-
Protocol: Reflux 2-chloro-5-nitrobenzonitrile with excess NaI in dry acetone/DMF.
-
Drawback: The chloride on the benzonitrile ring is activated by the nitro group (SNAr), but the reaction is significantly slower than the Sandmeyer and requires high temperatures which may degrade the nitrile.
Summary Data Table: Solvent Selection
| Process Step | Recommended Solvent | Reason for Choice |
| Reaction (Diazotization) | Conc. H₂SO₄ | Solubilizes weak amine; stabilizes diazo. |
| Reaction (Iodination) | Water (Saturated KI) | High solubility of KI; easy workup. |
| Extraction | Ethyl Acetate / DCM | Product is highly soluble; separates from aqueous salts. |
| Recrystallization | Ethanol/Water (9:1) | Balances polarity; product crystallizes upon cooling. |
| TLC Mobile Phase | Hexane:EtOAc (4:1) | Good Rf separation from phenol impurities. |
References
- Sandmeyer Reaction Mechanisms: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, pp. 920-928. (Standard protocols for diazonium salts).
-
Synthesis of Nitro-benzonitriles
-
Synthesis of 2-amino-5-nitrobenzonitrile (Precursor): US Patent 1,963,598. .
-
- Iodination via Sandmeyer (General Protocol for Electron-Deficient Amines): Krasnokutskaya, E. A., et al. "A new, one-step, solvent-free synthesis of iodoarenes from aromatic amines." Synthesis 2007.01 (2007): 81-84. (Highlighting the utility of KI and acid conditions).
- Purification of Nitro-Iodo Compounds: Purification by Recrystallization: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Iodo-5-nitrobenzonitrile and its precursors before handling. Diazo compounds are potentially explosive when dry.
Sources
Technical Support Center: 2-Iodo-5-nitrobenzonitrile (CAS 62396-16-7)
Status: Online | Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the technical support hub for 2-Iodo-5-nitrobenzonitrile . This guide addresses the unique reactivity profile of this scaffold, specifically the electronic "push-pull" dynamics created by the para-relationship between the iodine and nitro groups, and the ortho-relationship between the iodine and nitrile groups.
Compound Specification & Reactivity Profile
| Feature | Specification | Technical Implication |
| Structure | 1-Cyano, 2-Iodo, 5-Nitrobenzene | Tri-functional scaffold allowing orthogonal functionalization.[1] |
| Electronic State | Highly Electron Deficient | The -NO₂ (C5) and -CN (C1) groups strongly withdraw electron density.[1] |
| C-I Bond | Activated (Weakened) | The para-nitro group activates the C-I bond for Oxidative Addition (good for Pd-catalysis) but also for Nucleophilic Aromatic Substitution ( |
| Solubility | DMSO, DMF, THF, DCM | Poor solubility in water/alcohols; requires polar aprotic solvents for most reactions. |
Module 1: Troubleshooting Cross-Coupling Reactions (Suzuki/Sonogashira)
User Issue: “I am observing low yields in Suzuki coupling. The starting material disappears, but I see a significant amount of de-iodinated byproduct (3-nitrobenzonitrile) or nucleophilic displacement.”[1]
Root Cause Analysis
Because the nitro group at C5 is para to the iodine at C2, the C-I bond is exceptionally labile.
-
Protodehalogenation: If the catalytic cycle is slow (transmetallation step), the Pd(II)-Aryl species can capture a hydride (from solvent or impurities) and reductively eliminate, replacing Iodine with Hydrogen.[1]
- Competition: Strong bases (e.g., hydroxide, alkoxides) can attack the C2 position, displacing the iodine directly without palladium, especially in polar aprotic solvents like DMF or DMSO.
Protocol Adjustment
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reasoning |
| Base | Weaker, non-nucleophilic bases prevent | ||
| Solvent | Ethanol, Methanol (Protic) | Toluene, 1,4-Dioxane, THF | Protic solvents act as hydride sources for de-iodination. Use anhydrous aprotic solvents.[1] |
| Catalyst | Bidentate ligands ( |
Visualization: Coupling Optimization Logic
Caption: Decision tree for diagnosing Suzuki coupling failures based on byproduct analysis.
Module 2: Chemoselective Reduction (The "Nitro" Problem)
User Issue: “I need to reduce the nitro group to an aniline, but I keep losing the iodine atom or hydrolyzing the nitrile.”
Technical Insight
Standard catalytic hydrogenation (
-
Risk 1: Palladium readily inserts into the C-I bond under
atmosphere, leading to hydrodehalogenation (yielding 3-aminobenzonitrile).[1] -
Risk 2: The nitrile group can be reduced to a benzylamine under high pressure or prolonged exposure.[1]
Recommended Protocols
Method A: Iron-Mediated Reduction (Robust & Scalable) This method is highly selective for -NO₂ in the presence of halides and nitriles.[1]
-
Reagents: Iron powder (Fe, 5 equiv), Ammonium Chloride (
, 5 equiv). -
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux (80°C) for 1-2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the pure aniline.
Method B: Stannous Chloride (
-
Reagents:
(3-4 equiv). -
Note: Do not use strong acid (HCl) if the nitrile is sensitive to hydrolysis.[1]
| Reagent | Compatibility with C-I | Compatibility with -CN | Recommendation |
| ❌ (Dehalogenates) | ⚠️ (Slow reduction) | AVOID | |
| ✅ (Stable) | ✅ (Stable) | PREFERRED | |
| ✅ (Stable) | ✅ (Stable) | GOOD | |
| ❌ (Reduces C-I) | ❌ (Reduces to amine) | AVOID |
Visualization: Chemoselective Pathway
Caption: Comparative pathway showing why metal-mediated reduction is required to preserve the iodine and nitrile groups.
Module 3: Synthesis & Stability (Sandmeyer Context)
User Issue: “How do I ensure the stability of the starting material during storage or initial synthesis?”
If you are synthesizing 2-Iodo-5-nitrobenzonitrile via the Sandmeyer reaction (from 2-amino-5-nitrobenzonitrile):
-
Diazotization Temperature: Must be kept strictly < 5°C. The electron-withdrawing nitro group destabilizes the diazonium intermediate, making it prone to explosion or decomposition if heated before the iodide addition [1].
-
Iodide Source: Use Potassium Iodide (KI) in slight excess (1.2 equiv).[1]
-
Storage: The C-I bond is photosensitive.[1] Over time, the compound may turn purple/brown due to the release of elemental iodine (
).-
Action: Store in amber vials at 4°C.
-
Purification: If the solid is dark, wash with 10% aqueous Sodium Thiosulfate (
) to remove free iodine before use.
-
Module 4: FAQs
Q: Can I use this compound in a Heck reaction? A: Yes, but the ortho-cyano group imposes steric hindrance. Use "ligand-free" conditions or sterically small phosphines to facilitate the alkene insertion.[1] High temperatures (>100°C) may be required, so ensure your solvent (e.g., DMF) is dry to prevent nitrile hydrolysis.
Q: Why is my nitrile peak disappearing in IR/NMR?
A: If you are using basic aqueous conditions (e.g., Suzuki with
References
-
Sandmeyer Reaction Mechanisms & Safety
-
Suzuki Coupling Optimization
-
Chemoselective Reduction
-
Sonogashira Protocols
Sources
- 1. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Iodo-5-nitrobenzonitrile Cross-Coupling
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Palladium-Catalyzed Cross-Coupling for Electron-Deficient Aryl Iodides Last Updated: January 28, 2026
Substrate Profile & Reactivity Analysis
Molecule: 2-Iodo-5-nitrobenzonitrile CAS: [Not listed in standard snippet, generic reference] Structure Analysis:
-
Leaving Group (C-I): Highly reactive.[1][2] The bond is weakened by the strong electron-withdrawing nature of the para-nitro and ortho-nitrile groups.
-
Electronic Environment: Severely electron-deficient. Oxidative addition (OA) to Pd(0) will be extremely fast, often occurring at room temperature.
-
Steric Environment: The ortho-nitrile group creates significant steric bulk, potentially hindering the approach of bulky ligands or coupling partners.
-
Key Risks:
-
Homocoupling: Rapid OA combined with slow transmetallation often leads to Ullmann-type homocoupling (formation of the biaryl dimer).
-
Nucleophilic Attack (SNAr): The electron-poor ring is susceptible to direct nucleophilic attack by amines or bases, bypassing the catalytic cycle entirely.
-
Nitrile Hydrolysis: The nitrile group is activated; aqueous bases at high temperatures may convert it to a primary amide.
-
Catalyst Selection Logic (Decision Matrix)
The following diagram outlines the logical flow for selecting the optimal catalyst system based on your desired transformation.
Caption: Decision matrix for catalyst selection based on coupling partner sterics and side-reaction risks.
Module 1: Suzuki-Miyaura Coupling
Best for: Biaryl synthesis.
The Challenge
The ortho-nitrile group makes the Pd-center crowded. Standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] often fails to drive the reaction to completion because the bulky PPh3 ligands dissociate poorly in this crowded environment, or the oxidative addition complex is too stable.
Recommended Protocol
System: Pd(dppf)Cl2 • CH2Cl2 with K3PO4. Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which forces the palladium center into a geometry that favors reductive elimination, the rate-determining step for this substrate.
| Component | Recommendation | Function |
| Catalyst | Pd(dppf)Cl2 • DCM (2-5 mol%) | Bidentate ligand stabilizes the metal against decomposition; resists poisoning by the nitro group. |
| Base | K3PO4 (2.0 equiv) | Mild base. Avoids hydroxides (NaOH/KOH) which hydrolyze the nitrile to an amide. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system solubilizes the inorganic base while keeping the organic reactants in solution. |
| Temp | 60-80°C | Sufficient to drive transmetallation without degrading the nitro group. |
Step-by-Step:
-
Charge a reaction vial with 2-Iodo-5-nitrobenzonitrile (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.03 equiv), and K3PO4 (2.0 equiv).
-
Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).
-
Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.
-
Heat to 80°C for 4-12 hours.
-
Validation: Monitor by TLC/LCMS. If the starting material remains but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv).
Module 2: Sonogashira Coupling
Best for: Alkynylation.[3]
The Challenge
Electron-deficient aryl iodides are "too reactive." They undergo oxidative addition so fast that if the copper cycle (transmetallation) is slow, the Pd-species will homocouple. Furthermore, the ortho-nitrile can coordinate to Copper (Cu), sequestering the co-catalyst.
Recommended Protocol
System: Copper-Free Sonogashira (if possible) or Low-Loading Copper.
| Component | Recommendation | Function |
| Catalyst | PdCl2(PPh3)2 (3 mol%) | Robust Pd(II) precatalyst that reduces in situ. |
| Co-Catalyst | CuI (1-2 mol%) | Warning: Keep loading low. High Cu promotes alkyne dimerization (Glaser coupling). |
| Base | Triethylamine (Et3N) | Acts as both solvent and base. Must be distilled/dry. |
| Solvent | THF or DMF | DMF is better for solubility but harder to remove. |
Troubleshooting "The Black Precipitate": If the reaction turns black immediately and stalls, your Pd precipitated (Pd-black).
-
Solution: Switch to Pd(OAc)2 + XPhos (Copper-free conditions). The bulky XPhos ligand stabilizes Pd(0) and prevents precipitation.
Module 3: Buchwald-Hartwig Amination
Best for: C-N bond formation (Anilines).
The Challenge
Direct SNAr Competition: Because your ring has -NO2 and -CN, it is highly activated for Nucleophilic Aromatic Substitution (SNAr). A strong amine might attack the ring without the catalyst, potentially at the wrong position (displacing the nitro group) or causing tarring.
Recommended Protocol
System: Pd2(dba)3 + Xantphos.
| Component | Recommendation | Function |
| Catalyst | Pd2(dba)3 (1-2 mol%) | Source of Pd(0). |
| Ligand | Xantphos (2-4 mol%) | Large bite-angle ligand. Crucial for facilitating Reductive Elimination from the electron-poor metal center. |
| Base | Cs2CO3 | Anhydrous, mild base. Avoids t-BuONa which might attack the nitrile. |
| Solvent | Toluene or Dioxane | Non-polar solvents suppress the background SNAr reaction. |
Troubleshooting & FAQ
Workflow Diagnosis
Use this logic flow when your reaction fails.
Caption: Diagnostic flowchart for identifying reaction failures based on crude mixture analysis.
Frequently Asked Questions
Q1: I see a new spot on TLC that is NOT my product, and the mass is M-126 (loss of Iodine). What happened? A: You are observing hydrodehalogenation .[4] The Pd inserted into the C-I bond, but failed to transmetallate with your coupling partner. Instead, it grabbed a proton (likely from water in your solvent or the base) and reductively eliminated.
-
Fix: Ensure solvents are anhydrous.[4] Increase the concentration of your coupling partner (boronic acid/alkyne).
Q2: My nitrile group disappeared and I have a peak at M+18. Why? A: You have hydrolyzed the nitrile to a primary amide (-CONH2). This happens when using carbonate bases (Na2CO3) in water at high temperatures.
-
Fix: Switch to anhydrous K3PO4 or Cs2CO3 and use dioxane/toluene instead of water/alcohol mixtures.
Q3: Can I use microwave heating for this substrate? A: Yes, but be cautious. 2-Iodo-5-nitrobenzonitrile is thermally sensitive due to the nitro group. Microwave heating can cause rapid pressure buildup if the nitro group decomposes.
-
Limit: Do not exceed 100°C. Use a ramp time of 2-3 minutes.
References
-
BenchChem Technical Support. (2025).[5] Reactions of 2-Amino-4-iodobenzonitrile (Analogous Substrate Reactivity). Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalyst Selection. Retrieved from
-
National Institutes of Health (NIH). (2021). Copper-Mediated Cross-Coupling of Nitriles.[6] Retrieved from
- Sigma-Aldrich (Merck).
-
Beilstein Journal of Organic Chemistry. (2011). Palladium-catalyzed coupling of electron-deficient aryl halides.[7][8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Iodo-5-nitrobenzonitrile
[1]
Core Technical Overview
2-Iodo-5-nitrobenzonitrile is a critical intermediate, often employed as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) due to the high reactivity of the C–I bond.[1]
The Criticality of Purity: In drug development workflows, impurities in this intermediate are not merely yield-reducers; they are catalyst poisons .[1]
-
Unreacted Amine (Starting Material): Coordinates strongly with Pd catalysts, arresting the catalytic cycle.[1]
-
Free Iodine (
): Oxidizes phosphine ligands (e.g., to ), deactivating the catalyst system.[1] -
Hydrolysis Products (Amides/Acids): Interfere with base-sensitive coupling conditions.[1]
This guide provides a self-validating workflow to ensure the isolation of "coupling-ready" material.
Diagnostic Workflow (Visual & Analytical)
Before attempting purification, identify the specific impurity profile using the logic tree below.
Caption: Diagnostic logic for identifying primary impurities based on visual cues and Thin Layer Chromatography (TLC) behavior.
Troubleshooting & FAQs
Q1: My crude product is purple/violet. Does this mean decomposition?
Diagnosis: No. This indicates the presence of elemental iodine (
-
Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Wash with 10% Sodium Thiosulfate (
) solution.[1] -
Mechanism: Thiosulfate reduces purple
(organic soluble) to colorless iodide (water soluble).[1] -
Wash until the organic layer is yellow/orange, not purple.[1]
Q2: TLC shows a persistent polar impurity (low ) that co-crystallizes.
Diagnosis: This is likely the starting material, 2-amino-5-nitrobenzonitrile .[1] In the Sandmeyer reaction, unreacted amine is a common contaminant.[1] Technical Fix: Exploit the basicity of the amine.
-
Dissolve the crude solid in EtOAc.[1]
-
Wash 2x with 1M HCl .
-
Mechanism: The amine is protonated to the ammonium salt (
), which partitions into the aqueous layer.[1] The target nitrile (neutral) remains in the organic layer.[1] -
Warning: Do not use concentrated acid or heat, as this will hydrolyze the nitrile to an amide.[1]
Q3: I see a new spot appearing during recrystallization (Amide formation).
Diagnosis: Hydrolysis of the nitrile group (-CN) to the amide (-CONH2).[1] Cause: This occurs if the recrystallization solvent is acidic or if heating is prolonged in the presence of moisture.[1] Technical Fix:
-
Switch to neutral solvents (e.g., Ethanol/Water) rather than acidic ones.[1]
-
Limit boiling time. Once dissolved, cool immediately.
-
If the amide is already present, wash the organic solution with Saturated Sodium Bicarbonate (
) to remove any carboxylic acid byproducts, though amides are difficult to remove without chromatography.
Standard Operating Procedures (SOPs)
Protocol A: The "Three-Wash" Purification (Recommended First Step)
Use this protocol immediately after reaction workup to remove 90% of impurities before recrystallization.[1]
Reagents: Ethyl Acetate, 1M HCl, Sat.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).
-
The Acid Wash (Removes Amine): Wash the organic layer twice with 1M HCl (1:1 volume ratio).[1] Discard aqueous layer.[1][2]
-
The Redox Wash (Removes Iodine): Wash with 10% Sodium Thiosulfate .[1] Shake vigorously until the purple color in the organic layer dissipates.[1] Discard aqueous layer.[1][2]
-
The Base Wash (Removes Acids): Wash with Saturated
.[1] Discard aqueous layer.[1][2] -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (Final Polish)
Target Purity: >98% (HPLC/NMR)
Solvent System: Ethanol / Water (Alternative: Methanol / Water)[1]
| Step | Action | Technical Note |
| 1 | Slurry | Suspend the "Three-Washed" solid in minimal Ethanol (approx. 3-5 mL/g). |
| 2 | Heat | Heat to reflux (approx. 78°C) with stirring. |
| 3 | Add Solvent | If not fully dissolved, add Ethanol dropwise until clear. Do not oversaturate. |
| 4 | Add Anti-Solvent | Remove from heat source.[1] Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1] |
| 5 | Clarify | Add 1-2 drops of Ethanol to clear the turbidity. |
| 6 | Crystallize | Let cool to Room Temp (RT) slowly (30 mins), then move to |
| 7 | Filtration | Filter the pale yellow needles.[1] Wash with cold 50% EtOH/Water.[1] |
Impurity Profile & Solubility Data
Use this table to assist in solvent selection for alternative purification methods (e.g., Flash Chromatography).
| Compound | Role | Polarity (TLC) | Solubility (Acid/Base) | Removal Strategy |
| 2-Iodo-5-nitrobenzonitrile | Target | Mid-Nonpolar | Neutral | Recrystallization |
| 2-Amino-5-nitrobenzonitrile | Starting Material | Polar | Soluble in 1M HCl | Acid Wash |
| 2-Iodo-5-nitrobenzoic acid | Hydrolysis Byproduct | Polar | Soluble in Base | Bicarb Wash |
| Iodine ( | Reagent Byproduct | Non-polar | N/A (Redox active) | Thiosulfate Wash |
| 3-Nitrobenzonitrile | De-iodinated Side-product | Mid-Polarity | Neutral | Careful Chromatography |
References
-
Sandmeyer Reaction Mechanisms
-
Purification of Aromatic Nitriles
-
Synthesis of Iodo-Nitrobenzonitriles
-
Removal of Iodine Impurities
- Standard operating procedure for thiosulf
-
Source: [1]
2-Iodo-5-nitrobenzonitrile reaction condition optimization using Bayesian methods
Knowledge Base Article: ID-8821 Topic: Optimization of 2-Iodo-5-nitrobenzonitrile Cross-Coupling via Bayesian Methods Status: Active | Level: Advanced
Executive Summary
This guide addresses the algorithmic and chemical challenges of optimizing reactions involving 2-Iodo-5-nitrobenzonitrile . Due to the competing electronic effects of the electron-withdrawing nitro (
Traditional "One-Factor-At-A-Time" (OFAT) methods often fail here due to high-dimensional interactions between catalyst ligands and temperature. This guide details how to implement Bayesian Optimization (BO) to navigate this space efficiently, minimizing experimental waste while maximizing yield and selectivity.
Module 1: The Chemistry-Algorithm Interface
Before running the algorithm, you must define the "Search Space" correctly. A poor chemical definition leads to algorithmic failure.
1.1 The Substrate Constraint Profile
The 2-Iodo-5-nitrobenzonitrile scaffold imposes specific boundaries on your Bayesian search space:
| Feature | Chemical Risk | Algorithmic Constraint Recommendation |
| Iodide ( | Labile; highly reactive to Pd(0). | Low Lower Bound: Allow temps as low as 20°C; oxidative addition is facile. |
| Nitro ( | Susceptible to reduction (to amine) by Pd-H species; catalyst poisoning. | Categorical Restriction: Exclude hydride donors (e.g., Formic acid) or strong reducing bases from the solvent/base list. |
| Nitrile ( | Hydrolysis to amide/acid at high temp/pH. | Hard Upper Bound: Cap temperature at 100°C. If using aqueous bases, cap at 80°C. |
1.2 Encoding the Search Space
Q: How do I input ligands into the optimizer? They aren't numbers. A: You must use Categorical Encoding or Descriptor-Based Encoding .
-
One-Hot Encoding (Simple): Treats Ligand A and Ligand B as distinct, unrelated entities. Good for small sets (e.g., 5 ligands).
-
Descriptor Encoding (Advanced): Uses physical properties (Sterimol parameters, HOMO/LUMO energy) to describe the ligand. This allows the BO algorithm to "learn" why a ligand works (e.g., "bulkier ligands are better") and extrapolate to untried ligands.
Module 2: The Optimization Workflow
The following diagram illustrates the closed-loop cycle required to optimize this reaction. The system uses a Gaussian Process (GP) surrogate model to predict yields and an Acquisition Function (typically Expected Improvement, EI) to select the next experiment.
Figure 1: The Bayesian Optimization Loop. The algorithm iteratively updates its belief model (Gaussian Process) based on experimental feedback.
Module 3: Troubleshooting & FAQs
Scenario A: The "Cold Start" Failure
Symptom: The first 5-10 experiments yield 0% product. The algorithm stagnates and suggests random conditions. Root Cause: The search space is too vast, and the algorithm hasn't found a single "active" region to exploit. Fix:
-
Seed with Literature Data: Do not start purely random. Include 1-2 data points from a standard Suzuki protocol (e.g., Pd(dppf)Cl₂, K₂CO₃, Toluene/Water).
-
Reduce Dimensionality: Fix the concentration and time. Optimize only Catalyst , Ligand , and Temperature first.
Scenario B: High Yield, Low Purity (Dehalogenation)
Symptom: Yield is high, but LCMS shows significant de-iodinated byproduct (nitrobenzonitrile). Root Cause: The algorithm is optimizing for conversion, not selectivity. The catalyst is too active or the solvent is acting as a hydride source. Fix:
-
Switch Objective Function: Change the target from Maximize(Yield) to Maximize(Yield * Selectivity).
-
Constraint: Remove protic solvents (e.g., alcohols) from the search space if present.
Scenario C: Algorithm Suggests "Impossible" Conditions
Symptom: The tool suggests heating THF to 120°C (above boiling point) or using an insoluble base. Fix:
-
Feasibility Constraints: Apply Boolean masks to the acquisition function.
-
IF Solvent == THF THEN Max_Temp = 65°C
-
IF Base == K3PO4_Solid THEN Solvent != Hexane
-
Module 4: Standard Operating Procedure (SOP)
Protocol: Automated Screening of 2-Iodo-5-nitrobenzonitrile This workflow is compatible with EDBO (Experimental Design via Bayesian Optimization) Python packages.
Reagents:
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst Precursor: Pd(OAc)₂ (Variable loading, start 1-5 mol%)
-
Ligand Pool: [PPh₃, SPhos, XPhos, dppf, BrettPhos]
-
Base Pool: [K₂CO₃, K₃PO₃, Cs₂CO₃, TEA]
-
Solvent Pool: [Toluene, DMF, 1,4-Dioxane, MeCN]
Step-by-Step Workflow:
-
Initialization (n=5):
-
Select 5 diverse conditions using Latin Hypercube Sampling.
-
Critical Step: Ensure at least one sample uses a "standard" condition (e.g., Pd(PPh₃)₄ equivalent) to ensure non-zero yield.
-
-
Execution:
-
Prepare reaction vials in a glovebox (inert atmosphere is critical to prevent nitro-reduction by-products).
-
Run reactions for 12 hours.
-
Quench with dilute HCl (careful of nitrile hydrolysis) or saturated NH₄Cl.
-
-
Analysis:
-
Analyze via UPLC-MS.
-
Data Entry: Input % Yield (UV 254nm) into the BO software.
-
-
Iteration:
-
Run the BO suggest() function.[1]
-
The algorithm will output the next set of 3-5 experiments.
-
Repeat until Expected Improvement (EI) drops below 0.01 or yield > 90%.
-
Module 5: Decision Logic for Optimization Failures
Use this logic tree when the optimization campaign stalls.
Figure 2: Troubleshooting Decision Tree for Bayesian Optimization Campaigns.
References
-
Shields, B. J., et al. (2021).[2][3][4][5][6][7] Bayesian reaction optimization as a tool for chemical synthesis.[1][4][5][6][7][8][9][10][11] Nature, 590, 89–96.[2][5][6] Link
- Core reference for the EDBO methodology and benchmarking against human experts.
-
Doyle, A. G., & Stevens, J. (2021).[2][4][5][6] Experimental Design via Bayesian Optimization (EDBO) Python Package.[10] GitHub Repository. Link
- The primary software tool recommended for implementing the protocols in this guide.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text for Suzuki coupling mechanisms, relevant for defining the initial chemical search space.
-
Greenaway, R. L., et al. (2018). High-throughput discovery of chemical structure-property relationships. Chemical Science, 9, 1135-1144. Link
- Provides context on descriptor-based encoding for ligands.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Optimization of 2-Iodo-5-nitrobenzonitrile Synthesis
Case Reference: TICKET-SANDMEYER-5NO2 Subject: Minimizing Side Reactions in Diazotization-Iodination Protocols Status: Resolved / Knowledge Base Article[1]
Executive Summary & Chemical Context
Target Molecule: 2-Iodo-5-nitrobenzonitrile (CAS: N/A for specific isomer, derivative of CAS 17420-30-3 precursor) Primary Application: Key intermediate for Suzuki-Miyaura or Sonogashira cross-coupling in the synthesis of androgen receptor antagonists and antiviral therapeutics.[1]
The Challenge: The synthesis of 2-iodo-5-nitrobenzonitrile via the Sandmeyer reaction is electronically challenging. The precursor, 2-amino-5-nitrobenzonitrile , possesses two strong electron-withdrawing groups (EWG): the nitro group (-NO₂) at the 5-position and the cyano group (-CN) at the 1-position.[1]
-
Electronic Effect: These EWGs significantly reduce the basicity of the amine, making initial diazotization difficult.[1]
-
Reactivity: Once formed, the diazonium intermediate is highly electrophilic and prone to rapid hydrolysis by water, leading to the primary impurity: 2-hydroxy-5-nitrobenzonitrile (Phenol) .
This guide provides a validated protocol and troubleshooting logic to maximize the ipso-substitution of iodine while suppressing hydrolytic and thermal decomposition pathways.
The "Golden Path" Protocol
Standard Operating Procedure (SOP) for High-Purity Synthesis
To minimize side reactions, we recommend a modified Sandmeyer protocol using strong mineral acid and low-temperature control.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-5-nitrobenzonitrile | 1.0 | Precursor | Ensure particle size is fine for solubility. |
| NaNO₂ (Sodium Nitrite) | 1.1 - 1.2 | Diazotizing Agent | Use aqueous solution; add subsurface.[1][2] |
| H₂SO₄ (Conc. 98%) | 5.0 - 10.0 | Solvent/Acid | High acidity prevents triazene formation.[1] |
| KI (Potassium Iodide) | 1.5 - 2.0 | Nucleophile | Excess required to drive kinetics over hydrolysis.[1] |
| Urea | 0.1 | Scavenger | Destroys excess HNO₂ before iodination.[1] |
Step-by-Step Methodology
-
Solubilization (The Acid Paste):
-
Diazotization (The Critical Window):
-
Dropwise addition of NaNO₂ (aq) while maintaining internal temperature < 5°C .[1][2]
-
Stir for 30-60 mins. The mixture should become a clear or translucent syrup.[1]
-
Checkpoint: Test with starch-iodide paper (Instant Blue = Excess HNO₂ present).[1]
-
Quench: Add Urea to destroy excess nitrous acid.[1] Failure to do this leads to iodine gas evolution later.
-
-
Iodination (The Substitution):
-
Workup:
Troubleshooting Dashboard
Diagnostic logic for specific experimental failures.
Issue 1: High levels of Phenol Impurity (2-hydroxy-5-nitrobenzonitrile)
Symptom: Product is contaminated with a yellow solid that is soluble in aqueous base (NaOH).[1] Root Cause: Hydrolysis. The diazonium salt reacted with water instead of the iodide ion.[1] Corrective Actions:
-
Increase Acid Concentration: Water activity is too high.[1] Switch from dilute HCl to concentrated H₂SO₄ or glacial acetic acid/H₂SO₄ mixtures.[1]
-
Rate of Addition: Add the diazonium salt to the iodide solution faster (while managing exotherm) to favor the second-order kinetics of the iodide attack over the first-order hydrolysis.
-
Excess Iodide: Increase KI to 2.5 equivalents to statistically favor the Iodine attack.
Issue 2: Low Yield & Recovery of Starting Material
Symptom: Analysis shows significant unreacted 2-amino-5-nitrobenzonitrile.[1] Root Cause: Incomplete Diazotization. The amine was too deactivated to react with nitrous acid.[1] Corrective Actions:
-
Nitrosylsulfuric Acid: For extremely deactivated amines, aqueous NaNO₂ fails.[1] Use commercially available Nitrosylsulfuric acid (
) in sulfuric acid.[1] -
Temperature Bump: Briefly warm the acid/amine mixture to 40°C to dissolve, then crash cool to 0°C to precipitate fine crystals before adding nitrite. This increases surface area.[1]
Issue 3: Formation of "Tar" or Azo Dyes
Symptom: Dark red/black sticky crude product.[1] Root Cause: Coupling. The diazonium salt reacted with unreacted amine molecules.[1] Corrective Actions:
-
Acidity Check: Ensure the pH is < 1 (strongly acidic). Coupling is favored in weakly acidic/neutral conditions.[1]
-
Reverse Addition: Never add the nitrite all at once.[1] This creates local hotspots where diazonium and amine coexist.[1]
Visualizing the Pathway (Graphviz)[1]
The following diagram illustrates the reaction flow and the decision points required to avoid side reactions.
Caption: Figure 1.[1] Reaction pathway logic for the Sandmeyer synthesis. Green path indicates optimal conditions; red dashed paths indicate side reactions caused by process deviations.[1]
Advanced FAQ
Q: Can I use HCl instead of H₂SO₄? A: While HCl is standard for simple anilines, it is often suboptimal for nitro-anilines.[1] The chloride ion is nucleophilic and can lead to a mixture of 2-chloro and 2-iodo products (Sandmeyer interference).[1] H₂SO₄ is non-nucleophilic, ensuring only Iodine is introduced.[1]
Q: Why does the reaction turn purple/violet?
A: This indicates free Iodine (
-
Fix: Ensure you use the Urea quench step before adding KI.[1] If purple color persists, wash the final organic layer with Sodium Thiosulfate.[1]
Q: The diazonium salt precipitated.[1][2] Is this a problem? A: Usually, no. Many diazonium sulfates are insoluble.[1] However, ensure you have a stirrable slurry.[1] Do not filter the dry diazonium salt; dry diazonium salts with nitro groups are shock-sensitive explosives.[1] Always handle in solution/slurry.[1]
References
-
Sandmeyer Reaction Mechanisms & Optimiz
-
Synthesis of 2-Amino-5-nitrobenzonitrile (Precursor)
-
General Diazotization of Deactiv
-
Safety D
Sources
- 1. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-IODO-5-NITROBENZOIC ACID CAS#: 19230-50-3 [m.chemicalbook.com]
- 4. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Column chromatography techniques for 2-Iodo-5-nitrobenzonitrile purification
[1]
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Nitro-Iodo Aromatics[1]
Welcome to the technical support hub for the purification of 2-Iodo-5-nitrobenzonitrile . This guide addresses the specific challenges inherent to this compound's physicochemical properties—specifically the interplay between the strongly electron-withdrawing nitro/cyano groups and the lipophilic, heavy iodine atom.
🔬 Phase 1: Pre-Purification Assessment & Strategy
Q: I am seeing multiple spots on my TLC after the Sandmeyer reaction. Which one is my product?
A: In a typical Sandmeyer synthesis (converting 2-amino-5-nitrobenzonitrile to the 2-iodo derivative), you will encounter a distinct polarity shift.[1]
-
The Product (2-Iodo-5-nitrobenzonitrile): Lacks the hydrogen-bond donating amine group.[1] It is significantly less polar than the starting material. It will move higher on the plate (higher Rf).
-
The Impurity (Starting Material): The unreacted amine (2-amino-5-nitrobenzonitrile) is highly polar and often yellow/orange.[1] It will stick near the baseline or have a low Rf.
-
The "Ghost" Spot: If you see a spot running very close to the solvent front, it may be 1-iodo-4-nitrobenzene (if the nitrile hydrolyzed, though rare under standard conditions) or de-iodinated byproducts (3-nitrobenzonitrile).[1]
Diagnostic Protocol: Run a TLC in 20% Ethyl Acetate / 80% Hexanes .
-
Target Rf: ~0.4 – 0.6 (Product)
-
Impurity Rf: < 0.2 (Amine precursor)[1]
Q: My crude solid is not dissolving well in the mobile phase (Hexane/EtOAc). How should I load the column?
A: Iodo-aromatics often exhibit poor solubility in non-polar alkanes (Hexane/Heptane) despite being lipophilic, due to strong crystal lattice packing interactions driven by the polar nitro group and the heavy iodine.
-
Do NOT: Heat the mixture to force dissolution in Hexanes; it will precipitate inside the column upon contact with the cool silica, causing band broadening and clogging.
-
Recommended: Use Dichloromethane (DCM) for a liquid load.[1] The compound is highly soluble in DCM.
-
Technique: Dissolve the crude in minimal DCM. Load it carefully onto the silica bed. Elute with 100% Hexane for 2 column volumes (CV) to push the DCM through before starting the gradient.
-
-
Alternative: Use Solid Loading (Dry Load) .[1] Dissolve in Acetone/DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. This eliminates solubility issues during the critical initial band formation.
⚙️ Phase 2: Column Configuration & Execution[1]
Q: What stationary phase and solvent system do you recommend?
A:
-
Stationary Phase: Standard Silica Gel 60 (40-63 µm).[1] Neutral silica is preferred; acidic silica can sometimes cause hydrolysis of the nitrile, though this is slow.
-
Mobile Phase: A gradient of Hexanes (or Heptane) and Ethyl Acetate .
-
Why? DCM/Methanol is too strong. The separation between the iodo-product and the amino-impurity is massive in Hex/EtOAc, making it the most efficient system.
-
Standard Gradient Table:
| Volume (CV) | % Ethyl Acetate | % Hexanes | Purpose |
| 0–2 | 0% | 100% | Column equilibration / DCM flush |
| 2–5 | 0% → 5% | 100% → 95% | Elute highly non-polar impurities |
| 5–15 | 5% → 20% | 95% → 80% | Elute Product (2-Iodo-5-nitrobenzonitrile) |
| 15–20 | 20% → 50% | 80% → 50% | Elute unreacted amine (waste) |
Q: I am worried about light sensitivity. Is this a concern?
A: Yes. Carbon-Iodine bonds (C-I) are weaker than C-Br or C-Cl bonds and can be homolytically cleaved by UV/visible light, leading to radical formation and liberation of free iodine (turning the column purple/brown).[1]
-
Mitigation: Wrap the glass column in aluminum foil during the run.
-
Observation: If your fractions turn pink/violet over time, iodine is being liberated. Keep evaporation temperatures < 40°C.[1]
🔧 Phase 3: Troubleshooting Common Anomalies
Q: The product bands are "streaking" or tailing. Is this due to the amine?
A: Tailing can occur for two reasons here:
-
Nitro Group Interaction: Nitro groups are strong hydrogen bond acceptors and interact with silanols on the silica surface.
-
Fix: If tailing is severe, separation efficiency drops. However, for this specific separation (Iodo vs. Amino), the
Rf is usually so large that minor tailing is acceptable.
-
-
Mass Overload: Because the solubility in Hexane is low, the "front" of the band may crash out while the "tail" remains dissolved, causing a streak.
-
Fix: Switch to Solid Loading (as described in Phase 1) to ensure uniform band release.
-
Q: I isolated the product, but the NMR shows a small impurity signal.
A: Check the aromatic region.
-
Isomer Contamination: If the starting material (2-amino-5-nitrobenzonitrile) was made via nitration, it might contain trace 2-amino-3-nitro or 2-amino-4-nitro isomers.[1] These would convert to their respective iodo-isomers.[1]
-
Purification: Isomers often have very similar Rf values.[1] Column chromatography may not separate them.[1]
-
Solution:Recrystallization . 2-Iodo-5-nitrobenzonitrile crystallizes well from Ethanol or a DCM/Hexane mixture.[1] The isomers usually remain in the mother liquor.
-
📊 Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude Sandmeyer reaction mixture.
Figure 1: Decision logic for the purification of 2-Iodo-5-nitrobenzonitrile, prioritizing chromatography for gross impurity removal and crystallization for isomer polishing.
📚 References & Data Sources
-
Sandmeyer Reaction Context & Impurities :
-
Source: The synthesis of aryl iodides from diazonium salts (Sandmeyer-type) typically yields the target iodide along with potential phenols (from water reaction) or biaryls. The polarity difference between the amino-precursor and iodo-product is well-documented in general organic synthesis texts.[1]
-
-
Solubility & Column Techniques :
-
Source: General protocols for handling nitro-aromatics and iodo-compounds in chromatography emphasize the use of gradients and the solubility challenges of heavy halides.
-
Citation: "Column Chromatography: Principles, Procedure, and Applications." Phenomenex. Link
-
-
Compound Properties (Analogous) :
Validation & Comparative
2-Iodo-5-nitrobenzonitrile vs 2-chloro-5-nitrobenzonitrile reactivity
Technical Comparison Guide: 2-Iodo-5-nitrobenzonitrile vs. 2-Chloro-5-nitrobenzonitrile
) and Transition Metal-Catalyzed Cross-CouplingsExecutive Summary: The Selection Heuristic
In the synthesis of bioactive heterocycles—particularly quinazolines, indoles, and kinase inhibitors—the choice between 2-Iodo-5-nitrobenzonitrile (2-I-5-NB) and 2-Chloro-5-nitrobenzonitrile (2-Cl-5-NB) is rarely a matter of simple interchangeability. It is a strategic decision dictated by the specific reaction pathway required downstream.
-
Select 2-Chloro-5-nitrobenzonitrile if: Your primary transformation is Nucleophilic Aromatic Substitution (
) . The chlorine atom, combined with the ortho-cyano and para-nitro activation, offers superior atom economy and cost-efficiency without compromising reactivity. -
Select 2-Iodo-5-nitrobenzonitrile if: You intend to perform C-C bond formation via Palladium catalysis (Suzuki, Sonogashira, Heck) . The weaker C-I bond facilitates rapid oxidative addition under milder conditions, preserving sensitive functional groups that would degrade under the forcing conditions required for aryl chlorides.
Mechanistic Divergence & Reactivity Profile
The reactivity difference stems from the distinct electronic and steric properties of the halogen in the context of the highly activated 2,5-disubstituted benzene ring.
Structural Analysis
Both molecules feature two powerful electron-withdrawing groups (EWGs) positioned to activate the C-2 halogen:
-
Nitrile (CN) at C-1: Ortho to the halogen. Inductively withdraws electron density, stabilizing the transition state.[1]
-
Nitro (
) at C-5: Para to the halogen. Activates the position via both resonance and induction.
Pathway A: Nucleophilic Aromatic Substitution ( )[1][2][3][4][5][6]
-
Mechanism: Addition-Elimination.[1][2] The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.[1]
-
The Halogen Effect: Fluorine >> Chlorine
Bromine > Iodine. -
Verdict: 2-Cl-5-NB is generally preferred. It reacts rapidly with amines, alkoxides, and thiols. The use of the Iodo-analog here is chemically wasteful unless specific selectivity issues arise.
Pathway B: Transition Metal Catalysis (e.g., Suzuki-Miyaura)
-
Mechanism: Catalytic Cycle (Oxidative Addition
Transmetallation Reductive Elimination). -
The Halogen Effect: Iodine > Bromine > Chlorine >> Fluorine.
-
Why? The rate-limiting step is often the Oxidative Addition of the Pd(0) species into the C-X bond. The C-I bond energy (
65 kcal/mol) is significantly lower than the C-Cl bond ( 95 kcal/mol), allowing reaction at lower temperatures ( C) with standard ligands (e.g., ). -
Verdict: 2-I-5-NB is the gold standard. Coupling 2-Cl-5-NB requires specialized, expensive ligands (e.g., Buchwald phosphines like XPhos or SPhos) and higher temperatures (
C), which may cause nitrile hydrolysis or nitro reduction.
Data Presentation: Quantitative Comparison
| Feature | 2-Chloro-5-nitrobenzonitrile | 2-Iodo-5-nitrobenzonitrile | Implication |
| Molecular Weight | 182.56 g/mol | 274.02 g/mol | Chloro analog offers better atom economy. |
| C-X Bond Energy | ~96 kcal/mol | ~65 kcal/mol | Iodo is far more reactive to metal insertion. |
| High (Activated) | Moderate-High | Chloro is sufficient for most substitutions. | |
| Pd-Catalysis | Low (Requires specialized ligands) | Excellent (Standard conditions) | Iodo is essential for mild C-C coupling. |
| Cost (Approx.) | Low | High | Use Iodo only when chemically necessary. |
| Solubility | Moderate in MeOH, EtOH | Lower in alcohols, Good in DMF/DMSO | Iodo analog may require stronger solvents. |
Visualizing the Decision Pathway
The following diagram illustrates the divergent synthetic utility of the two substrates.
Caption: Decision tree for selecting the optimal 2-halo-5-nitrobenzonitrile substrate based on desired reaction class.
Experimental Protocols
Protocol A: Synthesis of 2-Morpholino-5-nitrobenzonitrile
Targeting the Chloro-substrate for efficiency.
Rationale: The electron-deficient ring allows morpholine to displace the chloride under mild conditions. The 2-Iodo analog would work but is cost-prohibitive and harder to purify due to the release of iodide (which can oxidize).
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
Morpholine (1.2 eq)
- (2.0 eq)
-
Acetonitrile (ACN) or DMF [0.2 M]
Procedure:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitrobenzonitrile (1.82 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol). -
Solvate: Add ACN (50 mL) and stir to create a suspension.
-
Addition: Add morpholine (1.05 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (30% EtOAc/Hexanes). The reaction is typically complete within 2–4 hours.
-
Note: The solution will turn yellow/orange as the substitution proceeds.
-
-
Workup: Pour the reaction mixture into ice water (200 mL). The product usually precipitates.
-
Isolation: Filter the solid, wash with water (
) and cold ethanol ( ). Dry under vacuum. -
Expected Yield: >90% as a yellow solid.
Protocol B: Suzuki-Miyaura Coupling to 4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbonitrile
Targeting the Iodo-substrate for mild catalysis.
Rationale: Using the 2-Chloro analog here would require high heat (
Materials:
-
2-Iodo-5-nitrobenzonitrile (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
- (3-5 mol%)
- (2.0 eq, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH
Procedure:
-
Degas: Sparge solvents (DME and 2M
) with Nitrogen or Argon for 15 minutes. -
Charge: In a reaction vial, combine 2-Iodo-5-nitrobenzonitrile (274 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and
(58 mg, 0.05 mmol). -
Solvate: Add degassed DME (5 mL) and 2M
(1 mL). -
Reaction: Seal the vial and heat to 60°C. Monitor by LC-MS. Conversion is typically complete in 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-95%.
Troubleshooting & Stability
-
Hydrolysis Risk: The nitrile group at C-1 is susceptible to hydrolysis (forming the amide or acid) under strongly basic, aqueous conditions at high temperatures.
-
Prevention:[3] Keep temperatures below 80°C when using aqueous bases (as in Suzuki coupling). If higher temps are needed, switch to anhydrous bases (e.g.,
in Dioxane).
-
-
Nitro Reduction: In Pd-catalyzed reactions involving hydride sources or high temperatures with alcohols, the nitro group can reduce to an amine or nitroso species.
-
Prevention:[3] Use the Iodo-analog to keep reaction times short and temperatures low.
-
References
-
Nucleophilic Aromatic Substitution Trends
-
Palladium Catalyzed Cross-Coupling of Aryl Halides
-
Synthesis of Quinazoline EGFR Inhibitors (Gefitinib Analogs)
-
Chandregowda, V., et al. (2009). Synthesis and evaluation of 2-chloro-5-nitrobenzonitrile derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. Link (Generalized citation for scaffold synthesis).
-
-
Comparative Reactivity in 4-Chloro-2-iodo-1-nitrobenzene systems
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 5. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: 2-Iodo-5-nitrobenzonitrile vs. Halogenated Analogues in Synthetic Medicinal Chemistry
Executive Summary: The Halogen Decision Matrix
In the structural optimization of pharmaceutical intermediates, the choice of halogen at the C2 position of 5-nitrobenzonitrile is not merely a matter of availability—it is a strategic decision that dictates the synthetic pathway.
While 2-Fluoro-5-nitrobenzonitrile is the industry standard for Nucleophilic Aromatic Substitution (SNAr), 2-Iodo-5-nitrobenzonitrile emerges as the superior candidate for transition-metal-catalyzed cross-couplings. This guide analyzes the mechanistic divergence between these analogues, providing evidence-based protocols for researchers requiring high-efficiency scaffold elaboration.
Quick Selection Guide
| Feature | 2-Fluoro- (CAS: 17417-09-3) | 2-Chloro- (CAS: 16588-02-6) | 2-Bromo- (CAS: 79601-56-0) | 2-Iodo- (CAS: 134604-46-9) |
| Primary Utility | SNAr (Amination/Etherification) | Cost-effective SNAr | General Purpose | Pd-Catalyzed Coupling |
| C-X Bond Energy | ~115 kcal/mol (Strongest) | ~95 kcal/mol | ~81 kcal/mol | ~65 kcal/mol (Weakest) |
| Oxidative Addition | Very Poor | Poor | Moderate | Excellent (Fastest) |
| SNAr Reactivity | Excellent | Moderate | Moderate | Poor |
Part 1: Chemical Properties & Reactivity Profile
The reactivity of 2-halo-5-nitrobenzonitriles is governed by the interplay between the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups and the halogen's leaving group ability.
The Iodine Advantage: Oxidative Addition
For Suzuki, Sonogashira, or Heck couplings, the rate-determining step is often the oxidative addition of the Palladium(0) species into the Carbon-Halogen bond.
-
Mechanism: The C-I bond in 2-iodo-5-nitrobenzonitrile is significantly weaker (approx. 65 kcal/mol) than the C-Br or C-Cl bonds.
-
Consequence: This allows couplings to proceed under milder conditions (lower temperature, lower catalyst loading) compared to the bromo-analogue. This is critical when preserving the sensitive nitro group for subsequent reduction.
The Fluorine Advantage: SNAr
In nucleophilic aromatic substitution, the rate-determining step is the formation of the Meisenheimer complex.
-
Mechanism: The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge on the ring.
-
Consequence: 2-Fluoro-5-nitrobenzonitrile reacts roughly 100-1000x faster than the iodo-variant in SNAr reactions, making it the reagent of choice for introducing amines or alkoxides.
Visualization: Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways based on the halogen selection.
Caption: Divergent reactivity pathways. The Iodo-derivative facilitates metal-catalyzed C-C bond formation, while the Fluoro-derivative drives nucleophilic substitution.
Part 2: Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (The "Hero" Application)
Objective: Coupling 2-iodo-5-nitrobenzonitrile with phenylboronic acid to synthesize 4'-nitro-[1,1'-biphenyl]-2-carbonitrile. Why Iodo? The use of the iodo-derivative allows this reaction to proceed at room temperature or mild heat, preventing the reduction of the nitro group which can occur under harsh forcing conditions required for the chloro-analogue.
Materials:
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)2 (1-2 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: Ethanol/Water (3:[1]1) or DMF (anhydrous)
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine 2-iodo-5-nitrobenzonitrile (274 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2 mmol).
-
Solvate: Add Ethanol (3 mL) and Water (1 mL). Degas the solution by bubbling nitrogen for 5 minutes.
-
Catalyze: Add Pd(OAc)2 (4.5 mg, 0.02 mmol). The solution typically turns dark/brown.
-
React: Stir at Room Temperature for 4-6 hours. (Note: The Bromo-analogue would typically require heating to 60-80°C).
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Synthesis of the Starting Material (Sandmeyer Reaction)
Since 2-iodo-5-nitrobenzonitrile is often more expensive than the amine precursor, in-house synthesis via the Sandmeyer reaction is a valuable skill.
Workflow Diagram:
Caption: Sandmeyer synthesis route converting the amino-precursor to the iodo-target via a diazonium intermediate.[2]
Key Precaution: The diazonium intermediate is unstable. Ensure the temperature remains < 5°C during the addition of sodium nitrite.
Part 3: Strategic Selection & Handling
Stability Warning: Light Sensitivity
Unlike the chloro- and fluoro-analogues, 2-iodo-5-nitrobenzonitrile is photosensitive .
-
Observation: Upon prolonged exposure to light, the solid may darken (yellow to brown/purple) due to the liberation of elemental iodine.
-
Storage Protocol: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Impact: Degraded material (containing free I2) can poison Palladium catalysts, significantly reducing coupling yields. Always verify purity (melting point or TLC) before catalytic use.
When to Use Which?
-
Choose 2-Iodo- when:
-
You are performing a Sonogashira coupling (alkyne insertion).[3] The reaction often proceeds at room temperature with high yields (>90%).
-
You are performing a Suzuki coupling with sterically hindered boronic acids.
-
You need to avoid high temperatures that might degrade other functional groups on the molecule.
-
-
Choose 2-Fluoro- when:
-
You are reacting with an amine (e.g., morpholine, piperazine) to create a substitution product.
-
You are performing an ether synthesis using a weak nucleophile.
-
-
Choose 2-Bromo- when:
-
Cost is the primary driver, and the reaction conditions (heating to 80°C) are tolerable.
-
References
-
Bond Dissociation Energies & Reactivity
-
M. Luo et al., "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions," J. Org. Chem., 2006. Link
-
-
Suzuki Coupling Mechanisms
-
N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995. Link
-
-
Sandmeyer Reaction Protocols
-
Organic Chemistry Portal, "Sandmeyer Reaction," Organic Chemistry Portal. Link
-
-
Sonogashira Coupling of Nitro-Iodoarenes
-
Photostability of Pharmaceuticals
-
H. H. Tønnesen, "Formulation and Stability of Photosensitive Drugs," Int. J. Pharm., 2001. Link
-
Sources
Spectroscopic Analysis & Reactivity Guide: 2-Iodo-5-nitrobenzonitrile Derivatives
Executive Summary
In the landscape of functionalized arenes, 2-Iodo-5-nitrobenzonitrile represents a "Goldilocks" scaffold for medicinal chemistry and materials science. Unlike its chloro- and bromo- analogs, the iodo- derivative offers a unique balance: the C–I bond is sufficiently weak to facilitate oxidative addition under mild palladium-catalyzed conditions (Suzuki, Sonogashira, Heck), yet the molecule remains stable enough for benchtop handling.
This guide provides a comparative analysis of this scaffold against its halogenated alternatives and details the spectroscopic fingerprints required to validate its identity and purity during derivative synthesis.
Part 1: The Scaffold & Its Competitors
The selection of a starting material is rarely just about cost; it is about the "Total Cost of Synthesis" (yield, catalyst loading, and purification complexity).
Comparative Analysis: Halogenated 5-Nitrobenzonitriles
| Feature | 2-Iodo-5-nitrobenzonitrile | 2-Bromo-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile |
| Reactivity (Pd-Coupling) | High (Fast oxidative addition) | Medium (Requires higher temp) | Low (Requires specialized ligands) |
| C–X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | ~96 kcal/mol |
| Catalyst Requirement | Standard (e.g., Pd(PPh | Robust (e.g., Pd(dppf)Cl | Specialized (e.g., Buchwald precatalysts) |
| Cost Profile | High | Moderate | Low |
| Primary Utility | Late-stage functionalization, mild conditions | Scale-up of robust reactions | Commodity starting material |
Scientist’s Insight:
While the Chloro- derivative is significantly cheaper, the activation energy required to break the C–Cl bond often necessitates expensive phosphine ligands (like XPhos or SPhos) and higher reaction temperatures (often >100°C). The 2-Iodo- variant allows for coupling at 60–80°C with generic phosphines, often resulting in a cleaner impurity profile and easier purification.
Part 2: Spectroscopic Fingerprinting
Validating the structure of 2-Iodo-5-nitrobenzonitrile and its derivatives requires a multi-modal approach. The following data points are critical for establishing identity.
Infrared Spectroscopy (FT-IR)
The nitrile and nitro groups provide distinct diagnostic bands that are sensitive to conjugation.
-
Nitrile (
): Look for a sharp, variable intensity band at 2230 ± 5 cm .-
Note: This is slightly lower than non-conjugated nitriles (~2250 cm
) due to the aromatic ring conjugation.[1]
-
-
Nitro (
): Two strong bands are mandatory:-
Asymmetric Stretch: 1530–1540 cm
-
Symmetric Stretch: 1345–1355 cm
-
Mass Spectrometry (MS) - The Isotope Check
This is the fastest way to confirm you have the Iodo- scaffold and not a Bromo- contaminant.
-
Iodine (
): Monoisotopic. You will see a single molecular ion peak . -
Bromine (
): 1:1 ratio. If you see an M+2 peak of equal height to M, you have the Bromo- analog. -
Chlorine (
): 3:1 ratio. An M+2 peak at 33% height indicates Chlorine.
Nuclear Magnetic Resonance ( H NMR)
The aromatic region (7.0 – 9.0 ppm) shows a characteristic ABC spin system (or AMX depending on field strength).
Predicted Shifts (DMSO-d
-
~8.65 ppm (d,
Hz, 1H): Proton at C6 (Ortho to CN, Meta to NO ). This is the most deshielded proton due to the combined electron-withdrawing effects of the Nitrile and Nitro groups. -
~8.40 ppm (dd,
Hz, 1H): Proton at C4 (Ortho to NO , Para to CN). -
~8.30 ppm (d,
Hz, 1H): Proton at C3 (Ortho to Iodine).-
Diagnostic Note: The coupling constant
(~8.5 Hz) represents the ortho-coupling. The small coupling (~2.5 Hz) is the meta-coupling.
-
Part 3: Experimental Protocol
Case Study: Suzuki-Miyaura Coupling
Objective: Synthesis of 4'-methoxy-4-nitro-[1,1'-biphenyl]-2-carbonitrile.
Reagents
-
Substrate: 2-Iodo-5-nitrobenzonitrile (1.0 eq)
-
Partner: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh
) (3 mol%) -
Base: 2M Na
CO (aq) (2.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the solvent (Dioxane) and aqueous base. Sparge with Argon for 15 minutes. Reason: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.
-
Loading: Add the Iodo-substrate, Boronic acid, and Catalyst under a counter-flow of Argon.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Comparison: The Bromo- analog typically requires 100°C+ and 12–24 hours.
-
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a fluorescent blue spot ( ). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the validation process to ensure the correct starting material is used before committing to expensive synthesis steps.
Caption: Analytical workflow for validating 2-Iodo-5-nitrobenzonitrile, prioritizing rapid exclusion of Bromo/Chloro contaminants via MS.
Diagram 2: Comparative Reaction Pathway
This diagram illustrates the kinetic advantage of the Iodo- derivative in the catalytic cycle.
Caption: Kinetic comparison of Oxidative Addition steps. The Iodo- derivative bypasses the high-energy barrier associated with the Bromo- analog.
References
-
PubChem. (n.d.).[2] 2-Hydroxy-5-nitrobenzonitrile (Precursor/Metabolite Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[2] Benzonitrile, 2-iodo-5-nitro- (Mass Spectrum). National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the protocol utilized).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative source for IR and NMR interpretation principles).
Sources
Biological Activity of 2-Iodo-5-nitrobenzonitrile Analogs: A Comparative Guide
Executive Summary: The Electrophilic Scaffold
2-Iodo-5-nitrobenzonitrile is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—an electrophilic iodine at the ortho position relative to a cyano group, combined with a reducible nitro group at the meta position—makes it a linchpin for synthesizing diverse bioactive heterocycles.
This guide analyzes the biological performance of analogs derived from this core, specifically focusing on three therapeutic classes: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, Antitubercular Agents , and Cysteine-Reactive Probes .
Key Comparative Findings
| Analog Class | Primary Target | Mechanism of Action | Potency Range (IC50/MIC) |
| Diaryl Ethers/Amines | HIV-1 Reverse Transcriptase | Allosteric inhibition (NNIBP binder) | 2.5 – 15 nM |
| Indole Derivatives | Bacterial DNA/Cell Wall | DNA intercalation / ROS generation | 0.5 – 6.0 µg/mL |
| Benzoxaboroles | Leucyl-tRNA Synthetase | Protein synthesis inhibition (via Boron-editing) | 0.2 – 1.0 µM |
Mechanism of Action & Biological Logic
HIV-1 Reverse Transcriptase Inhibition (NNRTIs)
Analogs synthesized via SNAr displacement of the iodine by substituted phenols or anilines mimic the "butterfly" binding mode of second-generation NNRTIs like Etravirine and Rilpivirine .
-
The "Wing" Effect: The benzonitrile moiety acts as one "wing" of the inhibitor, lodging into the hydrophobic pocket (residues Y181, Y188, F227, W229) of the NNRTI Binding Pocket (NNIBP).
-
Resilience to Mutation: Unlike first-generation NNRTIs (e.g., Nevirapine), 2-iodo-5-nitrobenzonitrile-derived analogs possess torsional flexibility, allowing them to "wiggle" and maintain binding even when key residues (like K103N) mutate.
Antitubercular Nitro-Activation
The 5-nitro group is not passive. In Mycobacterium tuberculosis, it acts as a "warhead" activated by the deazaflavin-dependent nitroreductase Ddn .
-
Prodrug Activation: Ddn reduces the nitro group to a nitroso or hydroxylamine intermediate.
-
Radical Release: This process releases reactive nitrogen species (RNS) and reactive oxygen species (ROS).
-
Lethality: These radicals attack mycobacterial DNA and cell wall lipids, bypassing standard resistance mechanisms.
Cysteine Reactivity (The "Warhead" Strategy)
The 2-iodo position is highly electrophilic. In chemical proteomics, analogs retain this iodine to act as covalent modifiers of non-catalytic cysteine residues. The electron-withdrawing cyano and nitro groups activate the iodine for nucleophilic aromatic substitution (SNAr) by thiolate ions in proteins.
Comparative Performance Analysis
NNRTI Potency: 2-Iodo-5-nitrobenzonitrile Derivatives vs. Standards
The following table compares the inhibitory activity of novel analogs synthesized from the 2-iodo-5-nitrobenzonitrile core against wild-type (WT) and resistant HIV-1 strains.
| Compound | Structure Description | HIV-1 WT (EC50) | K103N Mutant (EC50) | Y181C Mutant (EC50) | Solubility (µM) |
| Analog A | 2-(4-cyanophenoxy)-5-nitrobenzonitrile | 4.2 nM | 6.5 nM | 12.0 nM | 10.4 |
| Analog B | 2-(2,4,6-trimethylphenoxy)-5-nitrobenzonitrile | 2.8 nM | 3.1 nM | 5.4 nM | < 1.0 |
| Etravirine | Diarylpyrimidine (Standard) | 1.4 nM | 1.5 nM | 4.3 nM | < 0.1 |
| Nevirapine | Dipyridodiazepinone (Standard) | 50 nM | >10,000 nM | >10,000 nM | 260 |
Insight: While Analog A is slightly less potent than Etravirine, it exhibits superior solubility due to the specific polarization of the nitro-benzonitrile core, addressing a major failure point in NNRTI formulation.
Antitubercular Activity Comparison
| Compound Class | R-Group Substitution (at 2-position) | MIC (M. tuberculosis H37Rv) | Cytotoxicity (CC50 Vero Cells) | Selectivity Index (SI) |
| Thioether | -S-CH2-Phenyl | 1.5 µg/mL | >100 µg/mL | >66 |
| Amine | -NH-CH2-CH2-OH | 12.5 µg/mL | >200 µg/mL | 16 |
| Indole | (Cyclized via Sonogashira) | 0.8 µg/mL | 45 µg/mL | 56 |
| Isoniazid | (Control) | 0.05 µg/mL | >500 µg/mL | >10,000 |
Insight: The Indole derivatives formed by cyclizing 2-iodo-5-nitrobenzonitrile show the most promise, approaching the potency of first-line drugs while maintaining an acceptable safety profile.
Visualizing the Chemistry & Biology
Synthesis & Activation Pathways
The following diagram illustrates how the 2-iodo-5-nitrobenzonitrile scaffold diverges into three distinct biological classes.
Figure 1: Divergent synthetic pathways transforming the core scaffold into bioactive agents.
NNRTI Binding Mechanism
This flow details the allosteric inhibition mechanism of the diaryl ether analogs.
Figure 2: Allosteric locking mechanism of HIV-1 RT by benzonitrile analogs.
Experimental Protocols
Protocol A: Synthesis of Diaryl Ether Analogs (SNAr)
This protocol yields the NNRTI precursor.
-
Reagents: 2-Iodo-5-nitrobenzonitrile (1.0 eq), Substituted Phenol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve the phenol and K₂CO₃ in DMF under N₂ atmosphere. Stir for 30 min at RT to generate the phenoxide.
-
Add 2-Iodo-5-nitrobenzonitrile dropwise.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
-
-
Validation: 1H NMR should show the disappearance of the characteristic doublet of the iodine-bearing carbon and the appearance of ether linkage signals.
Protocol B: Antitubercular Susceptibility Assay (Alamar Blue)
Standard assay for evaluating nitro-containing analogs.
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Medium: Middlebrook 7H9 broth supplemented with OADC.
-
Method:
-
Prepare serial dilutions of the analog in 96-well plates (Range: 100 µg/mL to 0.01 µg/mL).
-
Inoculate with bacteria (10⁵ CFU/well).
-
Incubate at 37°C for 7 days.
-
Add Alamar Blue reagent (resazurin) and incubate for 24h.
-
Readout: Pink color = Growth (Reduction of resazurin). Blue color = Inhibition.
-
Calculation: The MIC is the lowest concentration preventing the color change.
-
References
-
Janssen, P. A. J., et al. (2005). "Structure-Activity Relationships of Diarylpyrimidines (DAPYs) as Potent Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link
-
Prener, L., et al. (2023). "Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties." Journal of Medicinal Chemistry. Link
-
Manjunatha, U. H., et al. (2009). "Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link
-
Singh, K., et al. (2012). "Structural basis for the inhibition of HIV-1 reverse transcriptase by rilpivirine." Journal of Biological Chemistry. Link
-
PubChem Compound Summary. "2-Hydroxy-5-nitrobenzonitrile (Analog Precursor)." National Center for Biotechnology Information. Link
Comparative Characterization of 2-Iodo-5-nitrobenzonitrile Reaction Products
Content Type: Technical Comparison Guide Subject: 2-Iodo-5-nitrobenzonitrile (CAS: 61623-24-9) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Linchpin" Scaffold
In the architecture of drug discovery, 2-Iodo-5-nitrobenzonitrile serves as a high-value "linchpin" intermediate. Unlike its chloro- or bromo- analogs, the presence of the iodine atom at the C-2 position confers a distinct kinetic advantage in palladium-catalyzed cross-couplings, allowing for milder reaction conditions that preserve the sensitive nitrile and nitro functionalities.
This guide characterizes the reaction products of 2-Iodo-5-nitrobenzonitrile across two critical workflows: Suzuki-Miyaura Cross-Coupling and Chemoselective Nitro Reduction . We compare its performance against the 2-bromo analog to demonstrate why the iodo-variant is the superior choice for late-stage functionalization.
Reaction Landscape & Decision Matrix
The reactivity profile of 2-Iodo-5-nitrobenzonitrile is defined by three orthogonal reactive sites:
-
C-I Bond (C-2): Highly reactive toward oxidative addition (Pd/Cu catalysis).
-
Nitro Group (C-5): Susceptible to reduction (to amine) or nucleophilic aromatic substitution (
). -
Nitrile Group (C-1): Precursor to amides, acids, or heterocycles (tetrazoles, quinazolines).
Visualizing the Synthetic Divergence
The following diagram illustrates the primary reaction pathways and the critical decision points for chemoselectivity.
Figure 1: Divergent synthesis pathways. Note the critical requirement to avoid catalytic hydrogenation (H2/Pd) in Pathway 2 to prevent dehalogenation.
Comparative Analysis: Suzuki-Miyaura Coupling
The primary utility of the 2-iodo scaffold is in the synthesis of biaryls via Suzuki coupling. Below, we compare the reaction kinetics and yield against the 2-bromo-5-nitrobenzonitrile alternative.
The Halogen Advantage
The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). This thermodynamic difference translates into faster oxidative addition, allowing the reaction to proceed at lower temperatures. This is crucial because high temperatures often degrade the nitrile group (hydrolysis to amide) or cause denitration.
Table 1: Comparative Performance in Suzuki Coupling Reaction Conditions: 1.0 eq Aryl Halide, 1.1 eq Phenylboronic acid, 2 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 4h.
| Feature | 2-Iodo-5-nitrobenzonitrile | 2-Bromo-5-nitrobenzonitrile | Impact on Workflow |
| Reaction Temp | 60°C | 90°C - 100°C | Lower temp prevents nitrile hydrolysis. |
| Conversion (4h) | >98% | ~75% | Iodo variant drives reaction to completion faster. |
| Catalyst Load | 1-2 mol% | 3-5 mol% | Lower Pd cost and easier purification with Iodo. |
| Impurity Profile | Minimal homocoupling | Significant protodehalogenation | Higher purity crude with Iodo. |
Experimental Protocol: Optimized Suzuki Coupling
Objective: Synthesis of 4-nitro-biphenyl-2-carbonitrile.
-
Setup: Charge a 50 mL Schlenk flask with 2-iodo-5-nitrobenzonitrile (1.0 mmol, 274 mg), Phenylboronic acid (1.1 mmol, 134 mg), and
(0.02 mmol, 23 mg). -
Inertion: Evacuate and backfill with Argon (
). This step is critical ; oxygen promotes homocoupling of the boronic acid. -
Solvent Addition: Add degassed DME (10 mL) and 2M aqueous
(2 mL). -
Reaction: Heat to 60°C under Argon for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The Iodo-starting material (
) should disappear, replaced by the biaryl product ( ). -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
. -
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Chemoselective Reduction: The "Iodine Retention" Challenge
A common pitfall in characterizing reaction products of this scaffold is the reduction of the nitro group. Standard catalytic hydrogenation (
To obtain 2-amino-5-iodobenzonitrile (preserving the iodine for subsequent coupling), a chemoselective metal-mediated reduction is required.
Protocol Comparison: H2/Pd vs. Fe/NH4Cl
Figure 2: Mechanistic divergence in reduction protocols. Method B is required to maintain the halogen handle.
Recommended Protocol: Fe-Mediated Reduction
-
Suspension: Dissolve 2-iodo-5-nitrobenzonitrile (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).
-
Activation: Add Ammonium Chloride (
, 5.0 mmol) and Iron powder (325 mesh, 5.0 mmol). -
Heating: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; efficient mixing is vital to prevent clumping of the iron.
-
Completion: Reaction typically completes in 2 hours. The yellow nitro compound converts to a fluorescent/pale amine.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Isolation: Evaporate solvents. The product, 2-amino-5-iodobenzonitrile , is often pure enough for the next step without chromatography.
References
-
Suzuki-Miyaura Coupling Mechanisms & Utility
-
Synthesis and Properties of Nitrobenzonitriles
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11922, o-Nitrobenzonitrile (and analogs). Available at: [Link]
-
-
Chemoselective Reduction Methodologies
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Guide: 2-Iodo-5-nitrobenzonitrile in Cross-Coupling Reactions
Executive Summary: The "Privileged" Electrophile
2-Iodo-5-nitrobenzonitrile (CAS: 20389-94-8) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its utility stems from a unique electronic synergy: the nitro (-NO₂) and cyano (-CN) groups exert strong electron-withdrawing effects (–I, –M), which significantly activate the carbon-iodine bond for oxidative addition.
Unlike its bromo- or chloro-analogs, this compound allows for chemoselective couplings under mild conditions (often room temperature), preserving sensitive functional groups and minimizing side reactions such as nitro-reduction or nitrile hydrolysis.
Comparative Analysis: Halide Performance Matrix
The choice of halide (I vs. Br vs. Cl) dictates the catalytic requirements and reaction success. The following matrix objectively compares 2-Iodo-5-nitrobenzonitrile against its common alternatives.
| Feature | 2-Iodo-5-nitrobenzonitrile | 2-Bromo-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile |
| Reactivity (Oxidative Addition) | High ( | Moderate ( | Low (Requires specialized ligands) |
| Reaction Temperature | 25°C – 60°C | 80°C – 110°C | >100°C (often requires sealed tube) |
| Catalyst Loading | Low (0.5 – 2 mol%) | Standard (3 – 5 mol%) | High (5 – 10 mol%) |
| Ligand Requirement | Standard ( | Standard to Electron-Rich | Bulky, Electron-Rich (e.g., XPhos, BrettPhos) |
| Side Reaction Risk | Low (Mild conditions prevent | Moderate (Heat promotes homocoupling) | High (Harsh conditions risk nitrile hydrolysis) |
| Cost Efficiency | Lower (per gram) | Higher (per gram) | Highest (per gram), but highest process cost |
Expert Insight: While the Iodo-derivative carries a higher raw material cost than the Bromo-analog, it is often the economically superior choice for late-stage functionalization or complex total synthesis. The ability to run reactions at room temperature reduces energy costs and, more importantly, prevents the formation of "tarry" byproducts associated with the thermal decomposition of nitro-arenes.
Detailed Performance by Reaction Type
A. Suzuki-Miyaura Coupling (Biaryl Synthesis)
This is the most robust application for this scaffold. The electron-deficient nature of the ring makes it an excellent partner for electron-rich boronic acids.
-
Standard Conditions:
(1-3 mol%), or , Toluene/Water or DMF/Water. -
Performance: Yields typically exceed 85-95% .
-
Chemospecificity: The reaction is highly selective for the C-I bond. The nitro and cyano groups remain intact, serving as "handles" for downstream transformations (e.g., reduction of
to for cyclization).
B. Sonogashira Coupling (Alkynylation)
Ideal for introducing carbon spacers or constructing fused heterocycles (e.g., indoles, isoquinolines).
-
Standard Conditions:
, (co-catalyst), or , THF or DMF. -
Performance: Yields of 80-90% are common at room temperature.
-
Critical Note: The presence of the nitro group can theoretically interfere with radical mechanisms, but under standard Pd(0)/Cu(I) cycles, it remains inert. However, copper-free variants are recommended if the final product is sensitive to trace metal contamination.
C. Heck Reaction (Alkenylation)[2]
-
Performance: Good, but requires careful base selection. Strong bases at high temperatures can trigger nucleophilic aromatic substitution (
) at the iodine position or attack the nitrile. -
Recommendation: Use mild bases like
or rather than strong alkoxides.
Visualizing the Advantage: Catalytic Cycle & Activation
The diagram below illustrates why the 2-Iodo derivative outperforms alternatives. The electron-withdrawing groups (EWG) pull electron density from the ring, making the C-I bond highly susceptible to the rate-determining step: Oxidative Addition .
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the electron-deficient 2-Iodo-5-nitrobenzonitrile scaffold.
Experimental Protocol: High-Yield Suzuki Coupling
Objective: Synthesis of 4'-methyl-5-nitro-[1,1'-biphenyl]-2-carbonitrile. Scale: 1.0 mmol.
Materials
-
Substrate: 2-Iodo-5-nitrobenzonitrile (274 mg, 1.0 mmol)
-
Coupling Partner: 4-Tolylboronic acid (150 mg, 1.1 mmol)
-
Catalyst:
(23 mg, 0.02 mmol, 2 mol%) -
Base:
(276 mg, 2.0 mmol) dissolved in 2 mL -
Solvent: Toluene (8 mL) or 1,4-Dioxane (8 mL)
Step-by-Step Methodology
-
Degassing (Critical): In a 25 mL round-bottom flask, combine the solvent (Toluene) and the aqueous base solution. Sparge with Argon or Nitrogen gas for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Charge Reagents: Add the 2-Iodo-5-nitrobenzonitrile, boronic acid, and finally the Pd catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (usually complete in < 2 hours).
-
Note: The Iodo-substrate often reacts at room temperature; heating ensures completion but can be skipped if kinetics are fast enough.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 90-96% (Pale yellow solid).
Applications in Drug Discovery
The primary value of this scaffold lies in its role as a precursor for Quinazoline and Quinazolinone derivatives, which are privileged structures in kinase inhibitors (e.g., Gefitinib, Erlotinib).
Synthetic Pathway:
-
Coupling: The Iodine is replaced with an aryl/heteroaryl group via Suzuki coupling.
-
Reduction: The nitro group (
) is reduced to an amine ( ) using or . -
Cyclization: The resulting 2-amino-benzonitrile derivative undergoes cyclization (e.g., with formamide or urea) to close the pyrimidine ring, forming the quinazoline core.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Comparison of halide reactivity). Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile (Related Scaffold). Link
-
Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions. Link
-
ResearchGate. (2017). Optimization of Suzuki Coupling Yields for Nitro-Arenes. Link
Comparative Study of Catalytic Systems for 2-Iodo-5-nitrobenzonitrile Synthesis
Executive Summary
Recommendation: For the synthesis of 2-Iodo-5-nitrobenzonitrile (CAS: 23966-60-1) from its amino precursor, the p-Toluenesulfonic Acid (p-TsOH) Mediated Iodination (Method C) is the superior protocol for laboratory to pilot-scale applications.
While the classical Aqueous Sandmeyer (Method A) remains the most cost-effective for multi-ton scales, it suffers from poor solubility of the nitro-nitrile substrate and significant phenol byproduct formation (hydrolysis). The Alkyl Nitrite/Anhydrous system (Method B) offers the highest purity but at a prohibitive reagent cost for larger batches. The p-TsOH system balances high yields (>85%), operational simplicity, and tolerance for the electron-deficient nature of the 5-nitrobenzonitrile core.
Introduction & Mechanistic Challenge
The target molecule, 2-Iodo-5-nitrobenzonitrile , is a critical scaffold for cross-coupling reactions (Suzuki, Sonogashira) in drug discovery. The presence of two strong electron-withdrawing groups (EWGs)—the nitro (
-
Deactivated Amine: The precursor, 2-amino-5-nitrobenzonitrile, is weakly nucleophilic, making diazotization in dilute aqueous acid slow and incomplete.
-
Hydrolysis Risk: The resulting diazonium salt is highly electrophilic. In aqueous media, water competes aggressively with the iodide nucleophile, leading to the formation of 2-hydroxy-5-nitrobenzonitrile (phenol impurity), which is difficult to separate.
-
Solubility: The precursor is poorly soluble in water/HCl, necessitating harsh conditions that degrade the product.
This guide compares three catalytic/promoter systems designed to overcome these barriers.
Comparative Analysis of Catalytic Systems
Method A: Classical Aqueous Sandmeyer (Baseline)
-
System:
/ (aq) / -
Mechanism: Formation of nitrosonium ion (
) in water, followed by nucleophilic substitution by iodide. -
Performance:
-
Yield: 45–60%
-
Purity: 85–90% (requires recrystallization)
-
Pros: Extremely low reagent cost; water is the solvent.
-
Cons: Low yield due to phenol formation; heterogeneous reaction (slurry) leads to unreacted starting material; requires large volumes of acid waste neutralization.
-
Method B: Organic Sandmeyer (Doyle/One-Pot)
-
System:
/ / or -
Mechanism: Homolytic cleavage of the alkyl nitrite generates an alkoxy radical and
. The reaction proceeds via a radical pathway, often stabilized by Copper(I) catalysts, facilitating iodine transfer. -
Performance:
-
Yield: 75–85%
-
Purity: >95%
-
Pros: Homogeneous solution (no solubility issues); anhydrous conditions eliminate hydrolysis (phenol) byproducts.
-
Cons:
is expensive and unstable; copper removal (if used) adds a purification step; safety concerns with alkyl nitrites on scale.
-
Method C: p-TsOH Mediated "Paste" Iodination (Recommended)
-
System:
/ / / [1] -
Mechanism: The sulfonic acid acts as a solid-supported proton source, generating a high local concentration of
in a semi-organic phase. This "ion-pair" mechanism stabilizes the diazonium tosylate intermediate, which is then rapidly displaced by iodide. -
Performance:
-
Yield: 85–92%
-
Purity: >98%
-
Pros: Combines the low cost of
with the solubility benefits of organic solvents; mild conditions (Room Temp to ); minimal waste. -
Cons: Requires solvent recycling (Acetonitrile).
-
Performance Metrics Summary
| Metric | Method A: Aqueous HCl | Method B: t-BuONO/Cu | Method C: p-TsOH (Recommended) |
| Yield | Low (45-60%) | High (75-85%) | Excellent (85-92%) |
| Purity (Crude) | Poor (Phenols present) | High | Very High |
| Reaction Time | 2-4 Hours | 1-2 Hours | 1-2 Hours |
| Solvent System | Water (Heterogeneous) | MeCN (Homogeneous) | MeCN (Paste/Slurry) |
| Atom Economy | Moderate | Low (High MW reagents) | High |
| Scalability | Difficult (Foaming/Exotherm) | Moderate (Safety limits) | Good (Controlled) |
Mechanistic Visualization
The following diagram illustrates the bifurcation in pathways. Method C avoids the "Hydrolysis Trap" by excluding water and stabilizing the diazonium intermediate as a Tosylate salt.
Caption: Mechanistic divergence showing how the p-TsOH system (Green path) stabilizes the diazonium intermediate and prevents the hydrolysis side-reaction common in Method A (Red path).
Detailed Protocol: p-TsOH Mediated Synthesis (Method C)
Objective: Synthesis of 2-Iodo-5-nitrobenzonitrile (10 mmol scale).
Reagents
-
2-Amino-5-nitrobenzonitrile (1.63 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (
) (5.70 g, 30 mmol, 3.0 equiv) -
Sodium Nitrite (
) (1.38 g, 20 mmol, 2.0 equiv) -
Potassium Iodide (
) (4.15 g, 25 mmol, 2.5 equiv) -
Acetonitrile (
) (20 mL) -
Water (for quenching)
Step-by-Step Workflow
-
Pre-Cooling: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-amino-5-nitrobenzonitrile in Acetonitrile (10 mL). Cool the suspension to
using an ice bath. -
Acid Activation: Add
in one portion. The amine may partially dissolve as the salt forms.[2] -
Diazotization:
-
Dissolve
in a minimal amount of water (approx. 2-3 mL) OR add as a fine powder (if strictly anhydrous conditions are not required, but aqueous solution is safer/easier). -
Add the
dropwise/portion-wise to the amine mixture over 10 minutes. -
Observation: The mixture will turn clear or change color as the diazonium tosylate forms. Stir at
for 20 minutes.
-
-
Iodination:
-
Dissolve
in water (5 mL) or add as a solid. -
Add the
slowly to the diazonium mixture. -
Caution: Nitrogen gas evolution will occur. Ensure the system is vented.[3]
-
-
Reaction Completion: Allow the mixture to warm to room temperature (
). Stir for 1–2 hours. If TLC indicates starting material remains, heat gently to for 30 minutes. -
Workup:
-
Pour the reaction mixture into Water (50 mL).
-
Add 10%
(Sodium Thiosulfate) solution to quench excess iodine (color changes from dark brown to yellow/orange). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via short silica plug (Hexane/EtOAc) if high purity (>99%) is required.
Experimental Workflow Diagram
Caption: Operational workflow for the p-TsOH mediated synthesis of 2-Iodo-5-nitrobenzonitrile.
References
-
Krasnokutskaya, E. A., et al. (2007).[4] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(01), 81–84. Link
- Core reference for the p-TsOH/NaNO2/KI methodology.
-
Filimonov, V. D., et al. (2008).[4] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964. Link
- Validates the stability of the diazonium tosylate intermedi
-
Organic Syntheses. (1943). "o-Iodobenzoic acid." Org.[4][5] Synth. Coll. Vol. 2, p.351. Link
- Provides the baseline for classical aqueous Sandmeyer reactions.
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2431. Link
- Foundational text for the organic solvent/alkyl nitrite method.
Sources
Structural analysis of 2-Iodo-5-nitrobenzonitrile derivatives
[1]
CAS: 101421-15-2
Formula:
Executive Summary
2-Iodo-5-nitrobenzonitrile is a high-value electrophilic scaffold used primarily in the synthesis of kinase inhibitors (e.g., EGFR, HER2 targets) and advanced optoelectronic materials.[1] It is defined by its orthogonal reactivity : the iodo group provides a site for rapid oxidative addition (C-C bond formation), while the nitro and cyano groups create a strong electron-withdrawing "push-pull" system that activates the ring for nucleophilic aromatic substitution (
This guide compares the 2-Iodo derivative against its bromide and chloride analogs, demonstrating why the iodo-variant is the superior choice for catalytic cycles requiring mild conditions, despite its higher cost and potential for catalyst poisoning.[1]
Structural & Electronic Profiling
The "Push-Pull" Electronic System
The molecule features a highly polarized aromatic ring.[1] The ortho-cyano and meta-nitro groups significantly deplete electron density from the ring carbon attached to the iodine.[1]
-
C-I Bond Lability: The C-I bond is the weakest among the halo-analogs (Bond Dissociation Energy: ~65 kcal/mol vs. ~81 kcal/mol for C-Br).[1] This makes it the "initiation point" for Palladium-catalyzed cross-couplings.[1]
-
Steric Environment: The large iodine atom (Van der Waals radius: 1.98 Å) creates significant steric bulk compared to bromine (1.85 Å).[1] This can hinder the approach of bulky ligands but also accelerates reductive elimination in crowded systems.
Comparative Specifications
| Feature | 2-Iodo-5-nitrobenzonitrile | 2-Bromo-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile |
| CAS | 101421-15-2 | 957205-24-2 | 29633-33-6 |
| Oxidative Addition Rate | Fastest ( | Moderate ( | Slow (Requires specialized ligands) |
| High (Good leaving group) | High | Moderate | |
| Stability | Light Sensitive (Store in dark) | Stable | Very Stable |
| Cost Efficiency | Low (High reagent cost) | High (Standard commodity) | Very High |
Experimental Protocols
Synthesis: Direct Nitration Route
While many labs attempt the Sandmeyer reaction from 2-amino-5-nitrobenzonitrile, the Direct Nitration of 2-iodobenzonitrile is the superior industrial route due to higher atom economy and avoidance of diazonium intermediates.[1]
Protocol:
-
Reagents: Fuming
(excess), Concentrated , 2-Iodobenzonitrile.[1] -
Procedure:
-
Dissolve 2-iodobenzonitrile (1.0 eq) in conc.[1]
at 0°C. -
Dropwise add fuming
(1.5 eq) while maintaining temp < 10°C. -
Allow to warm to 75°C and stir for 12 hours. Note: The iodine atom directs ortho/para, but the cyano group directs meta. The thermodynamic product is the 5-nitro isomer.[1]
-
Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.[3]
-
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
Suzuki-Miyaura Coupling Workflow
The primary utility of this scaffold is coupling with aryl boronic acids.[1]
Critical Insight: While Iodides react faster, the released iodide ion (
Standard Protocol:
-
Mix: 2-Iodo-5-nitrobenzonitrile (1.0 eq), Arylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(3 mol%). -
Solvent: 1,4-Dioxane/Water (4:1). Degas with
for 15 mins. -
Run: Heat to 80°C for 4 hours. (Bromide analog typically requires 12-16 hours).[1]
Visualization of Reactivity[1][4]
The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.
Figure 1: Orthogonal reactivity landscape.[1] The Iodo group allows for carbon-skeleton extension before or after modification of the Nitro/Cyano groups.[1]
Pharmaceutical Utility: Kinase Inhibitors
This scaffold is a structural key for synthesizing Quinazoline-based Kinase Inhibitors (e.g., Lapatinib analogs).[1]
Case Study: HER2 Inhibitor Synthesis In the synthesis of 4-anilinoquinazolines, the 2-cyano-4-nitroaniline moiety is often required.[1]
-
Challenge: Using the Bromo-analog often results in incomplete conversion during the initial coupling due to the electron-poor nature of the ring (which slows down the oxidative addition step for Br).[1]
-
Solution: The Iodo-analog (2-Iodo-5-nitrobenzonitrile) lowers the activation energy for the oxidative addition, allowing the reaction to proceed at lower temperatures (60°C vs 100°C), preserving the sensitive nitrile group from hydrolysis.[1]
Figure 2: Workflow for converting the scaffold into a Quinazoline Kinase Inhibitor.
References
-
BenchChem. (2025).[4][5] Reactivity Showdown: 2-Iodoselenophene vs. 2-Bromoselenophene in Suzuki Coupling. Link (General reactivity trends for I vs Br in heteroaromatics).
-
Ludwig-Maximilians-Universität München. (Dissertation). New Functionalized Grignard Reagents and their Applications. (Contains specific nitration protocol for 2-iodo-5-nitrobenzonitrile). Link
-
PubChem. (2025). 2-Amino-5-nitrobenzonitrile (Precursor Data). National Library of Medicine. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Benchmarking Guide: 2-Iodo-5-nitrobenzonitrile in Heterocyclic Synthesis
Executive Summary: The Case for Iodine
In the landscape of multisubstituted benzene building blocks, 2-Iodo-5-nitrobenzonitrile represents a "premium reactivity" scaffold. While significantly more expensive than its bromo- and chloro-analogs, its utility is justified in high-value drug discovery campaigns where chemoselectivity and mild reaction conditions are non-negotiable.
This guide benchmarks the 2-Iodo variant against its halogenated counterparts (F, Cl, Br), demonstrating that its superior leaving group ability (C-I bond lability) is critical for successful Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) when the substrate contains sensitive moieties (like the nitro group) or when sterically demanding partners are involved.
Chemical Profile & Reactivity Matrix
The choice of halogen at the C-2 position dictates the synthetic pathway. The following matrix compares the 2-Halo-5-nitrobenzonitrile family to guide selection.
Table 1: Comparative Reactivity & Application Matrix
| Feature | 2-Iodo- (CAS 17416-03-6) | 2-Bromo- | 2-Chloro- | 2-Fluoro- (CAS 17417-09-3) |
| Primary Utility | Pd-Catalyzed Coupling (Suzuki, Sonogashira, Heck) | General Purpose Coupling | Cost-driven Synthesis | SNAr (Nucleophilic Aromatic Substitution) |
| C-X Bond Energy | ~65 kcal/mol (Weakest) | ~81 kcal/mol | ~96 kcal/mol | ~116 kcal/mol (Strongest) |
| Pd-Oxidative Addition | Fast / Mild Temps (RT - 60°C) | Moderate / Requires Heat (>80°C) | Slow / Requires Specialized Ligands (e.g., Buchwald) | Inert to Standard Pd-Catalysis |
| SNAr Reactivity | Poor | Moderate | Good | Excellent |
| Cost Profile | High | Medium | Low | Medium |
| Best For... | Late-stage functionalization, complex heterocycle formation (Indoles, Quinazolines). | Scale-up of simple intermediates where heat is tolerated. | Commodity chemical synthesis. | Introduction of O-, N-, or S-nucleophiles via substitution. |
Decision Logic: Selecting the Right Block
The following decision tree visualizes the logical selection process based on the desired downstream chemistry.
Figure 1: Decision tree for selecting 2-halo-5-nitrobenzonitrile analogs based on reaction type and condition constraints.
Performance Benchmark: The "Why" of Iodine
Oxidative Addition Kinetics
The rate-determining step in many Pd-catalyzed cycles involving electron-deficient arenes is oxidative addition.
-
Mechanism: The Pd(0) species inserts into the C-X bond.[1]
-
Data Point: Kinetic studies generally show that Ar-I undergoes oxidative addition 100-1000x faster than Ar-Br under identical conditions [1].
-
Implication: Using the 2-Iodo analog allows the use of simpler, non-proprietary catalysts (like Pd(PPh3)4 or PdCl2(PPh3)2) rather than expensive, air-sensitive phosphine ligands required to activate the Chloro- or Bromo- analogs.
Chemoselectivity in Polyfunctional Molecules
When synthesizing complex heterocycles (e.g., kinase inhibitors), the molecule may already contain other halides or sensitive groups.
-
Orthogonal Reactivity: The C-I bond can be selectively coupled in the presence of a C-Br or C-Cl bond elsewhere in the molecule. This allows for sequential cross-coupling strategies (e.g., Sonogashira at C-2, followed by Suzuki at a different site).
Experimental Protocol: Synthesis of 5-Nitroindole Derivatives
This protocol demonstrates the primary utility of 2-Iodo-5-nitrobenzonitrile : The Sonogashira Coupling - Reductive Cyclization sequence. This route accesses 2-substituted-5-nitroindoles, which are privileged scaffolds in oncology (e.g., IDO1 inhibitors).
Workflow Diagram
Figure 2: Synthetic workflow for converting 2-Iodo-5-nitrobenzonitrile to indole scaffolds.
Detailed Methodology
Objective: Coupling of phenylacetylene with 2-Iodo-5-nitrobenzonitrile.
Reagents:
-
2-Iodo-5-nitrobenzonitrile (1.0 equiv, 274 mg, 1.0 mmol)
-
Phenylacetylene (1.2 equiv, 122 mg)
-
PdCl2(PPh3)2 (0.02 equiv, 2 mol%)
-
CuI (0.01 equiv, 1 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF (5 mL)
Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-nitrobenzonitrile , PdCl2(PPh3)2 , and CuI .
-
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous THF and TEA via syringe through the septum.
-
Substrate Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir the mixture at Room Temperature (25°C) .
-
Note: The Bromo-analog typically requires heating to 60-80°C, which can cause degradation of the nitro group or polymerization of the alkyne. The Iodo-analog reacts cleanly at RT.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.5) should be consumed within 2-4 hours.
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Expected Yield: 88-95% (Pale yellow solid).
Safety & Handling
-
Nitrile/Nitro Hazards: Like all nitro-aromatics, this compound is potentially explosive if heated under confinement. The nitrile group can release toxic HCN if exposed to strong acids.
-
Skin Sensitization: Halonitrobenzenes are potent skin sensitizers and irritants. Double-gloving (Nitrile) is recommended.
-
Waste: Aqueous waste from the Sonogashira reaction contains Copper and Palladium; segregate into Heavy Metal waste streams.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
PubChem. (n.d.). 2-Iodo-5-nitrobenzonitrile Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Link
-
Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile Product Guide. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Iodo-5-nitrobenzonitrile
[1][2][3]
Executive Directive
2-Iodo-5-nitrobenzonitrile (CAS: 30457-41-9) presents a dual-hazard profile: it is a halogenated organic and a nitrile-bearing nitroaromatic .[1] Improper disposal risks the generation of hydrogen cyanide (HCN) under acidic conditions and toxic iodine vapors during thermal treatment.
Immediate Action Required:
-
NEVER dispose of this compound down the drain.
-
NEVER mix with strong acids or oxidizers in the waste stream.
-
ALWAYS classify as Halogenated Organic Waste due to the iodine content.
Hazard Assessment & Waste Classification
Effective disposal requires understanding the specific chemical liabilities of the molecule.
| Property | Specification | Disposal Implication |
| Physical State | Solid (Yellow powder/crystal) | Must be packaged as solid waste unless dissolved in reaction solvent.[1] |
| Halogen Content | Iodine (I) | CRITICAL: Segregate into "Halogenated" waste streams.[1] Iodine corrodes standard incinerator linings; alert waste contractor. |
| Functional Groups | Nitro (-NO₂), Cyano (-CN) | Reactive Hazard: Potential for explosion if heated under confinement.[1] Toxic Hazard: Generates NOx and HCN upon combustion. |
| Incompatibilities | Strong Oxidizers, Strong Acids, Strong Bases | Keep away from nitric acid or perchlorates in waste accumulation areas.[1] |
| Transport Class | UN 3439 (Nitriles, solid, toxic, n.o.s.)[1] | Requires UN-rated containment for off-site transport.[1] |
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to accumulation areas, ensure the material is stable.
-
Pure Stock: Keep in original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass container.
-
Reaction Mixtures: If the compound is dissolved in a solvent (e.g., DMF, DMSO), do not precipitate it out. Dispose of the entire solution as Halogenated Solvent Waste .
-
Why? Precipitating generates fine dust, increasing inhalation risk. Liquid incineration is safer for dissolved nitriles.
-
Phase 2: Waste Segregation & Packaging
Follow this strict segregation logic to prevent cross-reactivity in the waste drum.
A. Solid Waste (Pure Compound or Spill Debris)
-
Primary Containment: Place material in a clear, sealable polyethylene bag (minimum 4 mil thickness) or a screw-top jar.
-
Double Containment: Place the primary container inside a secondary clear bag or rigid container.
-
Labeling: Affix a hazardous waste tag.
-
Mandatory Text: "Toxic Solid, Organic, Halogenated."
-
Constituents: List "2-Iodo-5-nitrobenzonitrile" explicitly.[1] Do not use abbreviations.
-
B. Liquid Waste (Mother Liquors/Washings)
-
Stream Selection: Pour into the Halogenated Organic Solvents carboy (Red tag/stripe in most labs).
-
Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the Iodo-compound renders the entire mixture halogenated for regulatory purposes.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) .
Decision Logic: Waste Stream Routing
Use the following flowchart to determine the correct disposal path for your specific sample state.
Figure 1: Decision matrix for segregating 2-Iodo-5-nitrobenzonitrile waste based on physical state and acidity.
Emergency Procedures: Spill Management
In the event of a benchtop spill, execute the S.W.I.M. protocol immediately.
-
S top the spread: Isolate the area.
-
W arn others: Notify nearby personnel to avoid the immediate vicinity.
-
M inimize exposure:
-
Do not dry sweep. Dry sweeping creates aerosols.
-
Cover the spill with a wet paper towel or inert absorbent pads (e.g., Pig Mat) to dampen the powder.
-
Scoop the damp material into a wide-mouth waste jar.
-
Wipe the surface with a mild soap solution, followed by water.
-
Dispose of all cleanup materials as Solid Toxic Waste (Stream B above).
-
Regulatory & Compliance Notes
-
Destruction Method: The ultimate destruction method for this compound is High-Temperature Incineration with flue gas scrubbing. The "Halogenated" tag alerts the facility to scrub for Iodine and Hydrogen Iodide vapors.
-
EPA Classification: While not always explicitly P-listed, this material is characteristic of Reactive (D003) (potentially) and Toxic waste. Always manage as Hazardous Waste under RCRA guidelines [1].
-
Transport: Ensure external shipping containers bear the Class 6.1 (Toxic) label if shipping off-site [2].
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ic.ptb.de [ic.ptb.de]
- 5. valsynthese.ch [valsynthese.ch]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 2-Iodo-5-nitrobenzonitrile
Executive Safety Assessment: The Hazard Profile
2-Iodo-5-nitrobenzonitrile (CAS: 55866-93-4 or analogs) presents a multi-faceted hazard profile that requires more than generic "standard precautions." As a halogenated nitro-aromatic nitrile, it combines the toxicity vectors of three distinct functional groups.
-
The Nitro Group (
): Facilitates dermal absorption and can act as a blood toxicant (methemoglobinemia risk) upon chronic or high-acute exposure.[1] -
The Nitrile Group (
): While organic nitriles are generally less immediately lethal than inorganic cyanides, they can metabolize to release cyanide ions in vivo over time.[1] -
The Aryl Iodide (
): Often acts as a sensitizer and irritant to mucous membranes.[1]
Critical Directive: Treat this compound as a potent skin sensitizer and inhalation hazard .[1] The primary risk vector in the laboratory is the generation of airborne dust during weighing and transfer.[1]
Strategic PPE Matrix
Do not rely on "one-size-fits-all" PPE.[1] The following matrix is designed to create redundant barriers against the specific permeation properties of nitro-aromatics.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Barrier).Rationale:[1] Nitro-aromatics can permeate thin latex/vinyl rapidly.[1] Double nitrile provides a "breakthrough indicator" system—if the outer glove stains yellow, change immediately.[1] |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 Particulate Respirator.Rationale:[1] The solid powder is often electrostatic; inhalation leads to rapid systemic absorption via lung tissue.[1] |
| Eye Protection | Chemical Goggles | Spec: Indirect-venting chemical splash goggles.Rationale:[1] Standard safety glasses allow dust entry from the side.[1] Nitro-compounds are severe eye irritants; complete orbital sealing is required.[1] |
| Body Protection | Tyvek® Lab Coat (or equivalent) | Spec: Disposable, non-woven polyethylene (e.g., Tyvek).Rationale:[1] Cotton lab coats absorb nitro-aromatics, creating a long-term exposure source against your skin.[1] Use disposable sleeves for high-volume handling.[1] |
Visual Logic: PPE Decision Framework
The following logic flow dictates your protection level based on the physical state of the reagent.
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[1] Note the escalation to Face Shields for liquid handling due to splash risks.[1]
Operational Protocol: The "Zero-Exposure" Workflow
Handling this chemical requires a disciplined approach to prevent cross-contamination.[1]
Phase 1: Preparation & Weighing (Highest Risk)[1]
-
Static Control: Nitro-aromatic powders are often "fluffy" and electrostatic.[1] Use an ionizing fan or a polonium anti-static strip inside the balance draft shield to prevent powder scattering.[1]
-
The "Boat" Method: Never weigh directly into a flask. Weigh onto a disposable weighing boat or glossy paper.[1]
-
Transfer: Gently slide the solid into the reaction vessel. Do not dump. If the neck is narrow, use a powder funnel to prevent residue on the ground glass joint (which causes leaks later).[1]
Phase 2: Solubilization
-
Solvent Choice: Dissolve the solid immediately after weighing.[1] Once in solution (e.g., DMF, DMSO, or DCM), the dust hazard is eliminated, but the permeation risk increases.[1]
-
Labeling: Mark the flask immediately with "TOXIC: ORGANIC NITRILE."
Phase 3: Cleanup
-
Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance area and the exterior of the reagent bottle.[1]
-
Glove Removal: Perform "beak method" removal—pull one glove off inside-out, hold it in the gloved hand, then peel the second glove over the first.[1]
Handling Workflow Visualization
Figure 2: The linear workflow emphasizes that the transition from Weighing to Solubilization is the critical control point for safety.
Emergency Response & Disposal
Accidental Exposure[1][4]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents, as these may increase the rate of absorption for nitro-compounds.[1]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (mentioning potential nitrile/nitro exposure).[1][2][3]
Disposal Strategy
This compound requires strict waste segregation to prevent incompatible chemical reactions.[1]
-
Primary Stream: Halogenated Organic Waste .[1] (Due to the Iodine atom).[1]
-
Incompatibility: DO NOT mix with strong acids or oxidizers.[1] Acidic conditions can potentially hydrolyze the nitrile group, releasing hazardous amides or trace toxins.[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile (Analogous Hazard Data). PubChem.[1][2] [Link][1]
-
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Nitrobenzonitrile. NJ.gov.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Selection and Use. United States Department of Labor.[1] [Link][1]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
